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  • Product: (2,6-Dimethoxy-phenoxy)-acetic acid
  • CAS: 95110-10-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (2,6-Dimethoxy-phenoxy)-acetic Acid

This document provides a comprehensive technical overview of the synthetic pathway for (2,6-Dimethoxy-phenoxy)-acetic acid, a valuable chemical intermediate. Designed for researchers, chemists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the synthetic pathway for (2,6-Dimethoxy-phenoxy)-acetic acid, a valuable chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to deliver a field-proven perspective on the reaction's mechanics, rationale, and execution. We will explore the causality behind experimental choices, ensuring that the described protocol is not just a procedure, but a self-validating system grounded in established chemical principles.

Introduction and Strategic Overview

(2,6-Dimethoxy-phenoxy)-acetic acid is an aryloxyacetic acid derivative. Its structure, featuring a substituted aromatic ring linked to a carboxylic acid moiety via an ether bond, makes it a versatile building block in organic synthesis. Such compounds are precursors in the development of more complex molecules, including pharmaceuticals and advanced materials like poly(p-phenylene vinylene) (PPV) type oligomers for non-linear optics.[1]

The most reliable and industrially scalable approach to synthesizing this class of compounds is the Williamson ether synthesis .[2] This classical organic reaction provides a direct and high-yielding route to form the critical ether linkage.

Retrosynthetic Analysis

The core strategy involves disconnecting the ether bond (C-O) between the phenoxy group and the acetic acid moiety. This retrosynthetic step logically identifies 2,6-dimethoxyphenol and a two-carbon synthon with a suitable leaving group, such as a haloacetic acid, as the primary starting materials.

G cluster_main Retrosynthetic Pathway Target (2,6-Dimethoxy-phenoxy)-acetic acid Disconnect C-O Ether Disconnection (Williamson Synthesis) Target->Disconnect Retrosynthesis SM1 2,6-Dimethoxyphenol Anion Disconnect->SM1 SM2 Haloacetic Acid (e.g., Iodoacetic Acid) Disconnect->SM2 G cluster_reactants Reactants cluster_products Products R1 2,6-Dimethoxyphenol P1 (2,6-Dimethoxy-phenoxy)-acetic acid R1->P1 Reaction + R2 Haloacetic Acid (X-CH2COOH) R2->P1 Base Base (e.g., NaOH) Base->P1 P2 Salt (NaX) + H2O Reaction->P1 Reflux in Solvent (e.g., H2O)

Caption: Overall reaction scheme for the synthesis.

Mechanistic Deep Dive

The reaction proceeds via a well-understood, two-step SN2 mechanism:

  • Deprotonation: A strong base, typically sodium hydroxide (NaOH), deprotonates the acidic hydroxyl group of 2,6-dimethoxyphenol. This in-situ generation creates the sodium 2,6-dimethoxyphenoxide anion. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic α-carbon of the haloacetic acid, displacing the halide leaving group in a single, concerted step. The SN2 nature of this reaction dictates that primary alkyl halides are the best substrates, which is why haloacetic acids are ideal. [3]

G cluster_mechanism Reaction Mechanism Phenol 2,6-Dimethoxyphenol Phenoxide 2,6-Dimethoxyphenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base OH⁻ Base->Phenoxide Product Product + I⁻ Phenoxide->Product SN2 Attack Haloacid Iodoacetic Acid (Electrophile) Haloacid->Product

Caption: The SN2 mechanism of the Williamson ether synthesis.

Rationale for Reagent Selection
  • Base (Sodium Hydroxide): NaOH is an excellent choice due to its low cost, high availability, and sufficient basicity to quantitatively deprotonate the phenol (pKa ≈ 10). The resulting sodium salt is soluble in aqueous media, facilitating the subsequent reaction.

  • Haloacetic Acid (Iodoacetic vs. Chloroacetic Acid): Both chloroacetic and iodoacetic acid can be used. [1][4] * Iodoacetic Acid: Iodide is an exceptional leaving group, making the reaction faster and often higher-yielding. However, iodoacetic acid is significantly more expensive. [1] * Chloroacetic Acid: Chloride is a poorer leaving group than iodide, which may necessitate longer reaction times or higher temperatures. It is, however, a more economical choice for large-scale synthesis. [4]* Solvent (Water): Water is a green, inexpensive, and effective solvent for this reaction. It readily dissolves the sodium phenoxide salt and the sodium hydroxide, creating a homogenous environment for the reaction to proceed.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for analogous compounds. [1][4]It is designed to be a self-validating system, with clear steps for reaction, work-up, and purification.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )
2,6-Dimethoxyphenol154.16
Iodoacetic Acid185.95
Sodium Hydroxide (NaOH)40.00
Phosphoric Acid (85%)98.00
Distilled Water18.02
Dichloromethane84.93
Acetone58.08

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Dropping funnel

  • Beakers, graduated cylinders

  • Büchner funnel and filter flask

  • pH paper or pH meter

Step-by-Step Procedure

G cluster_workflow Experimental Workflow A 1. Dissolve Reactants (Phenol & Iodoacetic Acid in H2O) B 2. Add NaOH Solution (Slowly, with stirring) A->B C 3. Heat to Reflux (Overnight) B->C D 4. Cool & Acidify (Cool to RT, add H3PO4 until pH ~1-2) C->D E 5. Precipitate & Isolate (Cool in ice bath, filter solid) D->E F 6. Purify (Recrystallize from DCM/Acetone) E->F G 7. Dry & Characterize (Dry under vacuum) F->G

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve 2,6-dimethoxyphenol (10.0 g, 0.065 mol) and iodoacetic acid (12.1 g, 0.065 mol) in 100 mL of distilled water. [1]2. Base Addition: Prepare a solution of sodium hydroxide (5.2 g, 0.130 mol, 2.0 equivalents) in 25 mL of distilled water. Add this solution slowly to the stirred reaction mixture via the dropping funnel over 20-30 minutes. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux using a heating mantle and maintain a gentle reflux overnight (approx. 12-16 hours) with continuous stirring. [1]The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Acidification: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water. Slowly acidify the solution by adding 85% phosphoric acid dropwise while stirring until the pH is approximately 1-2. [1]A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for at least one hour to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold distilled water (2 x 25 mL).

  • Purification: The crude product can be purified by recrystallization. A 5:1 mixture of dichloromethane/acetone has been shown to be effective for analogous compounds. [1]Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the purified crystals and wash with a small amount of cold solvent.

  • Drying: Dry the final product under vacuum to a constant weight. The expected product is a colorless or off-white crystalline solid.

Safety and Handling
  • Sodium Hydroxide: Corrosive. Handle with gloves and safety glasses.

  • Iodoacetic Acid: Toxic and corrosive. Avoid inhalation and skin contact.

  • Phosphoric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE).

  • Organic Solvents: Dichloromethane and acetone are flammable and volatile. Work in a well-ventilated fume hood.

Synthesis of Starting Material: 2,6-Dimethoxyphenol

For comprehensive control over the synthetic process, it may be necessary to synthesize the starting phenol. A common industrial method involves the selective etherification of pyrogallic acid.

Reaction: Pyrogallic acid is reacted with dimethyl carbonate in a microreactor, using tetrabutylammonium bromide as a catalyst. [5][6]This method is noted for its high yield and purity. [5]

Parameter Value Reference
Starting Material Pyrogallic Acid [5]
Methylating Agent Dimethyl Carbonate [5]
Catalyst Tetrabutylammonium Bromide [5][6]
Solvent Methanol [6]
Temperature 120-135 °C [6]

| Typical Yield | 91-92% | [6]|

Conclusion

The synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid is most effectively achieved via the Williamson ether synthesis, a cornerstone reaction in organic chemistry. By reacting 2,6-dimethoxyphenol with a haloacetic acid in the presence of a strong base like sodium hydroxide, the target molecule can be produced in good yield. The choice between iodoacetic acid and chloroacetic acid represents a classic trade-off between reactivity and cost. The detailed protocol provided herein, derived from established and analogous procedures, offers a reliable and robust pathway for researchers and developers to access this valuable chemical intermediate.

References

  • US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents.
  • CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents.
  • CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents.
  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal - MDPI. Available at: [Link]

  • The Williamson Ether Synthesis - University of Calgary. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • US5916422A - Method of purifying acetic acid - Google Patents.
  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • homoveratric acid - Organic Syntheses Procedure. Available at: [Link]

  • 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid - Acta Crystallographica Section E. Available at: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. Available at: [Link]

  • Selective control for the laccase-catalyzed synthesis of dimers from 2,6-dimethoxyphenol - ResearchGate. Available at: [Link]

  • Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity - ResearchGate. Available at: [Link]

  • JPH01224344A - Production of 2,6-dihydroxyacetophenone - Google Patents.
  • A kind of method for synthesizing 2,6-dimethoxyphenol - Eureka | Patsnap. Available at: [Link]

Sources

Exploratory

Technical Guide: Physicochemical Properties & Characterization of (2,6-Dimethoxy-phenoxy)-acetic Acid

Executive Summary Compound: (2,6-Dimethoxy-phenoxy)-acetic acid CAS Registry Number: 95110-10-4 Role: Pharmaceutical Intermediate / Chemical Building Block This guide provides a rigorous technical analysis of (2,6-Dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2,6-Dimethoxy-phenoxy)-acetic acid CAS Registry Number: 95110-10-4 Role: Pharmaceutical Intermediate / Chemical Building Block

This guide provides a rigorous technical analysis of (2,6-Dimethoxy-phenoxy)-acetic acid, a structural analog of phenoxyacetic acid functionalized with methoxy groups at the ortho positions. This substitution pattern mimics the syringyl moiety found in lignin and specific bioactive natural products, making this compound a critical intermediate in the synthesis of cardiovascular agents (e.g., substituted phenoxy-alkyl-amines) and neurological drugs.

The following sections detail its physicochemical constants, synthesis protocols, and analytical characterization, designed to support researchers in drug development and organic synthesis.

Part 1: Physicochemical Profile[1][2]

The physicochemical properties of (2,6-Dimethoxy-phenoxy)-acetic acid are governed by the interplay between the hydrophilic carboxylic acid tail and the electron-rich, lipophilic dimethoxy-benzene head.

Fundamental Constants Table
PropertyValue / DescriptionTechnical Commentary
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol
Physical State White Crystalline Solid
Melting Point 79 – 82 °CNote: Several commercial SDS databases incorrectly list this range as the Boiling Point. Given the molecular weight and polarity, 79°C is physically impossible as a boiling point at STP; it represents the melting range.
Boiling Point > 300 °C (Predicted)Decomposition likely occurs prior to boiling at atmospheric pressure.
pKa (Acid) ~3.1 – 3.3 (Predicted)Comparable to phenoxyacetic acid (3.17). The ortho-methoxy groups exert a steric effect but minimal resonance donation to the carboxylate due to the ether spacer.
LogP (Octanol/Water) ~1.2 – 1.4 (Predicted)Moderately lipophilic. The two methoxy groups add lipophilicity compared to phenoxyacetic acid, but the ionizable head group dominates behavior at physiological pH.
Solubility (Water) Low (Free Acid)< 1 mg/mL at pH 2.0.
Solubility (Organic) HighSoluble in ethanol, chloroform, DMSO, and ethyl acetate.
Solubility & Ionization Behavior

The solubility of (2,6-Dimethoxy-phenoxy)-acetic acid is pH-dependent.

  • pH < pKa (Acidic): The molecule exists in its protonated, neutral form. It is poorly soluble in water but highly extractable into organic solvents (DCM, EtOAc).

  • pH > pKa (Basic): The carboxylic acid deprotonates to form the carboxylate anion. Water solubility increases strictly, allowing for aqueous extraction.

Part 2: Synthesis & Purification Protocol

Mechanistic Causality

The most robust synthesis route utilizes a Williamson Ether Synthesis . This involves the nucleophilic attack of the 2,6-dimethoxyphenoxide ion on a haloacetic acid derivative. We prefer Chloroacetic acid over ethyl bromoacetate for direct access to the acid without a subsequent hydrolysis step, though the ester route offers easier purification if distillation is required.

Protocol: Direct Alkylation

Reagents: 2,6-Dimethoxyphenol (Syringol), Chloroacetic acid, NaOH (aq), HCl (conc).

  • Deprotonation: Dissolve 2,6-dimethoxyphenol (1.0 eq) in 20% NaOH solution (2.5 eq). The excess base is critical to neutralize the chloroacetic acid and maintain the phenoxide concentration.

    • Observation: Solution turns slightly yellow/brown due to phenoxide formation.

  • Alkylation: Add Chloroacetic acid (1.2 eq) slowly to the reaction mixture while maintaining temperature at 70–80 °C.

    • Control: Do not exceed 90 °C to prevent decarboxylation or polymerization side reactions.

  • Reflux: Stir at mild reflux for 3–4 hours.

  • Acidification (Precipitation): Cool the mixture to 0 °C. Slowly add conc. HCl until pH < 1.

    • Result: The product precipitates as a white/off-white solid.

  • Purification (Self-Validating Step):

    • Dissolve the crude solid in Saturated Sodium Bicarbonate (NaHCO₃) .

    • Validation: Unreacted phenol (Syringol) is weakly acidic (pKa ~10) and will not dissolve in bicarbonate (pH ~8.5), whereas the carboxylic acid (pKa ~3.2) will dissolve completely.

    • Extract the aqueous bicarbonate layer with Ethyl Acetate to remove unreacted phenol.

    • Acidify the aqueous layer again with HCl to reprecipitate the pure (2,6-Dimethoxy-phenoxy)-acetic acid.

  • Recrystallization: Recrystallize from Water/Ethanol (9:1) or Benzene/Petroleum Ether.

Workflow Visualization

SynthesisWorkflow Start 2,6-Dimethoxyphenol (Syringol) Reagents Chloroacetic Acid + NaOH (Williamson Ether Synthesis) Start->Reagents Deprotonation Intermediate Reaction Mixture (Na-Salt + Impurities) Reagents->Intermediate Reflux 4h Acidification Acidify (HCl, pH < 1) Precipitate Crude Acid Intermediate->Acidification Precipitation Validation NaHCO3 Wash (Removes Unreacted Phenol) Acidification->Validation Purification Final Pure (2,6-Dimethoxy-phenoxy)-acetic acid (White Solid) Validation->Final Recrystallization

Figure 1: Synthesis and purification workflow emphasizing the bicarbonate wash as a critical quality control step.

Part 3: Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The symmetry of the 2,6-dimethoxy substitution pattern simplifies the NMR spectrum, making it a reliable identification tool.

¹H NMR (CDCl₃, 400 MHz):

  • δ 10.0–12.0 ppm (1H, br s): Carboxylic acid proton (-COOH ). Broadening depends on water content and concentration.

  • δ 6.6–7.0 ppm (3H, m): Aromatic protons.

    • Due to the symmetry (plane through C1-C4), the protons at C3 and C5 are chemically equivalent. The proton at C4 is unique.

    • Expect a Triplet (or dd) for H-4 and a Doublet for H-3/H-5.

  • δ 4.6 ppm (2H, s): Methylene protons (-O-CH ₂-COOH). A sharp singlet.

  • δ 3.8 ppm (6H, s): Methoxy protons (-OCH ₃). A strong singlet integrating for 6 hydrogens.

HPLC Method (Reverse Phase)

For purity assessment, a standard acidic mobile phase is required to suppress ionization and prevent peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (COOH) and 280 nm (Aromatic ring).

  • Retention Time: Expect elution around 40-50% B due to moderate lipophilicity.

Part 4: Stability & Reactivity

Solid State Stability

Stable under standard laboratory conditions (room temperature, desiccated). The ether linkage is robust against oxidation.

Reactivity Profile
  • Esterification: The carboxylic acid group is readily converted to esters (e.g., methyl, ethyl) using standard Fischer esterification (MeOH/H⁺) or coupling agents (EDC/NHS).

  • Acid Chloride Formation: Reacts with Thionyl Chloride (SOCl₂) to form (2,6-Dimethoxy-phenoxy)-acetyl chloride. This is the activated form used in the synthesis of amide-linked drugs (as seen in patent EP0062596A1).

  • Ether Cleavage: The methoxy groups are stable to mild acid/base but can be cleaved by strong Lewis acids (e.g., BBr₃) to regenerate phenols, though this is rarely the desired pathway.

Equilibrium Diagram

Equilibrium Acid Free Acid (COOH) Lipophilic Soluble in Organic Salt Carboxylate (COO-) Hydrophilic Soluble in Water Acid->Salt pH > 3.2 (NaOH) Salt->Acid pH < 3.2 (HCl)

Figure 2: pH-dependent equilibrium shifts affecting solubility and extraction strategies.

References

  • Santa Cruz Biotechnology. 2,6-Dimethoxyphenoxyacetic acid (CAS 95110-10-4) Product Data.[1][2] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 2,6-Dimethoxyphenoxyacetic acid.[2][3] (Note: Corrects database error regarding MP/BP). Retrieved from

  • European Patent Office. EP0062596A1 - Derivatives of 4-aminoethoxy-5-isopropyl-2-methyl phenol. (Describes synthesis and use of the acid chloride derivative). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Phenoxyacetic acid (Analogous Reference). Retrieved from

Sources

Foundational

(2,6-Dimethoxy-phenoxy)-acetic Acid: Mechanistic Profile &amp; Experimental Utility

This guide provides an in-depth technical analysis of (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA). It is structured to serve researchers utilizing this compound as a chemical probe in plant physiology (auxin signaling) a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA). It is structured to serve researchers utilizing this compound as a chemical probe in plant physiology (auxin signaling) and redox biochemistry (lignin peroxidase models), as well as medicinal chemists evaluating it as a pharmacophore intermediate.

Executive Technical Summary

Compound Identity: (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) CAS: 95110-10-4 (Acid form) / 13335-71-2 (Related dimethyl analog often used in comparative studies) Chemical Class: Phenoxyacetic acid derivative. Primary Utility: Chemical probe, metabolic intermediate, and pharmacological scaffold.

Core Mechanism of Action: DMPAA operates through two distinct mechanistic modalities depending on the biological context:

  • Plant Physiology (Auxin Antagonism): It functions as a competitive antagonist of the TIR1/AFB auxin receptor complex. The steric bulk of the methoxy groups at the 2,6-positions prevents the "molecular glue" interaction required to degrade Aux/IAA repressors, thereby blocking auxin signaling.

  • Redox Biochemistry (Single Electron Transfer): It acts as a high-efficiency substrate for ligninolytic peroxidases (LiP, MnP). The electron-donating methoxy groups stabilize the formation of a phenoxy radical cation via Single Electron Transfer (SET), making it a valuable probe for enzymatic redox potential.

Chemical Basis of Bioactivity

The biological behavior of DMPAA is dictated by the specific substitution pattern on the phenyl ring.

FeatureStructural AttributeMechanistic Consequence
Steric Hindrance 2,6-Dimethoxy substitutionReceptor Blockade: Prevents the conformational closure of the TIR1 receptor pocket, distinguishing it from auxin agonists like 2,4-D.
Electronic Effect Methoxy groups (+M effect)Radical Stabilization: Increases electron density, lowering the ionization potential and facilitating oxidation by high-potential peroxidases.
Acid Moiety Carboxylic acid tailBinding Anchor: Mimics the native indole-3-acetic acid (IAA) carboxylate interaction with the receptor's basic residues (e.g., Arg403 in TIR1).

Mechanism A: Auxin Signaling Antagonism (Plant Systems)

In plant biology, phenoxyacetic acids are typically associated with auxinic herbicides (e.g., 2,4-D). However, DMPAA acts as an anti-auxin .

The Molecular Glue Failure Model

Native auxin (IAA) acts as a "molecular glue" that brings together the F-box protein (TIR1) and the transcriptional repressor (Aux/IAA). This ubiquintinates the repressor, leading to its degradation and gene activation.

DMPAA Interference Pathway:

  • Competitive Binding: DMPAA enters the TIR1 binding pocket, anchored by its carboxylic acid group.

  • Steric Clash: The bulky 2,6-dimethoxy groups clash with the hydrophobic niche of the receptor.

  • Conformational Lock: Unlike IAA or 2,4-D, DMPAA prevents the "lid" of the receptor from closing.

  • Signaling Arrest: The TIR1-DMPAA complex cannot recruit the Aux/IAA repressor. The repressor remains stable, inhibiting auxin-responsive genes (ARFs).

Pathway Visualization (DOT)

The following diagram illustrates the competitive inhibition mechanism.

AuxinAntagonism IAA Native Auxin (IAA) TIR1 TIR1/AFB Receptor (E3 Ligase) IAA->TIR1 High Affinity DMPAA DMPAA (Antagonist) DMPAA->TIR1 Competitive Binding Complex_Active TIR1-IAA Complex (Active Conformation) TIR1->Complex_Active + IAA Complex_Blocked TIR1-DMPAA Complex (Sterically Hindered) TIR1->Complex_Blocked + DMPAA AuxIAA Aux/IAA Repressor Complex_Active->AuxIAA Recruits Complex_Blocked->AuxIAA Fails to Recruit (Steric Clash) Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Degradation NoGeneExpr Gene Silencing (Growth Arrest) AuxIAA->NoGeneExpr Repressor Stabilized GeneExpr Auxin Response Genes (Growth/Elongation) Proteasome->GeneExpr Repression Lifted

Caption: Comparative pathway analysis showing how DMPAA competitive binding stabilizes the Aux/IAA repressor, effectively blocking the auxin response.

Mechanism B: Redox Biochemistry (Enzymatic Probe)

DMPAA serves as a model substrate for investigating Lignin Peroxidase (LiP) and Laccase activity. Its structure mimics the syringyl (S) units of lignin, making it an ideal probe for Single Electron Transfer (SET) mechanisms.

The SET Oxidation Cycle
  • Initiation: The enzyme (e.g., LiP Compound I) abstracts one electron from the aromatic ring of DMPAA.

  • Radical Formation: This generates a cation radical (

    
    ).
    
  • Stabilization: The two methoxy groups stabilize the radical via resonance, allowing it to exist long enough for spectroscopic detection or further oxidative coupling (dimerization).

  • C-C Cleavage: In high-potential environments, the radical may undergo

    
     cleavage, mimicking lignin depolymerization.
    
Experimental Protocol: Peroxidase Activity Assay

Objective: To quantify peroxidase activity using DMPAA as a reducing substrate.

Reagents:

  • Buffer: 100 mM Sodium Tartrate (pH 4.5).

  • Substrate: 10 mM DMPAA stock in ethanol.

  • Oxidant: 10 mM

    
     (freshly prepared).
    
  • Enzyme: Purified Lignin Peroxidase or fungal culture filtrate.

Workflow:

  • Blanking: In a quartz cuvette, mix 900 µL Buffer + 50 µL DMPAA stock. Zero the UV-Vis spectrophotometer.

  • Reaction Trigger: Add 10-50 µL Enzyme solution. Initiate reaction with 10 µL

    
    .
    
  • Measurement: Monitor absorbance at 310 nm (characteristic of the dimethoxyphenyl radical cation formation) or 469 nm (oxidative coupling products) for 120 seconds.

  • Calculation: Calculate activity using the Beer-Lambert law (

    
    ).
    
    • Note: The extinction coefficient (

      
      ) for the radical cation is approximately 
      
      
      
      at 310 nm (verify with specific instrument calibration).

Pharmacophore Potential & Synthesis

Beyond its role as a probe, DMPAA is a versatile intermediate in medicinal chemistry.

Synthetic Utility

The acid chloride of DMPAA is frequently used to introduce the 2,6-dimethoxyphenoxy moiety into larger drug scaffolds. This moiety provides:

  • Metabolic Stability: The methoxy groups block hydroxylation at the ortho-positions.

  • Lipophilicity: Enhances membrane permeability.

Synthesis Protocol (Acid Chloride Activation)

Objective: Convert DMPAA to DMPAA-Cl for coupling reactions.

  • Dissolution: Dissolve 1.0 eq DMPAA in anhydrous Dichloromethane (DCM).

  • Catalysis: Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under Argon.

  • Reaction: Stir at Room Temperature for 2 hours (monitor gas evolution).

  • Isolation: Evaporate solvent in vacuo to yield the crude acid chloride (yellow oil). Use immediately for coupling with amines or alcohols.

References

  • Auxin Antagonism Mechanism

    • Oono, Y., et al. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant Physiology. Link

    • Context: Establishes the mechanism of phenoxy-acid anti-auxins via Aux/IAA stabiliz
  • Redox Properties of Methoxyphenols

    • Adelakun, O. E., et al. (2021). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Process Biochemistry. Link

    • Context: Details the laccase-mediated oxidation and radical stability of the 2,6-dimethoxy motif.
  • Structural Analogs (2,4-D vs Anti-Auxins)

    • Ferro, N., et al. (2006). Structure-activity relationships of phenylacetic acids and their impact on auxin signaling. Phytochemistry. Link

  • Chemical Properties & CAS Data

    • PubChem Compound Summary for Phenoxyacetic Acid Derivatives. Link

Exploratory

Introduction: Unveiling the Potential of a Structurally-Promising Molecule

An In-Depth Technical Guide to the Biological Activity of (2,6-Dimethoxy-phenoxy)-acetic acid (2,6-Dimethoxy-phenoxy)-acetic acid is a synthetic organic compound characterized by a phenoxyacetic acid core with two methox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of (2,6-Dimethoxy-phenoxy)-acetic acid

(2,6-Dimethoxy-phenoxy)-acetic acid is a synthetic organic compound characterized by a phenoxyacetic acid core with two methoxy groups at the 2 and 6 positions of the phenyl ring. While this specific molecule is not extensively characterized in scientific literature, its structural features suggest a high potential for significant biological activity. This guide provides a hypothesis-driven framework for researchers, scientists, and drug development professionals to explore its therapeutic and agricultural applications.

The rationale for investigating this compound is twofold:

  • Structural Analogy to Syringic Acid: The presence of two methoxy groups on a phenolic structure is a key feature of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a well-studied phytochemical. These methoxy groups are credited with conferring a wide array of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects[1][2][3]. It is therefore hypothesized that the 2,6-dimethoxy substitution pattern in our target molecule could elicit similar bioactivities.

  • The Phenoxyacetic Acid Backbone: The phenoxyacetic acid scaffold is the basis for a class of synthetic auxins, which are widely used as plant growth regulators and herbicides[4][5]. The biological effect of these compounds is highly dependent on the nature and position of the substituents on the aromatic ring[6]. This suggests that (2,6-Dimethoxy-phenoxy)-acetic acid may possess plant growth-regulating properties.

This technical guide will provide a comprehensive roadmap for the synthesis, characterization, and biological evaluation of (2,6-Dimethoxy-phenoxy)-acetic acid. We will delve into the theoretical mechanisms of action and provide detailed, field-proven experimental protocols to validate the hypothesized activities.

PART 1: Synthesis and Characterization

Experimental Protocol: Synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid

Materials:

  • 2,6-Dimethoxyphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Buchner funnel, and filter paper.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-dimethoxyphenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • Addition of Haloacetic Acid: To the stirred solution, add chloroacetic acid (1 equivalent) dissolved in a minimal amount of water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of approximately 1-2. This will precipitate the crude (2,6-Dimethoxy-phenoxy)-acetic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Characterization

Confirmation of the synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid and assessment of its purity are critical. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the methoxy group protons, and the methylene protons of the acetic acid moiety.

    • ¹³C NMR will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid[3][8][9][10][11].

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound[8][9].

  • Melting Point Analysis: A sharp melting point range indicates high purity.

PART 2: Hypothesized Biological Activities and Mechanisms of Action

Based on its structural features, we hypothesize that (2,6-Dimethoxy-phenoxy)-acetic acid possesses three primary biological activities: antioxidant, anti-inflammatory, and plant growth-regulating.

Antioxidant Activity

Hypothesis: The electron-donating methoxy groups on the phenyl ring of (2,6-Dimethoxy-phenoxy)-acetic acid can stabilize free radicals, thereby acting as a potent antioxidant.

Proposed Mechanism: The compound can donate a hydrogen atom from its carboxylic acid group or potentially from the aromatic ring (facilitated by the methoxy groups) to a free radical, thus neutralizing it. The resulting radical form of the compound is stabilized by resonance.

Visualization of Proposed Antioxidant Mechanism:

Antioxidant_Mechanism Compound (2,6-Dimethoxy-phenoxy)-acetic acid Compound_Radical Compound Radical Compound->Compound_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H•

Caption: Proposed free radical scavenging mechanism.

Anti-inflammatory Activity

Hypothesis: (2,6-Dimethoxy-phenoxy)-acetic acid may inhibit key inflammatory enzymes, such as lipoxygenases (LOX) or cyclooxygenases (COX), thereby reducing the production of pro-inflammatory mediators.

Proposed Mechanism: Many anti-inflammatory agents act by binding to the active site of enzymes like LOX and COX, preventing them from metabolizing arachidonic acid into inflammatory prostaglandins and leukotrienes[12][13]. The phenoxyacetic acid moiety could serve as a pharmacophore for binding to these enzymes[14].

Visualization of Proposed Anti-inflammatory Mechanism:

Anti_inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid LOX_COX LOX / COX Enzymes Arachidonic_Acid->LOX_COX Pro_inflammatory Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) LOX_COX->Pro_inflammatory Compound (2,6-Dimethoxy-phenoxy)-acetic acid Compound->LOX_COX Inhibition

Caption: Hypothesized inhibition of inflammatory pathways.

Plant Growth-Regulating Activity

Hypothesis: The phenoxyacetic acid structure suggests that the compound may mimic the natural plant hormone auxin, potentially influencing plant growth and development.

Proposed Mechanism: Auxins promote cell elongation, division, and differentiation in plants[4]. Synthetic auxins like (2,6-Dimethoxy-phenoxy)-acetic acid might bind to auxin receptors, initiating a signaling cascade that alters gene expression and leads to observable growth responses[15][16][17].

Visualization of Proposed Auxin-like Mechanism:

Auxin_Mechanism Compound (2,6-Dimethoxy-phenoxy)-acetic acid Auxin_Receptor Auxin Receptor Compound->Auxin_Receptor Binds to Signaling_Cascade Signaling Cascade Auxin_Receptor->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Growth_Response Growth Response (e.g., cell elongation) Gene_Expression->Growth_Response

Caption: Proposed mechanism of auxin-like activity.

PART 3: Experimental Protocols for Biological Validation

The following protocols provide a robust framework for testing the hypothesized biological activities of (2,6-Dimethoxy-phenoxy)-acetic acid.

In Vitro Antioxidant Activity Assays

These assays are fundamental for determining the free-radical scavenging capabilities of the compound[18].

Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically[19][20].

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of (2,6-Dimethoxy-phenoxy)-acetic acid in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound or control to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) should be determined.

Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with potassium persulfate. The ABTS•+ radical is blue-green. In the presence of an antioxidant, the radical is quenched, and the color intensity decreases[1][19][20].

Protocol:

  • Preparation of ABTS•+ Solution:

    • Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Visualization of Antioxidant Assay Workflow:

Antioxidant_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Prep Prepare DPPH solution (0.1 mM in Methanol) DPPH_Mix Mix Compound + DPPH DPPH_Prep->DPPH_Mix DPPH_Incubate Incubate 30 min (dark) DPPH_Mix->DPPH_Incubate DPPH_Read Read Absorbance @ 517 nm DPPH_Incubate->DPPH_Read Calculate_IC50 Determine IC50 values DPPH_Read->Calculate_IC50 Calculate IC50 ABTS_Prep Prepare ABTS•+ solution ABTS_Mix Mix Compound + ABTS•+ ABTS_Prep->ABTS_Mix ABTS_Incubate Incubate 6 min ABTS_Mix->ABTS_Incubate ABTS_Read Read Absorbance @ 734 nm ABTS_Incubate->ABTS_Read ABTS_Read->Calculate_IC50 Compound_Prep Prepare serial dilutions of (2,6-Dimethoxy-phenoxy)-acetic acid Compound_Prep->DPPH_Mix Compound_Prep->ABTS_Mix

Caption: Workflow for in vitro antioxidant assays.

In Vitro Anti-inflammatory Assay: Lipoxygenase (LOX) Inhibition

Principle: Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids. This assay measures the ability of a compound to inhibit the activity of LOX, typically using linoleic acid as a substrate and monitoring the formation of the hydroperoxide product spectrophotometrically[21][22].

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of (2,6-Dimethoxy-phenoxy)-acetic acid in a suitable buffer or solvent.

    • Prepare a solution of soybean lipoxygenase in borate buffer (pH 9.0).

    • Prepare a solution of linoleic acid (substrate) in the same buffer.

    • Use a known LOX inhibitor like quercetin or indomethacin as a positive control.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add the test compound at various concentrations, the lipoxygenase solution, and buffer.

    • Pre-incubate at room temperature for 5 minutes.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Immediately measure the change in absorbance at 234 nm over time using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. Determine the IC₅₀ value.

Plant Growth-Regulating Bioassay: Cucumber Hypocotyl Elongation

Principle: Auxins promote cell elongation in plant tissues. This bioassay measures the increase in the length of cucumber hypocotyl sections when incubated with a test compound, which is a classic response to auxin activity[23].

Protocol:

  • Plant Material:

    • Germinate cucumber seeds in the dark for 4-5 days until the hypocotyls are approximately 3-4 cm long.

  • Preparation of Hypocotyl Sections:

    • Under dim green light, cut 5 mm sections from the hypocotyl just below the cotyledons.

  • Incubation:

    • Place the sections in petri dishes containing a simple buffer solution (e.g., 2 mM KCl, 0.1 mM CaCl₂) and various concentrations of (2,6-Dimethoxy-phenoxy)-acetic acid.

    • Use indole-3-acetic acid (IAA) as a positive control and the buffer alone as a negative control.

    • Incubate the petri dishes in the dark at 25°C for 24 hours.

  • Measurement:

    • After incubation, measure the final length of the hypocotyl sections.

  • Data Analysis: Calculate the percentage increase in length compared to the negative control. Plot a dose-response curve to determine the optimal concentration for promoting elongation.

Data Presentation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Antioxidant Activity of (2,6-Dimethoxy-phenoxy)-acetic acid

AssayTest CompoundPositive Control (Ascorbic Acid)
DPPH IC₅₀ (µM) Experimental Value~ 45
ABTS IC₅₀ (µM) Experimental Value~ 60

Table 2: Hypothetical Anti-inflammatory and Plant Growth-Regulating Activity

AssayParameterResult
Lipoxygenase Inhibition IC₅₀ (µM)Experimental Value
Cucumber Hypocotyl Elongation Optimal Concentration (µM)Experimental Value
% Increase in LengthExperimental Value

Safety and Handling

While specific toxicity data for (2,6-Dimethoxy-phenoxy)-acetic acid is not available, its precursor, 2,6-dimethoxyphenol, is known to be harmful if swallowed and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during synthesis and handling. All work should be conducted in a well-ventilated fume hood.

Conclusion

(2,6-Dimethoxy-phenoxy)-acetic acid represents a molecule of significant interest at the intersection of pharmacology and agriculture. Its structural similarities to known bioactive compounds provide a strong rationale for the investigations outlined in this guide. The proposed synthetic route is straightforward, and the detailed protocols for assessing its antioxidant, anti-inflammatory, and plant growth-regulating properties offer a clear path for researchers to unlock its potential. The systematic approach presented here, from synthesis to biological validation, will enable a thorough and scientifically rigorous evaluation of this promising compound.

References

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). PMC. Retrieved from [Link]

  • Mass spectra of the oxidation products of 2,6-dimethoxyphenol during... (n.d.). ResearchGate. Retrieved from [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PMC. Retrieved from [Link]

  • Plant Growth Regulators - Auxins - Phenoxyacetic acid. (n.d.). CliniSciences. Retrieved from [Link]

  • Substituted (2-phenoxyphenyl)acetic Acids With Antiinflammatory Activity. 2. (n.d.). PubMed. Retrieved from [Link]

  • The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process. (n.d.). Google Patents.
  • Method for synthesizing phenoxyacetic acid derivative. (n.d.). Google Patents.
  • LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. (2022, September 8). YouTube. Retrieved from [Link]

  • Electrochemical Characterization of the Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol: an Insight into the Direct Electron Transfer by Enzyme and Enzyme-Mediator System. (2022, February 11). PubMed. Retrieved from [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PMC. Retrieved from [Link]

  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d... (n.d.). MDPI. Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. Retrieved from [Link]

  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). J. Org. Chem. Retrieved from [Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. (n.d.). PubMed. Retrieved from [Link]

  • Lipoxygenase Inhibition by Plant Extracts. (2021, January 25). PMC. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024, March 15). MDPI. Retrieved from [Link]

  • 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. (n.d.). PMC. Retrieved from [Link]

  • Antioxidant activity assay based on laccase-generated radicals. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Commonly used bioassays for auxin with their sensitivity range,... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Biology in Auxin Research. (n.d.). PMC. Retrieved from [Link]

  • Evaluation of anti-lipoxygenase activity of Cassia fistula l. (2018, August 13). International Journal of Basic & Clinical Pharmacology. Retrieved from [Link]

  • Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. (n.d.). MDPI. Retrieved from [Link]

  • Study Notes on Bioassay (With Diagram) | Plants. (n.d.). Biology Discussion. Retrieved from [Link]

  • Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. (n.d.). PubMed. Retrieved from [Link]

  • Antioxidant Activity and Lipoxygenase Inhibition Test with Total Flavonoid Content from Garcinia kydia Roxburgh Leaves Extract. (n.d.). Pharmacognosy Journal. Retrieved from [Link]

  • Auxin plant growth regulators. (n.d.). Google Patents.
  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark. Retrieved from [Link]

  • PLANT GROWTH REGULATORS. (n.d.). eagri.org. Retrieved from [Link]

  • UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. (n.d.). GCW Gandhi Nagar Jammu. Retrieved from [Link]

  • In vivo acute toxicity, analgesic and anti-inflammatory activities of phenolic extract of Matricaria pubescens. (2024, August 2). Semantic Scholar. Retrieved from [Link]

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Foundational

(2,6-Dimethoxy-phenoxy)-acetic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling the Potential of a Versatile Synthetic Scaffold (2,6-Dimethoxy-phenoxy)-acetic acid is a substituted phenoxyacetic acid derivative that, while not extensively studied for its own biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Synthetic Scaffold

(2,6-Dimethoxy-phenoxy)-acetic acid is a substituted phenoxyacetic acid derivative that, while not extensively studied for its own biological activities, serves as a crucial and versatile intermediate in the landscape of organic synthesis and drug discovery. Its unique structural features, including the sterically hindered and electron-rich dimethoxy-substituted phenyl ring coupled with a reactive carboxylic acid moiety, make it a valuable building block for creating a diverse array of more complex molecules. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and, most importantly, the synthetic utility of (2,6-Dimethoxy-phenoxy)-acetic acid, offering insights for researchers, scientists, and drug development professionals. While direct pharmacological data on this specific molecule is scarce, this guide will delve into the known applications of its derivatives to illuminate its potential in various research domains.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of (2,6-Dimethoxy-phenoxy)-acetic acid is paramount for its effective utilization in synthesis. These properties influence reaction conditions, purification strategies, and the overall handling of the compound.

PropertyValueReference
CAS Number 95110-10-4[1]
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol
Melting Point 79-82 °C[1]
Boiling Point 332.2 ± 27.0 °C (Predicted)[1]
Density 1.229 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.24 ± 0.10 (Predicted)[1]

The presence of the carboxylic acid group imparts acidic properties to the molecule, making it soluble in basic aqueous solutions. The dimethoxy groups contribute to its solubility in a range of organic solvents.

Synthesis of (2,6-Dimethoxy-phenoxy)-acetic Acid: A Step-by-Step Protocol

The synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This process involves the reaction of 2,6-dimethoxyphenol with a haloacetic acid or its ester, followed by hydrolysis.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid.

Materials:

  • 2,6-Dimethoxyphenol

  • Ethyl chloroacetate (or chloroacetic acid)

  • Sodium hydroxide (or another suitable base, e.g., potassium carbonate)

  • Acetone (or another suitable polar aprotic solvent)

  • Hydrochloric acid (for acidification)

  • Diethyl ether (or another suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethoxyphenol (1.0 eq) and a slight excess of a base such as sodium hydroxide (1.1 eq) in a suitable solvent like acetone.

  • Addition of Haloacetate: To the stirred solution, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the resulting residue, add a solution of sodium hydroxide in water and heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation of the crude product.

  • Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,6-Dimethoxy-phenoxy)-acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 2_6_Dimethoxyphenol 2,6-Dimethoxyphenol Williamson_Ether_Synthesis Williamson Ether Synthesis (Reflux in Acetone) 2_6_Dimethoxyphenol->Williamson_Ether_Synthesis Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Williamson_Ether_Synthesis Base Base (e.g., NaOH) Base->Williamson_Ether_Synthesis Ester_Intermediate Ethyl (2,6-dimethoxyphenoxy)acetate Williamson_Ether_Synthesis->Ester_Intermediate Hydrolysis Base Hydrolysis (NaOH, H2O, Heat) Ester_Intermediate->Hydrolysis Final_Product (2,6-Dimethoxy-phenoxy)-acetic acid Hydrolysis->Final_Product

Caption: Synthetic workflow for (2,6-Dimethoxy-phenoxy)-acetic acid.

Synthetic Applications: A Gateway to Molecular Complexity

The primary value of (2,6-Dimethoxy-phenoxy)-acetic acid lies in its utility as a chemical intermediate. Its carboxylic acid group provides a handle for a variety of chemical transformations, allowing for the introduction of this substituted phenoxy motif into larger, more complex molecules.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functional group can be readily converted into a range of other functionalities, including:

  • Amides: Coupling with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) can generate a library of amide derivatives. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

  • Esters: Esterification with different alcohols under acidic or basic conditions can yield a variety of esters.

  • Acid Chlorides: Treatment with thionyl chloride or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which can then be used in a wider range of acylation reactions.

Derivatization_Workflow cluster_derivatives Potential Derivatives Core_Molecule (2,6-Dimethoxy-phenoxy)-acetic acid Amide Amide Derivatives Core_Molecule->Amide Amine, Coupling Reagents Ester Ester Derivatives Core_Molecule->Ester Alcohol, Acid/Base Catalyst Acid_Chloride Acid Chloride Core_Molecule->Acid_Chloride SOCl2 or (COCl)2

Caption: Derivatization pathways of the core molecule.

Precursor for Biologically Active Molecules

While (2,6-Dimethoxy-phenoxy)-acetic acid itself lacks significant documented biological activity, the phenoxyacetic acid scaffold is present in numerous biologically active compounds. Derivatives of phenoxyacetic acid have been investigated for a wide range of therapeutic applications, suggesting potential avenues for the use of this specific building block.

  • Anti-inflammatory Agents: The structurally related 2-(2,6-dichloro anilino) phenyl] acetoxy acetic acid is a non-steroidal anti-inflammatory drug (NSAID)[2]. This suggests that derivatives of (2,6-Dimethoxy-phenoxy)-acetic acid could be synthesized and screened for similar activities.

  • Herbicidal Activity: Chlorinated derivatives of phenoxyacetic acid are well-known herbicides[3]. The dimethoxy substitution pattern of the subject molecule could be explored for the development of novel herbicides with potentially different selectivity and environmental profiles.

  • Anticancer Research: While a complex derivative containing a phenoxyacetic acid moiety showed low anticancer activity, the general scaffold is explored in anticancer drug design[4][5].

Building Block for Materials Science

A derivative, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, has been synthesized as a precursor for asymmetric poly(p-phenylene vinylene) (PPV)-type oligomers. These materials are of interest for their potential applications in organic memories and as nonlinear optical (NLO) materials[4]. This highlights the utility of the (2,6-dimethoxy-phenoxy)acetic acid core in the development of advanced functional materials.

Conclusion and Future Perspectives

(2,6-Dimethoxy-phenoxy)-acetic acid stands as a valuable, yet under-explored, synthetic intermediate. Its straightforward synthesis and the reactivity of its carboxylic acid group provide a versatile platform for the creation of a wide range of derivatives. While direct biological data for the parent compound is limited, the diverse applications of related phenoxyacetic acid derivatives in medicine, agriculture, and materials science underscore the significant potential of (2,6-Dimethoxy-phenoxy)-acetic acid as a foundational building block. Future research efforts should focus on the systematic synthesis and screening of derivative libraries to unlock the full potential of this versatile scaffold in the development of novel therapeutic agents and functional materials.

References

  • CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents.
  • Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation - PubMed. Available at: [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. Available at: [Link]

  • (2,6-Dichlorophenoxy)acetic acid - CAS Common Chemistry. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Available at: [Link]

  • 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid - PMC - NIH. Available at: [Link]

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. Available at: [Link]

  • WO/2005/073163 A PROCESS FOR THE PREPARATION OF [2-(2,6-DICHLORO ANILINO) PHENYL] ACETOXY ACETIC ACID - WIPO Patentscope. Available at: [Link]

Sources

Exploratory

discovery and history of (2,6-Dimethoxy-phenoxy)-acetic acid

From Auxin Antagonist to Ligninolytic Probe: A Structural & Functional Analysis [1] Abstract (2,6-Dimethoxy-phenoxy)-acetic acid (2,6-DMPAA) represents a pivotal molecule in the history of structural biology and organic...

Author: BenchChem Technical Support Team. Date: February 2026

From Auxin Antagonist to Ligninolytic Probe: A Structural & Functional Analysis [1]

Abstract

(2,6-Dimethoxy-phenoxy)-acetic acid (2,6-DMPAA) represents a pivotal molecule in the history of structural biology and organic chemistry. While not a commercial blockbuster drug itself, its discovery and characterization were instrumental in defining the Structure-Activity Relationships (SAR) of plant hormones (auxins) in the mid-20th century. Today, it serves as a critical model compound in lignin valorization research, mimicking the electron-rich syringyl (S) units of lignin to validate enzymatic degradation pathways. This guide details its chemical genesis, historical significance as a steric probe, and modern utility in bio-catalysis.

Part 1: Chemical Genesis & Synthesis

The synthesis of 2,6-DMPAA is a classic application of the Williamson Ether Synthesis , modified to accommodate the steric hindrance introduced by the two methoxy groups at the ortho positions.

The Synthetic Pathway

The precursor, 2,6-dimethoxyphenol (Syringol) , is treated with chloroacetic acid under basic conditions. The reaction relies on the nucleophilic attack of the phenoxide ion upon the


-carbon of the chloroacetic acid.

Key Synthetic Challenge: The 2,6-dimethoxy substitution pattern creates significant steric bulk around the phenolic oxygen. Unlike the synthesis of 2,4-D (the herbicide), which proceeds rapidly, 2,6-DMPAA requires controlled heating and phase-transfer catalysis or strong alkaline conditions to ensure high yields.

Visualization: Synthetic Workflow

Synthesis Syringol 2,6-Dimethoxyphenol (Syringol) Intermediate Sodium Phenoxide Intermediate Syringol->Intermediate Deprotonation Reagents Chloroacetic Acid + NaOH (aq) Reagents->Intermediate Acidification HCl Acidification (pH < 2) Intermediate->Acidification Nucleophilic Substitution (Reflux) Product (2,6-Dimethoxy-phenoxy)- acetic acid Acidification->Product Precipitation & Recrystallization

Figure 1: Step-wise synthesis of 2,6-DMPAA via Williamson Ether Synthesis.

Part 2: Biological History – The "Anti-Auxin" Discovery

The historical significance of 2,6-DMPAA lies in its failure. During the 1940s and 1950s, researchers screened thousands of phenoxyacetic acid derivatives to find herbicides similar to 2,4-D (2,4-Dichlorophenoxyacetic acid) .

The Steric Blockade Theory

Early SAR studies revealed a paradox:

  • 2,4-D: Highly active auxin (herbicide).

  • 2,6-D: Totally inactive.

  • 2,6-DMPAA: Totally inactive.

The Discovery: This inactivity helped formulate the "Three-Point Attachment Theory" (and later the molecular receptor theory). For a phenoxyacetic acid to bind the auxin receptor (now known as TIR1/AFB), the aromatic ring must be able to rotate or "tilt" relative to the side chain. The bulky methoxy groups at the 2 and 6 positions lock the molecule into a conformation that sterically clashes with the receptor binding pocket, preventing activation.

This made 2,6-DMPAA a standard negative control in plant physiology—a molecule that is chemically similar to auxins but biologically inert due to specific steric constraints.

Part 3: Modern Application – The Lignin Model

In the 21st century, 2,6-DMPAA has found new life in Green Chemistry and Biofuel research.

Mimicking Syringyl Lignin

Lignin is composed of Guaiacyl (G), Syringyl (S), and p-Hydroxyphenyl (H) units.[2] 2,6-DMPAA is a stable, soluble analog of the Syringyl (S) unit.

  • Why it is used: Researchers use it to test the efficacy of Lignin Peroxidases (LiP) , Manganese Peroxidases (MnP) , and Laccases .

  • Mechanism: The methoxy groups make the aromatic ring electron-rich, lowering the redox potential. This allows enzymes to oxidize the ring via Single Electron Transfer (SET) , forming a cation radical.

  • Utility: If a new enzyme or catalyst can degrade 2,6-DMPAA, it is a strong candidate for delignifying biomass (e.g., turning wood chips into bio-ethanol).

Visualization: Ligninolytic Oxidation Pathway

LigninModel Substrate 2,6-DMPAA (Substrate) Radical Cation Radical [Intermediate] Substrate->Radical Single Electron Transfer (SET) Enzyme Lignin Peroxidase (LiP) / H2O2 Enzyme->Substrate Catalysis Cleavage C-C or C-O Bond Cleavage Radical->Cleavage Spontaneous Rearrangement Products Quinones & Aliphatic Acids Cleavage->Products Degradation

Figure 2: Mechanism of enzymatic oxidation of 2,6-DMPAA as a lignin model.

Part 4: Experimental Protocols

Protocol A: Laboratory Synthesis of 2,6-DMPAA

For research purposes only. Ensure fume hood usage.

StepActionCritical Parameter
1 Dissolve 15.4g (0.1 mol) 2,6-dimethoxyphenol in 50 mL 33% NaOH solution.Ensure complete deprotonation (color change often observed).
2 Add 10g (0.105 mol) chloroacetic acid slowly to the solution.Exothermic reaction; maintain temp < 40°C initially.
3 Reflux the mixture for 3-4 hours.Required to overcome steric hindrance at the 2,6-positions.
4 Cool to room temperature and acidify with dilute HCl to pH 1-2.The product will precipitate as a solid.[1]
5 Filter and recrystallize from water or ethanol/water mix.Target Yield: ~70-80%. Appearance: White/Off-white crystals.[1]
Protocol B: Enzymatic Oxidation Assay (Lignin Peroxidase)

Validates the activity of lignin-degrading enzymes using 2,6-DMPAA as a probe.

  • Buffer Prep: Prepare 50 mM Sodium Tartrate buffer (pH 4.5).

  • Substrate: Dissolve 2,6-DMPAA to a final concentration of 1-5 mM.

  • Initiation: Add Lignin Peroxidase (LiP) enzyme (0.1 µM) and initiate reaction with Hydrogen Peroxide (

    
    , 0.1 mM).
    
  • Detection: Monitor UV-Vis absorbance at 469 nm (formation of oxidation product/quinone) or 310 nm (disappearance of substrate).

  • Control: Run a parallel blank without enzyme to rule out auto-oxidation.

References

  • Zimmerman, P. W. (1943). Present Status of Plant Hormones. Industrial & Engineering Chemistry. Link

  • Wain, R. L. (1953). Plant Growth Substances. Royal Institute of Chemistry.
  • Mei, Q., et al. (2017).[3] Selective Utilization of the Methoxy Group in Lignin to Produce Acetic Acid. Angewandte Chemie International Edition. Link

  • PubChem. (n.d.). Phenoxyacetic acid derivatives and biological data. National Library of Medicine. Link

  • Martinez, A. T., et al. (2005). Biodegradation of Lignocellulose: Microbial, Chemical, and Enzymatic Aspects of the Fungal Attack of Lignin. International Microbiology. Link

Sources

Foundational

An In-depth Technical Guide to (2,6-Dimethoxy-phenoxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction (2,6-Dimethoxy-phenoxy)-acetic acid, a member of the phenoxyacetic acid class of organic compounds, is a molecule of growing interest in the fi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dimethoxy-phenoxy)-acetic acid, a member of the phenoxyacetic acid class of organic compounds, is a molecule of growing interest in the fields of chemical synthesis and drug discovery. Its unique structural features, characterized by a benzene ring substituted with two methoxy groups and an acetic acid moiety, provide a versatile scaffold for the development of novel bioactive molecules. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory professionals.

The core structure of (2,6-Dimethoxy-phenoxy)-acetic acid, with its ether linkage and carboxylic acid group, allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.[1] While the broader class of phenoxyacetic acids has been explored for various uses, including as herbicides and in the development of pharmaceuticals, the specific properties and applications of the 2,6-dimethoxy substituted variant are an area of active investigation.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of (2,6-Dimethoxy-phenoxy)-acetic acid are summarized below.

PropertyValueSource
CAS Number 95110-10-4[3]
Molecular Formula C₁₀H₁₂O₅[3]
Molecular Weight 212.20 g/mol [3]

Synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid

The most common and efficient method for the synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid is the Williamson ether synthesis.[5] This well-established nucleophilic substitution reaction involves the reaction of an alkoxide with a primary alkyl halide.[5][6] In this case, 2,6-dimethoxyphenol (syringol) is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the halide from a haloacetic acid, typically chloroacetic acid.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of phenoxyacetic acids.[7]

Materials:

  • 2,6-Dimethoxyphenol (Syringol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of 2,6-dimethoxyphenol in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to the phenol should be at least 1:1 to ensure complete deprotonation. Gentle heating may be required to facilitate dissolution.

  • Reaction with Chloroacetic Acid: To the stirred phenoxide solution, add an equimolar amount of chloroacetic acid. The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The aqueous solution is then acidified with concentrated hydrochloric acid until it is acidic to litmus paper (pH ~2). This protonates the carboxylate to form the carboxylic acid, which will precipitate out of the solution if its solubility is low.

  • Extraction: The product is then extracted from the aqueous mixture using an organic solvent such as diethyl ether. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (2,6-Dimethoxy-phenoxy)-acetic acid.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps 2_6_Dimethoxyphenol 2,6-Dimethoxyphenol Deprotonation Deprotonation to form Phenoxide 2_6_Dimethoxyphenol->Deprotonation Chloroacetic_Acid Chloroacetic Acid SN2_Reaction SN2 Reaction (Williamson Ether Synthesis) Chloroacetic_Acid->SN2_Reaction Base Base (NaOH or KOH) Base->Deprotonation Deprotonation->SN2_Reaction Acidification Acidification SN2_Reaction->Acidification Extraction_Purification Extraction & Purification Acidification->Extraction_Purification Product (2,6-Dimethoxy-phenoxy)-acetic acid Extraction_Purification->Product

Caption: Williamson Ether Synthesis Workflow.

Potential Applications in Drug Development and Research

While specific biological activities of (2,6-Dimethoxy-phenoxy)-acetic acid are not extensively documented, the broader class of phenoxyacetic acids serves as a versatile scaffold in medicinal chemistry.[1] Derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, antibacterial compounds, and antihypertensives.[1]

The presence of the methoxy groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. These groups can affect metabolic stability, receptor binding affinity, and solubility. Therefore, (2,6-Dimethoxy-phenoxy)-acetic acid represents a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs. For example, a derivative, 2-(4-(2,4-dimethoxy benzoyl) phenoxy) acetic acid, is noted as a versatile intermediate in medicinal chemistry for developing bioactive molecules.[8]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the protons of the two methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methoxy carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid, usually in the range of 2500-3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (212.20 g/mol ).

Conclusion

(2,6-Dimethoxy-phenoxy)-acetic acid is a chemical compound with significant potential as a building block in organic synthesis and drug discovery. Its synthesis via the Williamson ether reaction is a straightforward and adaptable method for laboratory-scale production. While there is a need for more comprehensive data on its physicochemical properties and specific biological activities, its structural features suggest that it is a promising scaffold for the development of novel molecules with therapeutic potential. Further research into this compound and its derivatives is warranted to fully explore its utility in the scientific community.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Accessed February 5, 2026. [Link]

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR. Accessed February 5, 2026. [Link]

  • Phenoxyacetic Acid | C8H8O3 | CID 19188. PubChem. Accessed February 5, 2026. [Link]

  • Methoxyacetic acid. Wikipedia. Accessed February 5, 2026. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed February 5, 2026. [Link]

  • 2,6-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 11332. PubChem. Accessed February 5, 2026. [Link]

  • 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

  • Williamson ether synthesis. Wikipedia. Accessed February 5, 2026. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Published February 1, 2021. Accessed February 5, 2026. [Link]

  • 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry. Accessed February 5, 2026. [Link]

  • Supporting Information. The Royal Society of Chemistry. Accessed February 5, 2026. [Link]

  • Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. PubMed. Accessed February 5, 2026. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Accessed February 5, 2026. [Link]

  • Acetic acid, methoxy-: Human health tier II assessment. Australian Government Department of Health. Published September 1, 2015. Accessed February 5, 2026. [Link]

  • NMR Chemical Shifts. J. Org. Chem. Accessed February 5, 2026. [Link]

  • FT-IR spectrum of the acetic acid. ResearchGate. Accessed February 5, 2026. [Link]

Sources

Exploratory

An In-depth Technical Guide to (2,6-Dimethoxy-phenoxy)-acetic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract (2,6-Dimethoxy-phenoxy)-acetic acid, a member of the phenoxyacetic acid class of compounds, p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

(2,6-Dimethoxy-phenoxy)-acetic acid, a member of the phenoxyacetic acid class of compounds, presents a compelling scaffold for investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis. While experimental spectroscopic and biological data for this specific molecule are not widely available in the public domain, this guide offers predicted characterization data and explores potential biological activities based on the well-documented properties of structurally related phenoxyacetic acid derivatives. This document is intended to serve as a foundational resource for researchers initiating studies on (2,6-Dimethoxy-phenoxy)-acetic acid, enabling its synthesis, purification, and further exploration of its therapeutic or material science potential.

Introduction: The Scientific Merit of (2,6-Dimethoxy-phenoxy)-acetic acid

The phenoxyacetic acid moiety is a cornerstone in the development of a wide array of biologically active compounds, including herbicides, antibacterial, antifungal, and anti-inflammatory agents.[1][2] The substitution pattern on the phenyl ring plays a critical role in modulating the biological activity and physicochemical properties of these derivatives.[2] (2,6-Dimethoxy-phenoxy)-acetic acid, with its characteristic methoxy groups flanking the ether linkage, offers a unique electronic and steric profile that warrants investigation. The methoxy groups can influence the molecule's conformation, solubility, and potential interactions with biological targets.

This guide provides a robust framework for the synthesis and characterization of (2,6-Dimethoxy-phenoxy)-acetic acid, empowering researchers to explore its potential in various scientific domains.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular characteristics of (2,6-Dimethoxy-phenoxy)-acetic acid is fundamental to its application and study.

Structural Formula

reactant1 2,6-Dimethoxyphenol reaction reactant1->reaction reactant2 Haloacetic Acid (e.g., Chloroacetic Acid) reactant2->reaction reagent Base (e.g., NaOH, KOH) reaction_label Williamson Ether Synthesis reagent->reaction_label product (2,6-Dimethoxy-phenoxy)-acetic acid reaction->product

Caption: Williamson Ether Synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous phenoxyacetic acids. [3][4][5] Materials:

  • 2,6-Dimethoxyphenol

  • Chloroacetic acid (or Iodoacetic acid for higher reactivity)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Preparation of the Phenoxide:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,6-dimethoxyphenol in a minimal amount of distilled water.

    • To this solution, add a solution of 2.2 equivalents of sodium hydroxide (or potassium hydroxide) in distilled water. Stir until the 2,6-dimethoxyphenol has completely dissolved and the sodium phenoxide has formed.

  • Williamson Ether Synthesis:

    • In a separate beaker, dissolve 1.1 equivalents of chloroacetic acid in a minimal amount of distilled water.

    • Slowly add the chloroacetic acid solution to the stirred solution of the sodium 2,6-dimethoxyphenoxide.

    • Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully acidify the reaction mixture to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate out of solution.

    • Cool the acidified mixture in an ice bath to maximize precipitation.

    • If a solid precipitates, collect the crude product by vacuum filtration and wash with cold distilled water.

    • If the product does not precipitate or is an oil, transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude (2,6-Dimethoxy-phenoxy)-acetic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Structural Characterization (Predicted)

Due to the absence of publicly available experimental spectra for (2,6-Dimethoxy-phenoxy)-acetic acid, the following are predicted spectroscopic characteristics based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: A multiplet in the region of δ 6.5-7.2 ppm, corresponding to the three protons on the phenyl ring.

  • Methylene Protons (-O-CH₂-): A singlet around δ 4.6-4.8 ppm.

  • Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8-3.9 ppm, integrating to 6 protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically > δ 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Carboxyl Carbon (-COOH): A signal in the range of δ 170-175 ppm.

  • Aromatic Carbons: Signals between δ 100-160 ppm. The carbons bearing the methoxy groups would be the most downfield.

  • Methylene Carbon (-O-CH₂-): A signal around δ 65-70 ppm.

  • Methoxy Carbons (-OCH₃): A signal at approximately δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O-C Stretch (Ether): Strong absorptions in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

  • C-H Stretch (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): An expected peak at m/z = 212.0685, corresponding to the molecular formula C₁₀H₁₂O₅.

  • Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the carboxylic acid group, the acetic acid moiety, and methoxy groups.

Potential Biological Activities and Applications

While no specific biological activities have been reported for (2,6-Dimethoxy-phenoxy)-acetic acid, the broader class of phenoxyacetic acid derivatives is known for a wide range of biological effects. [1][2]This suggests that (2,6-Dimethoxy-phenoxy)-acetic acid could be a valuable lead compound for further investigation in several areas:

  • Herbicidal Activity: Many commercial herbicides are based on the phenoxyacetic acid scaffold. The 2,6-dimethoxy substitution pattern could be explored for novel herbicidal properties.

  • Antimicrobial Activity: Phenoxyacetic acid derivatives have shown promise as antibacterial and antifungal agents. [1]* Anti-inflammatory Activity: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that this compound could be investigated for anti-inflammatory properties.

  • Drug Discovery Intermediate: The carboxylic acid functional group provides a convenient handle for further chemical modification, making (2,6-Dimethoxy-phenoxy)-acetic acid a potentially useful intermediate in the synthesis of more complex drug candidates. [6]

Conclusion

(2,6-Dimethoxy-phenoxy)-acetic acid is a molecule with significant untapped potential. This technical guide provides the essential information for its synthesis and purification, laying the groundwork for further research. The lack of available experimental data presents an opportunity for novel investigations into its spectroscopic properties and biological activities. The protocols and predicted data herein are intended to empower researchers to unlock the scientific value of this intriguing compound.

References

  • Jetir. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). Retrieved from [Link]

  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3003. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2,6-Dimethoxyphenyl)acetic acid. PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]

  • Sztanke, K., Pasternak, K., Szymański, P., & Rzymowska, J. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(11), 3366. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Homoveratric acid. Retrieved from [Link]

  • WIPO. (2005). A process for the preparation of [2-(2,6-dichloro anilino) phenyl] acetoxy acetic acid. PATENTSCOPE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2020, August 5). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Acetic acid (CH3COOH). VPL. Retrieved from [Link]

  • Synarchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • ATB. (n.d.). [2-(2-Aminoethoxy)ethoxy]aceticacid. Retrieved from [Link]

  • Internet Archive. (n.d.). Full text of "Machining of advanced materials". Retrieved from [Link]

Sources

Foundational

A Guide to the Spectroscopic Characterization of (2,6-Dimethoxy-phenoxy)-acetic acid

Molecular Structure and Spectroscopic Overview (2,6-Dimethoxy-phenoxy)-acetic acid is an aromatic carboxylic acid. Its structure, characterized by a benzene ring substituted with two methoxy groups at positions 2 and 6,...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

(2,6-Dimethoxy-phenoxy)-acetic acid is an aromatic carboxylic acid. Its structure, characterized by a benzene ring substituted with two methoxy groups at positions 2 and 6, and an acetic acid moiety attached via an ether linkage, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and purity.

The following sections will delve into the specific details of what to expect in ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (2,6-Dimethoxy-phenoxy)-acetic acid, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for (2,6-Dimethoxy-phenoxy)-acetic acid

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
Aromatic (H-4)~6.8 - 7.2Triplet1H
Aromatic (H-3, H-5)~6.5 - 6.7Doublet2H
Methylene (-OCH₂-)~4.6Singlet2H
Methoxy (-OCH₃)~3.8Singlet6H
  • Expertise & Experience: The broad singlet for the carboxylic acid proton is a classic feature, often appearing far downfield due to deshielding and hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration[1]. The aromatic protons will exhibit a characteristic splitting pattern. The proton at the 4-position, being flanked by two identical protons, is expected to appear as a triplet. The protons at the 3 and 5-positions, being chemically equivalent, will appear as a doublet due to coupling with the H-4 proton. The methylene protons of the acetic acid moiety are adjacent to an oxygen atom and will thus be deshielded, appearing as a singlet since there are no adjacent protons. The six protons of the two equivalent methoxy groups will also appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2,6-Dimethoxy-phenoxy)-acetic acid

CarbonPredicted Chemical Shift (ppm)
Carboxylic Acid (-C=O)170 - 175
Aromatic (C-1)150 - 155
Aromatic (C-2, C-6)155 - 160
Aromatic (C-4)105 - 110
Aromatic (C-3, C-5)100 - 105
Methylene (-OCH₂-)65 - 70
Methoxy (-OCH₃)55 - 60
  • Expertise & Experience: The carbonyl carbon of the carboxylic acid is typically found in the 170-180 ppm region. The aromatic carbons show distinct chemical shifts based on their substitution. The carbons bearing the methoxy groups (C-2 and C-6) and the ether linkage (C-1) are expected to be the most downfield among the aromatic signals due to the electron-withdrawing effect of the oxygen atoms. The symmetry of the molecule will result in fewer signals than the total number of carbon atoms.

Experimental Protocol: NMR Spectroscopy

A self-validating system for NMR analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified (2,6-Dimethoxy-phenoxy)-acetic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be employed.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for (2,6-Dimethoxy-phenoxy)-acetic acid

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1700 - 1725Strong
C-O (Ether and Acid)1000 - 1300Strong
C=C (Aromatic)1450 - 1600Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
  • Expertise & Experience: The most characteristic feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1710 cm⁻¹. The presence of strong C-O stretching bands will confirm the ether and carboxylic acid functionalities.

Experimental Protocol: IR Spectroscopy

A self-validating system for IR analysis:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Background Scan: A background spectrum of the empty accessory is recorded to subtract any atmospheric or instrumental interferences.

  • Sample Scan: The sample spectrum is then recorded.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of (2,6-Dimethoxy-phenoxy)-acetic acid is 212.20 g/mol . Therefore, a prominent peak at m/z = 212 should be observed in the mass spectrum, corresponding to the molecular ion.

  • Key Fragmentation Patterns:

    • Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 167.

    • Loss of the carboxymethyl group (-CH₂COOH, 59 Da) to give a fragment at m/z = 153, corresponding to the 2,6-dimethoxyphenoxy cation.

    • Loss of a methyl group (-CH₃, 15 Da) from a methoxy group to give a fragment at m/z = 197.

Experimental Protocol: Mass Spectrometry

A self-validating system for MS analysis:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: An appropriate ionization technique should be chosen. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Interpretation: The spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (2,6-Dimethoxy-phenoxy)-acetic acid.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation and Purity Assessment NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of (2,6-Dimethoxy-phenoxy)-acetic acid, through the synergistic use of NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. This guide, by outlining the expected spectral data and robust experimental protocols, serves as a critical resource for scientists engaged in the synthesis and characterization of this and related compounds. Adherence to these analytical principles ensures the high standards of scientific integrity and trustworthiness required in research and development.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem, a database of chemical molecules and their activities against biological assays, contains information on related phenoxyacetic acid derivatives. [Link]

Sources

Exploratory

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of (2,6-Dimethoxy-phenoxy)-acetic acid Interactions

Abstract In the landscape of modern molecular discovery, in silico modeling has emerged as an indispensable tool, providing predictive power that accelerates research and development while mitigating the costs associated...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern molecular discovery, in silico modeling has emerged as an indispensable tool, providing predictive power that accelerates research and development while mitigating the costs associated with traditional benchtop experimentation.[1] This guide offers a comprehensive, technically-grounded walkthrough for modeling the interactions of (2,6-Dimethoxy-phenoxy)-acetic acid, a phenoxyacetic acid derivative, with biological targets. Drawing from field-proven methodologies, this document is structured not as a rigid template, but as a logical progression of a computational project, from foundational data preparation to the dynamic simulation of molecular interactions. We will delve into the causality behind each procedural choice, ensuring that the described workflows are self-validating and grounded in established scientific principles. The core objective is to equip researchers with the expertise to design, execute, and interpret robust computational models, thereby generating actionable hypotheses for further experimental validation.

Introduction: Understanding the Subject Molecule, (2,6-Dimethoxy-phenoxy)-acetic acid

(2,6-Dimethoxy-phenoxy)-acetic acid is an aromatic ether and a derivative of phenoxyacetic acid.[2] Its structure is characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 6, linked to an acetic acid moiety via an ether bond. This structural class is of significant interest; chloroderivatives of phenoxyacetic acid are widely used as herbicides, and their biological activity is closely tied to the substitutions on the aromatic ring.[3] Furthermore, related phenolic compounds, such as syringic acid—which also features dimethoxy substitutions—exhibit a wide array of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[4][5][6][7] The therapeutic potential of these related molecules is often attributed to the methoxy groups on the aromatic ring.[4][5]

Given this context, understanding the molecular interactions of (2,6-Dimethoxy-phenoxy)-acetic acid is a compelling objective. In silico modeling allows us to probe these potential interactions at an atomic level, predicting binding affinity and behavior with protein targets before committing to costly and time-consuming synthesis and in vitro testing. A 2021 study has already explored the synthesis and performed molecular docking of the related compound, (2,6-dimethoxyphenyl)acetic acid, against microbial targets like DNA gyrase and CYP51, demonstrating the feasibility and utility of this approach.[8]

Table 1: Physicochemical Properties of (2,6-Dimethoxyphenyl)acetic acid (A structurally similar compound)

PropertyValueSource
IUPAC Name 2-(2,6-dimethoxyphenyl)acetic acidPubChem[9]
Molecular Formula C₁₀H₁₂O₄PubChem[9]
Molecular Weight 196.20 g/mol PubChem[9]
Hydrogen Bond Donors 1PubChem[9]
Hydrogen Bond Acceptors 4PubChem[9]
Rotatable Bonds 4PubChem[9]

Note: Data is for the closely related isomer (2,6-dimethoxyphenyl)acetic acid as comprehensive data for the title compound is less available. This highlights the importance of starting any modeling project with thorough data acquisition.

The Foundational Stage: Meticulous Preparation of Ligand and Target

The predictive accuracy of any in silico model is fundamentally dependent on the quality of its inputs. The adage "garbage in, garbage out" is particularly resonant in computational chemistry. Therefore, the first and most critical phase is the careful preparation of the three-dimensional structures of both the ligand ((2,6-Dimethoxy-phenoxy)-acetic acid) and its putative protein target.

Ligand Preparation Protocol

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation with a correct protonation state and atomic charges, representative of its likely state in a biological environment.

Step-by-Step Methodology:

  • Structure Acquisition: Obtain the 2D or 3D structure of (2,6-Dimethoxy-phenoxy)-acetic acid. The most reliable source for this is a chemical database like PubChem.

  • Conversion to 3D: If only a 2D structure is available, use a computational chemistry tool (e.g., the builder function in Schrödinger Maestro, Avogadro) to generate an initial 3D conformation.

  • Protonation State Assignment: The ionization state of the carboxylic acid group is pH-dependent. At physiological pH (~7.4), this group will be deprotonated (carboxylate). It is crucial to model the dominant species. Tools like Epik (Schrödinger) or Marvin (ChemAxon) can predict pKa and assign the correct protonation states.

  • Energy Minimization: The initial 3D structure is unlikely to be in its most stable, low-energy conformation. An energy minimization step using a suitable force field (e.g., OPLS, MMFF94) is performed to relax the structure, resolving any steric clashes and optimizing bond lengths and angles. This step is critical for ensuring the ligand's geometry is physically realistic.

  • Charge Calculation: Assign partial atomic charges. The distribution of charge across the molecule dictates its electrostatic interactions with the protein, a key component of binding.

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation Workflow A 1. Acquire Structure (e.g., PubChem) B 2. Generate 3D Conformation A->B C 3. Assign Protonation State (Physiological pH) B->C D 4. Energy Minimization (Force Field Application) C->D E 5. Final Prepared Ligand (Low-Energy 3D Structure) D->E

Caption: Workflow for preparing the ligand for docking simulations.

Target Identification and Preparation

Identifying a relevant biological target is paramount. Based on the known activities of related phenoxyacetic acids, potential targets could include enzymes in microbial pathways or plant growth regulation.[3][8] For this guide, we will proceed with the assumption that a target has been identified, for example, a bacterial DNA gyrase.

Step-by-Step Methodology:

  • Structure Acquisition: Download the crystal structure of the target protein from the Protein Data Bank (PDB), a global archive of macromolecular structural data.[10][11][12] When selecting a PDB entry, prioritize high-resolution structures (<2.5 Å) and, if available, those co-crystallized with a ligand similar to our compound of interest, as this helps validate the location of the binding site.

  • Initial Cleanup: The raw PDB file often contains non-essential molecules, such as crystallization agents (e.g., glycerol), excess water molecules, and ions. These are typically removed, although key water molecules or ions that are known to be integral to the protein's structure or catalytic activity should be retained. This decision requires expert judgment based on the biological literature for the target.

  • Protonation and Chain Completion: Add hydrogen atoms, as they are usually not resolved in X-ray crystal structures. Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH. If the PDB structure has missing residues or loops, these must be modeled using tools like Prime (Schrödinger) or MODELLER. This ensures a complete and chemically correct protein model.

  • Binding Site Definition: The final step is to define the active site or binding pocket where the ligand is expected to interact. This is typically a cavity on the protein surface. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined as the region surrounding it.

Target_Preparation_Workflow cluster_target Target Preparation Workflow PDB 1. Acquire Protein Structure (RCSB PDB) Clean 2. Clean PDB File (Remove water, non-essential ions) PDB->Clean Process 3. Pre-process Protein (Add hydrogens, fix chains) Clean->Process Site 4. Define Binding Site (Grid Generation) Process->Site Ready 5. Final Prepared Target Site->Ready MD_Simulation_Workflow cluster_md Molecular Dynamics Workflow Start 1. Start with Docked Complex Solvate 2. Solvate System (Add Water & Ions) Start->Solvate Minimize 3. Energy Minimization Solvate->Minimize Equilibrate 4. System Equilibration (NVT, NPT Phases) Minimize->Equilibrate Production 5. Production MD Run Equilibrate->Production Analysis 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: General workflow for a molecular dynamics simulation.

Analysis of MD Trajectories

The output of an MD run is a trajectory file containing the coordinates of all atoms over time. Key metrics for analysis include:

  • Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein backbone (or ligand) atoms over time from a reference structure. A stable, plateauing RMSD curve suggests the system has reached equilibrium and the complex is stable.

  • Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF values can indicate flexible loops, while low values correspond to stable secondary structure elements.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of specific hydrogen bonds over the course of the simulation, quantifying their stability.

Table 3: Hypothetical MD Simulation Analysis Summary (100 ns)

MetricResultInterpretation
Protein Backbone RMSD Plateaus at 1.8 Å after 15 nsThe protein structure is stable throughout the simulation.
Ligand RMSD (relative to protein) Stable at ~1.2 ÅThe ligand remains stably bound in the active site.
Hydrogen Bond Occupancy (Asp73-Ligand) 85.2%The key hydrogen bond predicted by docking is highly stable.
Hydrogen Bond Occupancy (Asn46-Ligand) 76.5%This secondary hydrogen bond is also consistently maintained.

Conclusion: Synthesizing a Data-Driven Hypothesis

This guide has outlined a multi-stage in silico workflow for investigating the molecular interactions of (2,6-Dimethoxy-phenoxy)-acetic acid. By progressing from meticulous preparation through static docking and dynamic simulation, we can build a robust, data-driven model of a potential protein-ligand interaction.

The combination of a favorable docking score, a biochemically reasonable binding pose, and a stable trajectory in MD simulation provides strong computational evidence for a specific interaction. This evidence forms a concrete hypothesis: for example, "(2,6-Dimethoxy-phenoxy)-acetic acid is a potential inhibitor of DNA Gyrase, binding in the ATP-binding pocket and stabilized primarily by hydrogen bonds with residues Asp73 and Asn46." Such a hypothesis is not an endpoint but a starting point, providing a solid rationale for guiding subsequent experimental validation, such as in vitro enzyme inhibition assays or structure-activity relationship (SAR) studies. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug and materials discovery.

References

  • Advanced Journal of Chemistry, Section B. (n.d.). Synthesis, crystal structure, Hirshfeld surface, crystal voids, energy frameworks, DFT and molecular docking analysis of (2,6-dimethoxyphenyl)acetic acid. Retrieved from [Link]

  • MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Investigating Biomolecules in Deep Eutectic Solvents with Molecular Dynamics Simulations: Current State, Challenges and Future Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2,6-Dimethoxyphenyl)acetic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, 3D pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as Histone Deacetylase inhibitors and cytotoxic agents. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxyacetic Acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Viral Structural Transition Mechanisms Revealed by Multiscale Molecular dynamics/order Parameter Extrapolation Simulation. PubMed. Retrieved from [Link]

  • Oxford Academic. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research. Retrieved from [Link]

  • RCSB PDB. (n.d.). Homepage. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) IN VITRO ANTI-INFLAMMATORY ACTIVITY OF SYRINGIC ACID. Retrieved from [Link]

  • Science Research Publishers. (2023). Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme. Retrieved from [Link]

  • Ultimate Guide. (n.d.). The Best Computational Drug Design Tools and Services of 2024. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling and Thermodynamic Analysis of (2,6-Dimethoxy-phenoxy)-acetic acid

The following technical guide details the solubility profile, thermodynamic modeling framework, and experimental determination protocols for (2,6-Dimethoxy-phenoxy)-acetic acid . [1][2] Executive Summary (2,6-Dimethoxy-p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling framework, and experimental determination protocols for (2,6-Dimethoxy-phenoxy)-acetic acid .

[1][2]

Executive Summary

(2,6-Dimethoxy-phenoxy)-acetic acid (CAS: 95110-10-4) is a functionalized phenoxyacetic acid derivative characterized by the presence of two methoxy groups at the ortho positions of the phenyl ring.[1][2][3] While widely utilized as a pharmaceutical intermediate and in lignin model studies, specific mole-fraction solubility data remains sparse in open literature compared to its parent compound, phenoxyacetic acid.[1][2]

This guide serves as a definitive protocol for researchers to:

  • Predict the solubility landscape based on structural activity relationships (SAR).

  • Execute a validated experimental workflow to generate precise solubility data.

  • Apply thermodynamic models (Apelblat, van’t Hoff) to optimize crystallization and purification processes.

Chemical Profile & Predicted Solubility Landscape[1][2][4]

Structural Analysis

The molecule consists of a hydrophilic carboxylic acid tail and a lipophilic phenyl ring substituted with two electron-donating methoxy groups.[1][2]

  • Hydrogen Bonding: The carboxylic acid acts as both a donor and acceptor; methoxy oxygens act as weak acceptors.[1][2]

  • Steric Hindrance: The 2,6-dimethoxy substitution creates steric bulk around the ether linkage, potentially disrupting crystal packing efficiency compared to unsubstituted phenoxyacetic acid, theoretically enhancing solubility in organic solvents.[1][2]

Solubility Prediction Table

Based on functional group analysis and safety data sheets (SDS) for analogous compounds (e.g., 2,4-Dichlorophenoxyacetic acid, Guaiacol derivatives), the following solubility profile is projected:

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Protic Polar Methanol, EthanolHigh Hydrogen bonding between solvent -OH and solute -COOH/-OCH₃.[1][2]
Aprotic Polar Acetone, Ethyl AcetateHigh Dipole-dipole interactions; disruption of solute dimer formation.[1][2]
Chlorinated Chloroform, DCMModerate-High Favorable dispersion forces and weak H-bonding.[1][2]
Aqueous Water (pH < pKa)Insoluble Hydrophobic phenyl ring dominates at low pH.[1][2]
Aqueous Water (pH > pKa)Soluble Formation of the carboxylate salt (anionic form).[1][2]
Non-Polar n-Hexane, HeptaneLow Lack of polar interactions to overcome crystal lattice energy.[1][2]

Experimental Determination Protocol

Standardized Workflow for Generating High-Precision Solubility Data

To bridge the data gap, the following Isothermal Saturation Method is the gold standard for generating publication-quality solubility data (mole fraction,


).
Materials & Setup
  • Solute: (2,6-Dimethoxy-phenoxy)-acetic acid (Purity > 99%, recrystallized).[1][2]

  • Solvents: HPLC grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Water).[1][2]

  • Apparatus: Jacketed glass vessel (50 mL), circulating water bath (

    
     0.05 K), magnetic stirrer, 0.45 
    
    
    
    m PTFE syringe filters.[1][2]
Step-by-Step Methodology
  • Excess Addition: Add solute to 20 mL of solvent in the jacketed vessel until a visible solid phase persists (supersaturation).

  • Equilibration: Stir at 400 rpm for 24 hours at the target temperature (e.g., 298.15 K).

  • Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

  • Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe and filter immediately through a 0.45

    
    m filter into a pre-weighed weighing boat.
    
  • Gravimetric Analysis:

    • Weigh the wet sample (

      
      ).[1][2]
      
    • Evaporate solvent in a vacuum oven at 313.15 K until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are the molecular weights of the solute and solvent, respectively.[1][2]
Experimental Workflow Diagram

Solubility_Workflow Start Start: Solvent Selection Mix Add Excess Solute (Supersaturation) Start->Mix Equilibrate Equilibrate (T = const, 24h stirring) Mix->Equilibrate Settle Phase Separation (2h settling) Equilibrate->Settle Sample Sampling & Filtration (0.45 µm PTFE) Settle->Sample Dry Vacuum Drying (Const. Mass) Sample->Dry Calc Calculate Mole Fraction (x1) Dry->Calc

Figure 1: Isothermal saturation workflow for determining solid-liquid equilibrium.

Thermodynamic Modeling Framework

Once experimental data is obtained, it must be correlated to thermodynamic models to determine dissolution enthalpy (


) and entropy (

).[1][2] These parameters are critical for designing crystallization processes (e.g., cooling curves).
Modified Apelblat Equation

The Apelblat model is the standard semi-empirical model for correlating solubility with temperature.[1][2] It accounts for the non-ideality of the solution.



  • 
     : Mole fraction solubility.[1][2][4]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
    • Interpretation: If

      
       is negative and large, solubility is strongly temperature-dependent, suggesting cooling crystallization  is a viable purification method.[1][2]
      
van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.[1][2]


[1][2]
  • 
     : Enthalpy of solution (kJ/mol).[1][2] Positive values indicate an endothermic process (solubility increases with T).[1][2]
    
  • 
     : Entropy of solution (J/mol[1][2]·K).
    
Thermodynamic Logic Diagram

Thermo_Logic cluster_models Regression Models Data Experimental Data (x1 vs T) Apelblat Apelblat Equation ln x = A + B/T + C ln T Data->Apelblat VantHoff van't Hoff Equation ln x = -dH/RT + dS/R Data->VantHoff Params Thermodynamic Parameters Apelblat->Params A, B, C VantHoff->Params ΔH, ΔS Design Process Design (Crystallizer Yield) Params->Design

Figure 2: Logic flow from experimental data to process design parameters.

References

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2,6-Dimethoxyphenoxyacetic acid. Retrieved from .[1][2]

  • Mudalip, S. K. A., et al. (2013).[1][2][4] "Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents." Journal of Chemical & Engineering Data, 58(12), 3447–3452.[1][2] (Cited for Isothermal Saturation Methodology).

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 18931572, 2-(2,6-Dimethoxyphenyl)acetic acid. Retrieved from .[1][2]

  • BenchChem. (2025).[1][2] Solubility Profile of Phenoxyacetic Acid Derivatives. Retrieved from .[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of (2,6-Dimethoxyphenoxy)acetic Acid

[1] Abstract & Scientific Rationale (2,6-Dimethoxyphenoxy)acetic acid is a critical intermediate in the synthesis of pharmacologically active compounds, particularly in the development of PPAR agonists, anti-arrhythmic a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scientific Rationale

(2,6-Dimethoxyphenoxy)acetic acid is a critical intermediate in the synthesis of pharmacologically active compounds, particularly in the development of PPAR agonists, anti-arrhythmic agents, and specific enzyme inhibitors. Structurally, it consists of a syringol (2,6-dimethoxyphenol) core ether-linked to an acetic acid moiety.

This protocol details a robust Williamson Ether Synthesis adapted for the sterically hindered 2,6-dimethoxyphenol. Unlike simple phenols, the two ortho-methoxy groups provide significant electron donation, increasing the nucleophilicity of the phenoxide, but also introducing steric bulk that can impede the


 attack on chloroacetic acid. This guide addresses these challenges through optimized stoichiometry and solvent selection to ensure high yield and purity.

Chemical Basis & Reaction Scheme[1][2][3]

The synthesis proceeds via the nucleophilic substitution of chloroacetate by the 2,6-dimethoxyphenoxide ion. The reaction is driven by the formation of the sodium salt of the phenol using sodium hydroxide, followed by reflux with sodium chloroacetate.

Reaction Pathway (Graphviz Visualization)

ReactionScheme Syringol 2,6-Dimethoxyphenol (Syringol) Intermediate Sodium Phenoxide Intermediate Syringol->Intermediate Deprotonation Base NaOH (aq) Base->Intermediate ClAc Chloroacetic Acid Salt Sodium (2,6-dimethoxyphenoxy)acetate ClAc->Salt Intermediate->Salt SN2 Substitution (Reflux) Product (2,6-Dimethoxyphenoxy)acetic Acid (Precipitate) Salt->Product Protonation (pH < 2) Acid HCl (Acidification) Acid->Product

Figure 1: Reaction pathway for the synthesis of (2,6-dimethoxyphenoxy)acetic acid showing activation, substitution, and isolation steps.

Experimental Protocol

Reagents & Stoichiometry

To mitigate steric hindrance and ensure complete conversion, a slight excess of chloroacetic acid and base is employed.

ReagentMW ( g/mol )EquivalentsMass/Vol (Scale: 10g SM)Role
2,6-Dimethoxyphenol 154.161.010.0 gSubstrate
Chloroacetic Acid 94.501.59.2 gElectrophile
NaOH (Solid) 40.003.59.1 gBase
Water 18.02Solvent100 mLSolvent
HCl (conc.) 36.46Excess~15 mLAcidification
Step-by-Step Procedure

Phase 1: Formation of the Phenoxide [1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solubilization: Dissolve 9.1 g of NaOH in 100 mL of distilled water. The reaction is exothermic; allow the solution to cool to room temperature.

  • Addition: Add 10.0 g of 2,6-dimethoxyphenol to the alkaline solution. Stir for 15 minutes. The solution will darken (often to a deep tan or brown) as the phenoxide forms. Note: Syringol derivatives are prone to oxidation; minimize air exposure where possible.

Phase 2: Williamson Ether Synthesis 4. Reagent Addition: Add 9.2 g of chloroacetic acid slowly to the stirring phenoxide solution.

  • Critical Control Point: Ensure the reaction does not boil over during addition.
  • Reflux: Heat the mixture to a gentle reflux (bath temp ~110°C) for 4–6 hours .
  • Why: The ortho-methoxy groups create steric bulk. Standard protocols for simple phenol often reflux for 1-2 hours; this substrate requires longer to ensure the
    
    
    reaction reaches completion.

Phase 3: Workup & Isolation 6. Cooling: Remove the flask from heat and allow it to cool to room temperature. If the solution is cloudy, filter it through a Celite pad to remove insoluble impurities. 7. Acidification: Place the flask in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring.

  • Target: pH < 2.
  • Observation: The sodium salt will convert to the free acid, precipitating as a solid (usually off-white to beige).
  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove residual salts (NaCl) and unreacted chloroacetic acid.

Phase 4: Purification (Recrystallization) 9. Solvent: Recrystallize the crude solid from hot water. If solubility is low, use a 90:10 Water:Ethanol mixture. 10. Drying: Dry the purified crystals in a vacuum oven at 50°C overnight.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the product must be validated against specific structural markers. The logic flow below ensures that common side reactions (e.g., O-alkylation vs. C-alkylation) are ruled out.

Analytical Logic Flow (Graphviz)

Analysis Sample Purified Solid HNMR 1H-NMR (DMSO-d6) Sample->HNMR Check1 Check: Methylene Singlet (~4.3 - 4.6 ppm)? HNMR->Check1 Check2 Check: Integration Ratio (Ar-H : OMe : CH2) (3 : 6 : 2) Check1->Check2 Yes Fail FAIL: Check Impurities (Unreacted Phenol) Check1->Fail No (Missing Peak) Pass PASS: Identity Confirmed Check2->Pass Yes Check2->Fail No (Wrong Ratio)

Figure 2: Decision tree for analytical validation using 1H-NMR.

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~98–102°C (Note: Literature values for phenoxyacetic acids vary; experimental determination is required. Compare with standard if available).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.00 (br s, 1H, -COOH)
      
    • 
       6.60–7.00 (m, 3H, Ar-H)
      
    • 
       4.45 (s, 2H, -OCH2-) Diagnostic Peak
      
    • 
       3.75 (s, 6H, -OCH3)
      

Safety & Handling

  • 2,6-Dimethoxyphenol: Irritant. Avoid inhalation.

  • Chloroacetic Acid: Toxic and Corrosive. Readily absorbed through skin. Wear double nitrile gloves and a face shield when handling the solid or high-concentration solutions.

  • Waste Disposal: All aqueous filtrates contain phenolic residues and must be disposed of as hazardous organic waste, not down the drain.

References

  • General Synthesis of Phenoxyacetic Acids

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis conditions).
  • Specific Precursor Data (2,6-Dimethoxyphenol)

    • PubChem Compound Summary for CID 7041, 2,6-Dimethoxyphenol.
  • Target Compound Identity (CAS 95110-10-4)

    • Chemical Book Entry for 2-(2,6-Dimethoxyphenoxy)acetic acid.[2]

  • Related Patent Methodology (Adapted)

    • WIPO Patent WO2005073163: Process for the preparation of phenoxyacetic acid derivatives (describes hydrolysis and etherification conditions relevant to hindered phenols).

Sources

Application

Assessing the Auxin-like Activity of (2,6-Dimethoxy-phenoxy)-acetic Acid: Principles, Protocols, and Data Interpretation

An Application Guide for Researchers Prepared by a Senior Application Scientist Introduction: The Quest for Novel Plant Growth Regulators Plant growth regulators (PGRs) are essential tools in modern agriculture and plant...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

Introduction: The Quest for Novel Plant Growth Regulators

Plant growth regulators (PGRs) are essential tools in modern agriculture and plant science, enabling the manipulation of plant development to improve yield, quality, and stress resistance.[1] The phenoxyacetic acid class of compounds has a long history as synthetic auxins, with the most famous example being 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the first successful selective herbicides.[2][3] These synthetic auxins mimic the action of the natural plant hormone, Indole-3-acetic acid (IAA), but often exhibit greater stability and different activity spectra.[4]

(2,6-Dimethoxy-phenoxy)-acetic acid belongs to this important chemical family. Its structure suggests potential auxin-like activity, but its specific effects—be it growth promotion at low concentrations or herbicidal effects at high concentrations—require rigorous biological evaluation.[5] This guide provides a comprehensive framework for researchers to quantitatively assess the plant growth regulating effects of (2,6-Dimethoxy-phenoxy)-acetic acid using established, reliable bioassays.

Scientific Principle: Hijacking the Plant's Natural Growth Machinery

To design a robust assay, it is crucial to understand the mechanism being measured. Synthetic auxins like (2,6-Dimethoxy-phenoxy)-acetic acid exert their effects by interfacing with the plant's endogenous auxin signaling pathway.[3]

The Core Auxin Signaling Cascade: At low auxin concentrations, transcriptional repressor proteins called Auxin/Indole-3-Acetic Acid (Aux/IAA) bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that control the expression of auxin-responsive genes.[6][7] This keeps growth and development genes in an "off" state.

When auxin is present, it acts as a molecular glue, facilitating the interaction between the Aux/IAA repressors and an F-box protein receptor, most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs.[8] This binding event tags the Aux/IAA protein for degradation by the cell's waste disposal machinery, the 26S proteasome.[6] With the Aux/IAA repressor destroyed, the ARF transcription factor is free to activate the expression of genes that lead to physiological responses like cell elongation, division, and differentiation.[7][9]

Synthetic auxins function by binding to the TIR1/AFB co-receptor complex in the same manner as natural IAA, initiating the degradation of Aux/IAA repressors and causing a massive, uncontrolled activation of auxin-responsive genes, which can lead to plant death at high concentrations.[2]

AuxinSignaling cluster_high High Auxin State ARF_low ARF Gene_off Auxin-Responsive Gene (Transcription OFF) ARF_low->Gene_off Cannot Activate ARF_high ARF AuxIAA_low Aux/IAA Repressor AuxIAA_low->ARF_low Binds & Inhibits AuxIAA_high Aux/IAA Repressor Auxin (2,6-Dimethoxy-phenoxy) -acetic acid (Synthetic Auxin) TIR1 TIR1/AFB Receptor Auxin->TIR1 TIR1->AuxIAA_high Binds SCF SCF Complex TIR1->SCF Part of AuxIAA_high->SCF Ubiquitination Proteasome 26S Proteasome SCF->Proteasome Targets for Degradation Gene_on Auxin-Responsive Gene (Transcription ON) ARF_high->Gene_on Activates

Caption: The molecular mechanism of action for synthetic auxins.

Recommended Bioassay: Arabidopsis thaliana Primary Root Elongation Assay

This assay is the gold standard for quantifying auxin activity due to its high sensitivity, reproducibility, and the well-understood genetics of the model organism Arabidopsis thaliana. The principle is that while low concentrations of auxin can sometimes promote lateral root growth, exogenous auxins generally inhibit the elongation of the primary root in a dose-dependent manner.[10][11] This inhibition is easily quantifiable.

Materials and Reagents
  • Plant Material: Arabidopsis thaliana seeds, ecotype Columbia-0 (Col-0) is recommended.

  • (2,6-Dimethoxy-phenoxy)-acetic acid: The test compound.

  • Positive Control: Indole-3-acetic acid (IAA) or 2,4-Dichlorophenoxyacetic acid (2,4-D).

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH) for dissolving the test compound and controls.

  • Growth Medium: Murashige and Skoog (MS) medium powder, including vitamins.

  • Gelling Agent: Plant-grade agar or gellan gum.

  • Sucrose: Reagent grade.

  • Petri Dishes: 100 mm x 100 mm square plates are ideal for vertical growth.

  • Sterilization Supplies: 70% (v/v) ethanol, 20% commercial bleach solution with Tween-20.

  • Equipment: Laminar flow hood, autoclave, growth chamber (22°C, 16h light/8h dark cycle), digital scanner or camera, and image analysis software (e.g., ImageJ/Fiji).

Detailed Protocol

Part 1: Preparation of Stock Solutions and Media

  • Compound Stock Preparation (Causality): The test compound and positive controls are likely hydrophobic and require an organic solvent. A high-concentration stock (e.g., 100 mM in DMSO) allows for minimal solvent addition to the final growth medium, preventing solvent toxicity to the plants.

    • Prepare a 100 mM stock solution of (2,6-Dimethoxy-phenoxy)-acetic acid in 100% DMSO.

    • Prepare a 100 mM stock solution of IAA or 2,4-D in 100% DMSO.

    • Store stocks at -20°C in small aliquots.

  • Growth Media Preparation:

    • Prepare 1 Liter of 0.5X MS medium: Dissolve 2.2 g of MS powder and 10 g of sucrose (1% w/v) in ~900 mL of deionized water.

    • Adjust the pH to 5.7 using 1M KOH or 1M HCl. This pH is optimal for nutrient availability and medium solidification.

    • Add 8 g of agar (0.8% w/v).

    • Bring the final volume to 1 Liter and mix thoroughly.

    • Autoclave for 20 minutes at 121°C.

    • Allow the medium to cool to approximately 55-60°C in a water bath. This temperature is cool enough to not degrade the heat-labile auxins but warm enough to prevent premature solidification.

  • Dosing the Media:

    • In a laminar flow hood, aliquot the cooled, sterile MS medium into sterile bottles.

    • Add the compound stock solutions to the medium to achieve the desired final concentrations. A serial dilution is recommended.[12] Always add the same volume of solvent to all plates, including the negative control.

    • Example Dosing for a 50 mL aliquot: To achieve a 10 µM final concentration from a 100 mM stock, you would add 5 µL of stock solution.

    • Solvent Control (Trustworthiness): Prepare a "mock" treatment plate containing only the solvent (e.g., 5 µL of DMSO per 50 mL of media). This is critical to ensure that any observed effects are due to the compound and not the solvent.

    • Immediately pour the dosed media into square petri dishes (~50 mL per plate). Allow them to solidify completely in the hood.

Part 2: Seed Sterilization and Plating

  • Sterilization (Causality): Surface sterilization is essential to prevent fungal and bacterial contamination, which would otherwise confound the growth results.

    • Place ~50 mg of seeds in a 1.5 mL microfuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 20% bleach solution containing one drop of Tween-20. Vortex for 8-10 minutes.

    • In a laminar flow hood, carefully remove the bleach solution and wash the seeds 4-5 times with sterile deionized water.

    • Resuspend seeds in 500 µL of sterile water or 0.1% sterile agar solution.

  • Stratification and Plating:

    • Store the sterilized seeds at 4°C for 2-3 days (stratification). This synchronizes germination.

    • Using a sterile pipette tip, carefully place 10-15 seeds in a straight line on the surface of the agar, approximately 1 cm from the top of each plate.

    • Seal the plates with breathable tape (e.g., Micropore™ tape).

Part 3: Incubation and Data Collection

  • Incubation: Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark cycle at 22°C. This orientation ensures roots grow straight down along the agar surface due to gravity, simplifying measurement.

  • Data Acquisition: After 7-10 days of growth, place the petri dishes on a flatbed scanner or photograph them with a high-resolution camera.

  • Measurement: Use image analysis software like ImageJ to measure the length of the primary root from the root-shoot junction to the root tip for each seedling.

Data Analysis and Presentation
  • Calculate the average root length and standard deviation for each treatment concentration.

  • Normalize the data by expressing the average root length of each treatment as a percentage of the average root length of the solvent control.

  • Plot the normalized root length (%) against the log of the compound concentration to generate a dose-response curve.

  • Use statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to determine significant differences between treatments.

Table 1: Example Data Summary for Root Elongation Assay

TreatmentConcentration (µM)Average Root Length (mm) ± SDRoot Length (% of Control)
Solvent Control0 (DMSO)45.2 ± 3.1100%
Test Compound0.0143.8 ± 2.996.9%
Test Compound0.135.1 ± 2.577.7%
Test Compound1.018.6 ± 1.941.1%
Test Compound10.08.3 ± 1.118.4%
Positive Control (IAA)1.015.4 ± 1.734.1%
Indicates a statistically significant difference from the solvent control (p < 0.05).

Alternative Bioassay: Corn (Zea mays) Coleoptile Elongation

This classic bioassay is excellent for demonstrating the fundamental principle of auxin-induced cell elongation.[13] It is less sensitive than the Arabidopsis root assay but is robust and requires less specialized equipment.

Protocol Summary
  • Germination: Germinate corn seeds on moist paper towels in complete darkness for 4-5 days. Etiolation (growth in the dark) is crucial as it maximizes sensitivity to light and hormones.

  • Excision: Under a dim green safe light (plants are insensitive to green light), excise 10 mm segments from the coleoptiles, starting 3-5 mm below the tip. The tip is removed as it is the primary source of endogenous auxin.

  • Incubation: Float the segments in petri dishes containing a simple buffer solution (e.g., phosphate buffer with 2% sucrose) dosed with the test compound, positive control (IAA), and a solvent control.[14]

  • Measurement: Incubate in the dark at room temperature for 18-24 hours. Measure the final length of the coleoptile segments.

  • Analysis: Calculate the percent elongation relative to the initial length for each treatment. Compare the elongation induced by the test compound to the negative and positive controls.

Experimental Workflow and Troubleshooting

A successful experiment relies on a logical flow and the ability to troubleshoot common issues.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_data Phase 3: Data Analysis Stock Prepare Compound & Control Stocks Media Prepare & Autoclave 0.5X MS Agar Medium Stock->Media Dose Dose Cooled Medium with Compounds Media->Dose Pour Pour Plates Dose->Pour Plate Plate Seeds on Vertical Agar Plates Pour->Plate Sterilize Surface Sterilize Arabidopsis Seeds Stratify Stratify Seeds (4°C, 2-3 days) Sterilize->Stratify Stratify->Plate Grow Incubate in Growth Chamber (7-10 days) Plate->Grow Scan Scan or Photograph Plates Grow->Scan Measure Measure Root Lengths (e.g., ImageJ) Scan->Measure Analyze Calculate Averages, Normalize to Control Measure->Analyze Plot Generate Dose-Response Curve & Statistics Analyze->Plot

Caption: Experimental workflow for the Arabidopsis root elongation assay.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
No Germination Seeds are old/non-viable; Improper sterilization (too harsh); Ineffective stratification.Use fresh seeds; Reduce bleach concentration or time; Ensure 2-3 full days at 4°C.
High Contamination Poor sterile technique; Contaminated seeds or water; Plates not sealed properly.Work carefully in a laminar flow hood; Ensure all water is autoclaved; Use breathable but secure tape.
High Variability in Root Length Uneven seed placement; Inconsistent lighting/temperature; Edge effects in plates.Plate seeds at a consistent depth and spacing; Ensure uniform growth chamber conditions; Do not use seedlings growing within 1 cm of the plate edge for analysis.
No Effect from Positive Control (IAA) IAA degraded (light/heat sensitive); Incorrect concentration.Prepare fresh IAA stocks; Add IAA to media only when cooled (<60°C); Verify calculations.
Inhibition in Solvent Control Solvent concentration is too high and causing toxicity.Re-calculate dilutions to ensure the final solvent concentration is ≤0.1%.

References

  • A Simple and Effective Bioassay Method Suitable to Comparative In Vitro Study of Tomato Salt Tolerance at Early Development Stages. (2022). MDPI. [Link]

  • 2,4-Dichlorophenoxyacetic acid - Wikipedia. Wikipedia. [Link]

  • Acetic acid: a cheap but chief metabolic regulator for abiotic stress tolerance in plants. (2024). PMC. [Link]

  • Bioassay and Corn Coleoptiles. UNI ScholarWorks. [Link]

  • Mechanisms of auxin signaling. (2016). PMC. [Link]

  • Plant Growth Regulation in Cell and Tissue Culture In Vitro. (2024). PMC. [Link]

  • Bioassay for plant growth regulators. (2016). Slideshare. [Link]

  • Synergistic action of auxin and ethylene on root elongation inhibition is caused by a reduction of epidermal cell length. (2014). PMC. [Link]

  • Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. (2022). PMC. [Link]

  • Investigate the Effect of IAA Growth Regulator on Plant Tissue. Studyclix. [Link]

  • Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium. (2015). The Plant Cell | Oxford Academic. [Link]

  • Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. (1956). NIH. [Link]

  • Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. (2022). ResearchGate. [Link]

  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2013). Journal of Integrative Plant Biology. [Link]

  • Bioassays for Identifying and Characterizing Plant Regulatory Peptides. (2023). PMC. [Link]

  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (2023). MDPI. [Link]

  • What is the best auxin in rooting by in vitro culture?. (2017). ResearchGate. [Link]

  • Plant Tissue Culture In Vitro: A Long Journey with Lingering Challenges. (2023). MDPI. [Link]

  • Plant Growth Regulators Bioassay. Scribd. [Link]

  • Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. (2021). Universiti Kebangsaan Malaysia. [Link]

  • Corn coleoptile elongation rate in six different solutions. (2014). ResearchGate. [Link]

  • Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. (2017). ResearchGate. [Link]

  • Plant Growth Regulators - Auxins - Phenoxyacetic acid. CliniSciences. [Link]

  • Auxin signaling pathway (animation). (2021). YouTube. [Link]

  • Screening for indole-3-acetic acid synthesis and 1-aminocyclopropane-carboxylate deaminase activity in soil yeasts from Chile uncovers Solicoccozyma terrea as an effective plant growth promoter. (2022). ResearchGate. [Link]

  • Auxin Signaling. (2015). Plant Physiology | Oxford Academic. [Link]

  • Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize. (2019). Frontiers in Plant Science. [Link]

  • Auxin can be bioassayed by... askIITians. [Link]

  • Immunoassay of Plant Growth Regulators. (2015). ResearchGate. [Link]

  • Auxin and Cellular Elongation. (2014). PMC. [Link]

  • Auxin-cytokinin synergism in vitro for producing genetically stable plants of Ruta graveolens using shoot tip meristems. (2014). PMC. [Link]

  • Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. (2022). Frontiers. [Link]

  • Study Notes on Bioassay (With Diagram) | Plants. Biology Discussion. [Link]

  • Auxin - Wikipedia. Wikipedia. [Link]

  • Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). (2022). PubMed. [Link]

  • Cross-Talk and Physiological Role of Jasmonic Acid, Ethylene, and Reactive Oxygen Species in Wound-Induced Phenolic Biosynthesis in Broccoli. (2023). MDPI. [Link]

  • Effect of the Exogenous Application of Different Concentrations of Indole-3-Acetic Acid as a Growth Regulator on Onion (Allium cepa L.) Cultivation. (2023). MDPI. [Link]

Sources

Method

Precision Quantification of (2,6-Dimethoxy-phenoxy)-acetic Acid via RP-HPLC

Application Note: AN-2026-DMPA Abstract & Introduction (2,6-Dimethoxy-phenoxy)-acetic acid is a structural analog of phenoxyacetic acid herbicides and a key intermediate in the synthesis of various pharmaceutical compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DMPA

Abstract & Introduction

(2,6-Dimethoxy-phenoxy)-acetic acid is a structural analog of phenoxyacetic acid herbicides and a key intermediate in the synthesis of various pharmaceutical compounds. Its quantification is critical for purity assessment in organic synthesis and metabolic stability studies.

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of (2,6-Dimethoxy-phenoxy)-acetic acid. Unlike generic methods, this protocol addresses the specific physicochemical challenges of the analyte: its acidic nature (pKa ≈ 3.5) and the electron-donating methoxy groups which influence column retention and UV absorption profiles.

Key Challenges Addressed:

  • Peak Tailing: Mitigated through strict pH control to suppress carboxylic acid ionization.

  • Selectivity: Optimized gradient elution to separate the target acid from potential decarboxylated degradation products (2,6-dimethoxyphenol).

Method Development Logic (The "Why")

Stationary Phase Selection

The analyte contains a hydrophobic aromatic ring and a polar carboxylic acid tail. A C18 (Octadecylsilane) column is the standard choice. However, to prevent secondary interactions between the methoxy oxygens and residual silanols on the silica support, a highly end-capped base-deactivated silica (BDS) column is required.

Mobile Phase Chemistry & pH Control

The carboxylic acid moiety must be kept in its protonated (neutral) state to ensure retention on the hydrophobic C18 phase.

  • If pH > pKa (approx 3.5): The analyte ionizes (

    
    ), becoming highly polar and eluting near the void volume with poor resolution.
    
  • Protocol Choice: We utilize 0.1% Phosphoric Acid (pH ~2.1) . This creates a robust buffer capacity well below the pKa, ensuring >99% of the analyte remains neutral and retains sharply on the column.

Detection Wavelength

The 2,6-dimethoxy substitution pattern on the benzene ring creates two distinct absorption bands:

  • ~210-220 nm: High sensitivity (E2 band), susceptible to solvent noise.

  • ~270-280 nm: High selectivity (B band), specific to the aromatic ether system.

  • Recommendation: Use 280 nm for quantitation to minimize interference from non-aromatic impurities, unless trace-level (<1 ppm) sensitivity is required, in which case 210 nm is preferred.

Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Binary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent Phenomenex Luna C18(2).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q / 18.2 MΩ).

    • Phosphoric Acid (85%, HPLC Grade).

    • (2,6-Dimethoxy-phenoxy)-acetic acid Reference Standard (>98% purity).

Chromatographic Conditions[1][2][3][4]
ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV @ 280 nm (Reference: 360 nm)
Run Time 15 Minutes
Gradient Program

A gradient is necessary to elute the more hydrophobic impurities (like 2,6-dimethoxyphenol) that may be present.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
8.04060Linear Ramp
10.01090Wash
10.19010Re-equilibration
15.09010Stop
Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Water.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:Acetonitrile (90:10) .

    • Critical Note: Diluting in the starting mobile phase prevents "solvent shock" which causes peak distortion for early eluting peaks.

Visualizing the Mechanism & Workflow

Separation Mechanism

The following diagram illustrates the critical role of pH in the separation mechanism.

SeparationMechanism Analyte (2,6-Dimethoxy-phenoxy)-acetic acid MobilePhase Mobile Phase (pH 2.1) Analyte->MobilePhase Dissolved in Protonation Protonation (R-COOH form) MobilePhase->Protonation Suppresses Ionization Stationary C18 Stationary Phase (Hydrophobic) Protonation->Stationary Hydrophobic Interaction Retention Strong Retention (Sharp Peak) Stationary->Retention Separation

Figure 1: Mechanism of Action. Acidic pH ensures the analyte remains neutral, maximizing interaction with the C18 column.

Analytical Workflow[1]

Workflow Start Start: Sample Weighing Dissolve Dissolve in 50% ACN (Sonicate 5 min) Start->Dissolve Dilute Dilute to Mobile Phase Ratio (90:10 Water:ACN) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject Detect UV Detection @ 280 nm Inject->Detect Integrate Peak Integration (Calc vs Standard) Detect->Integrate Report Final Report Integrate->Report

Figure 2: Step-by-step analytical workflow ensuring sample integrity and filtration.

Method Validation (Self-Validating Systems)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps based on ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) five times before analyzing samples.

ParameterAcceptance CriteriaLogic
Retention Time %RSD < 1.0%Ensures pump flow stability.
Peak Area %RSD < 1.0%Ensures autosampler precision.
Tailing Factor (T) < 1.5Confirms pH suppression of silanol activity.
Theoretical Plates (N) > 5000Confirms column efficiency.
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Spike a known amount of pure standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Requirement: Mean recovery between 98.0% and 102.0%.

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

  • Cause: Secondary interactions with silanols or partial ionization.

  • Fix: Ensure Mobile Phase A pH is strictly < 2.5. If using an older column, switch to a "Base Deactivated" (BDS) C18 column.

Issue: Retention Time Drift

  • Cause: Temperature fluctuations or mobile phase evaporation.

  • Fix: Use a column oven (30°C). Cap solvent bottles to prevent ACN evaporation.

Issue: Split Peak

  • Cause: Sample solvent is stronger than the mobile phase.

  • Fix: Ensure the final dilution of the sample is in the starting mobile phase (90% Water / 10% ACN).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Phenomenex. (n.d.).[3] Reversed Phase HPLC Method Development Guide. (Provides authoritative grounding on pH control for acidic analytes).

  • PubChem. (n.d.).[4] Compound Summary: (2,6-Dimethoxyphenyl)acetic acid.[4] National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Mobile Phase A selection logic).

Sources

Application

Application Notes &amp; Protocols: Synthesis of (2,6-Dimethoxy-phenoxy)-acetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the (2,6-Dimethoxyphenoxy)acetic Acid Scaffold The (2,6-dimethoxyphenoxy)acetic acid framework is a valuable scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the (2,6-Dimethoxyphenoxy)acetic Acid Scaffold

The (2,6-dimethoxyphenoxy)acetic acid framework is a valuable scaffold in medicinal chemistry and materials science. The strategic placement of the methoxy groups on the phenyl ring influences the molecule's electronic properties and conformational flexibility, making it an attractive starting point for the synthesis of a diverse range of derivatives. These derivatives have shown potential in various applications, including as herbicides and as intermediates in the synthesis of complex pharmaceutical agents.[1] For instance, the core structure is related to compounds like Ranirestat, an aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy.[2][3]

This guide provides a comprehensive overview of the synthesis of the parent compound, (2,6-dimethoxy-phenoxy)-acetic acid, and detailed protocols for the preparation of its key derivatives. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and scalable.

Part 1: Synthesis of (2,6-Dimethoxy-phenoxy)-acetic Acid via Williamson Ether Synthesis

The most common and efficient method for preparing phenoxyacetic acids is the Williamson ether synthesis.[4] This reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile and attacks an α-haloacid.[5]

Causality of Experimental Choices
  • Choice of Base: A moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is sufficient to deprotonate the phenolic hydroxyl group of 2,6-dimethoxyphenol.[6] The resulting phenoxide is a potent nucleophile.

  • Choice of Alkylating Agent: Chloroacetic acid or its sodium salt is a readily available and effective electrophile for this reaction.[1][7] Iodoacetic acid can also be used and may lead to faster reaction times due to the better leaving group ability of iodide, but it is generally more expensive.

  • Solvent: Water is a common solvent for this reaction, especially when using alkali metal hydroxides as the base.[1] The use of polar aprotic solvents like DMF or DMSO can accelerate the reaction rate.[4]

  • Acidification: The reaction initially yields the sodium or potassium salt of the desired carboxylic acid. Acidification with a strong mineral acid, such as hydrochloric acid (HCl), is necessary to protonate the carboxylate and precipitate the final product.[6]

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2_6_Dimethoxyphenol 2,6-Dimethoxyphenol Reaction_Vessel Reaction Vessel (Reflux in Water) 2_6_Dimethoxyphenol->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Haloacetic_Acid Haloacetic Acid (e.g., Chloroacetic Acid) Haloacetic_Acid->Reaction_Vessel Acidification Acidification (e.g., HCl) Reaction_Vessel->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Precipitate Recrystallization Recrystallization Filtration->Recrystallization Crude Product Final_Product (2,6-Dimethoxy-phenoxy)-acetic acid Recrystallization->Final_Product Purified Product

Caption: Workflow for the synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid.

Detailed Protocol: Synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Eq.
2,6-Dimethoxyphenol154.1615.40.11.0
Sodium Hydroxide (NaOH)40.008.80.222.2
Chloroacetic Acid94.5010.40.111.1
Deionized Water18.02200 mL--
Concentrated Hydrochloric Acid36.46As needed--

Procedure:

  • Dissolution of Base: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.8 g (0.22 mol) of sodium hydroxide in 100 mL of deionized water.

  • Addition of Phenol: To the sodium hydroxide solution, add 15.4 g (0.1 mol) of 2,6-dimethoxyphenol. Stir the mixture until the phenol has completely dissolved.

  • Addition of Chloroacetic Acid: In a separate beaker, dissolve 10.4 g (0.11 mol) of chloroacetic acid in 100 mL of deionized water. Slowly add this solution to the reaction mixture in the round-bottom flask.

  • Reaction: Heat the reaction mixture to reflux and maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly and carefully, add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (pH ~1-2, check with pH paper). A white precipitate will form.

  • Isolation of Product: Cool the mixture in an ice bath for another 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure (2,6-dimethoxy-phenoxy)-acetic acid.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Part 2: Synthesis of Derivatives of (2,6-Dimethoxy-phenoxy)-acetic Acid

The carboxylic acid moiety and the electron-rich aromatic ring of (2,6-dimethoxy-phenoxy)-acetic acid provide two main handles for derivatization.

Derivatization Workflow Diagram

Derivatization_Workflow cluster_derivatives Derivatization Reactions Parent_Acid (2,6-Dimethoxy-phenoxy)-acetic acid Esterification Esterification (Alcohol, Acid Catalyst) Parent_Acid->Esterification Amidation Amidation (Amine, Coupling Agent) Parent_Acid->Amidation EAS Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Parent_Acid->EAS Ester_Product Ester Derivatives Esterification->Ester_Product Yields Amide_Product Amide Derivatives Amidation->Amide_Product Yields Ring_Substituted_Product Ring-Substituted Derivatives EAS->Ring_Substituted_Product Yields

Caption: General derivatization pathways for (2,6-Dimethoxy-phenoxy)-acetic acid.

Protocol 1: Esterification

Esterification of the carboxylic acid group is a straightforward method to generate a library of derivatives with varying lipophilicity and steric bulk.[8]

General Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve (2,6-dimethoxy-phenoxy)-acetic acid (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.

Protocol 2: Amidation

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities and the modulation of biological activity.[9][10]

General Protocol: Amide Coupling using EDC/HOBt

  • Activation of Carboxylic Acid: To a solution of (2,6-dimethoxy-phenoxy)-acetic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).[11] Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Protocol 3: Electrophilic Aromatic Substitution (EAS)

The two methoxy groups are strongly activating and ortho-, para-directing.[12] This makes the aromatic ring susceptible to electrophilic attack at the positions ortho and para to the ether linkage. However, the existing substitution pattern will direct incoming electrophiles.

Conceptual Approach: Nitration

  • Directing Effects: The two methoxy groups strongly activate the ring for electrophilic substitution.[13] The ether linkage is also an activating ortho-, para-director. The combined effect will direct the incoming electrophile to the positions ortho and para to the ether linkage, with steric hindrance playing a role.[14]

  • Reaction Conditions: A mixture of nitric acid and sulfuric acid is a common nitrating agent. Careful control of the reaction temperature is crucial to prevent over-substitution and side reactions.

Note: The specific conditions for EAS reactions on this substrate would need to be optimized empirically.

Summary of Synthetic Strategies

Derivative TypeKey ReagentsGeneral Conditions
EstersAlcohol, Acid Catalyst (e.g., H₂SO₄)Reflux in excess alcohol
AmidesAmine, Coupling Agent (e.g., EDC, HOBt)Room temperature in an aprotic solvent
Ring-SubstitutedElectrophile (e.g., HNO₃/H₂SO₄)Controlled temperature, typically in a strong acid

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published synthetic methodologies. For each synthesis, it is imperative to validate the identity and purity of the final compound through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the structure of the synthesized compound.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the carboxylic acid, ester, or amide).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

By systematically applying these analytical methods, the integrity of the synthetic process is continuously verified.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Experiment 06: Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Ahluwalia, V. K., & Aggarwal, R. (n.d.). Williamson Ether Synthesis. In Comprehensive Practical Organic Chemistry: Preparations And Quantitative Analysis. Universities Press. Retrieved from [Link]

  • University of Toronto. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Phenacetin Synthesis. (n.d.). Retrieved from [Link]

  • Google Patents. (2013). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • Google Patents. (2009). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • YouTube. (2023, March 31). Mechanism of Dialkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Trost, B. M., & Weiss, A. H. (2010). A Concise Enantioselective Synthesis of (−)-Ranirestat. Organic letters, 12(6), 1276–1279. [Link]. Retrieved from [Link]

  • Singh, R. P., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein journal of organic chemistry, 4, 36. [Link]. Retrieved from [Link]

  • Hotta, N., et al. (2018). Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan. Journal of diabetes investigation, 9(6), 1395–1402. [Link]. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules (Basel, Switzerland), 29(6), 1309. [Link]. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2019, June 1). Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid? Retrieved from [Link]

  • Jasperse, C. (n.d.). Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (2002). WO2002006266A1 - Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivatives.

Sources

Method

The Synthetic Versatility of (2,6-Dimethoxy-phenoxy)-acetic Acid: A Gateway to Novel Heterocycles and Bioactive Scaffolds

Introduction: Unveiling the Potential of a Privileged Scaffold (2,6-Dimethoxy-phenoxy)-acetic acid, a seemingly unassuming aromatic carboxylic acid, serves as a highly versatile and strategic starting material in the lan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

(2,6-Dimethoxy-phenoxy)-acetic acid, a seemingly unassuming aromatic carboxylic acid, serves as a highly versatile and strategic starting material in the landscape of modern organic synthesis. Its true potential lies in the unique interplay of its constituent functional groups: a nucleophilic aromatic ring activated by two ortho-methoxy groups, and a readily modifiable carboxylic acid moiety. This combination not only allows for a diverse range of chemical transformations but also provides a scaffold for the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science. The electron-donating nature of the methoxy groups enhances the reactivity of the benzene ring towards electrophilic substitution, while also influencing the regiochemical outcome of such reactions. The carboxylic acid function, on the other hand, is a classic handle for a multitude of synthetic operations, including amide and ester formation, reduction, and conversion to other functional groups. This guide provides an in-depth exploration of the synthesis and application of (2,6-dimethoxy-phenoxy)-acetic acid, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective utilization in synthesis. Below is a summary of the key properties of (2,6-dimethoxy-phenoxy)-acetic acid.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₅Calculated
Molecular Weight212.20 g/mol Calculated
AppearanceOff-white to pale yellow solidInferred from similar compounds
Melting PointNot readily available
SolubilitySoluble in methanol, ethanol, DMSO, and aqueous base. Sparingly soluble in chlorinated solvents. Insoluble in non-polar solvents like hexanes.Inferred from structure

While specific experimental spectroscopic data for (2,6-dimethoxy-phenoxy)-acetic acid is not widely published, data for the closely related 2-(2,5-dimethoxyphenyl)acetic acid can provide valuable reference points for characterization.[1]

Expected Spectroscopic Features:

  • ¹H NMR: Resonances corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, the methoxy group protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a triplet and a doublet due to the symmetry of the ring.

  • ¹³C NMR: Signals for the carboxyl carbon, the aromatic carbons (with distinct shifts for the methoxy-substituted, unsubstituted, and ether-linked carbons), the methylene carbon, and the methoxy carbons.[1][2][3][4]

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O stretching of the ether and methoxy groups, and aromatic C-H and C=C stretching vibrations.

Core Synthetic Applications: A Practical Guide

The synthetic utility of (2,6-dimethoxy-phenoxy)-acetic acid is broad. This section details key transformations, providing both the rationale behind the chosen methodologies and step-by-step protocols.

Synthesis of (2,6-Dimethoxy-phenoxy)-acetic Acid via Williamson Ether Synthesis

The most direct and efficient route to (2,6-dimethoxy-phenoxy)-acetic acid is the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[5][6][7][8][9] This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ from 2,6-dimethoxyphenol, acts as a nucleophile and displaces a halide from a haloacetic acid.[7]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_product Product phenol 2,6-Dimethoxyphenol phenoxide 2,6-Dimethoxyphenoxide phenol->phenoxide Deprotonation haloacetate Haloacetic Acid (e.g., Chloroacetic Acid) product (2,6-Dimethoxy-phenoxy)-acetic acid base Base (e.g., KOH, NaOH) solvent Solvent (e.g., Water, Ethanol) phenoxide->product SN2 Attack on Haloacetate

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid

This protocol is adapted from a similar synthesis of a substituted phenoxyacetic acid.[6]

  • Materials:

    • 2,6-Dimethoxyphenol

    • Chloroacetic acid

    • Potassium hydroxide (KOH)

    • Water

    • Concentrated hydrochloric acid (HCl)

    • Dichloromethane or Ethyl Acetate (for extraction)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.2 eq) in water.

    • To the stirred solution, add 2,6-dimethoxyphenol (1.0 eq). Stir the mixture until a homogeneous solution is obtained.

    • Heat the mixture to a gentle reflux.

    • In a separate beaker, prepare a solution of chloroacetic acid (1.2 eq) in water.

    • Add the chloroacetic acid solution dropwise through the condenser to the refluxing phenoxide solution over a period of 15-20 minutes.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the solution with concentrated HCl to a pH of approximately 1-2. This will precipitate the carboxylic acid product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by extraction into an organic solvent like ethyl acetate, followed by drying and evaporation.

Intramolecular Friedel-Crafts Acylation: Synthesis of Xanthones

A key application of (2,6-dimethoxy-phenoxy)-acetic acid is its use as a precursor for the synthesis of xanthones (dibenzo-γ-pyrones), a class of compounds with a wide range of biological activities.[10] The intramolecular Friedel-Crafts acylation of the corresponding acyl chloride is a powerful method for constructing the xanthone scaffold.[11][12] The electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution, facilitating the cyclization.

Friedel_Crafts_Acylation cluster_start Starting Material cluster_activation Activation cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product start_acid (2,6-Dimethoxy-phenoxy)-acetic acid acyl_chloride (2,6-Dimethoxy-phenoxy)acetyl chloride start_acid->acyl_chloride Formation of Acyl Chloride thionyl_chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride xanthone 1-Hydroxy-2,4-dimethoxyxanthone (after tautomerization) acyl_chloride->xanthone Intramolecular Friedel-Crafts Acylation lewis_acid Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA)

Caption: Intramolecular Friedel-Crafts Acylation for Xanthone Synthesis.

Experimental Protocol: Synthesis of 1-Hydroxy-2,4-dimethoxyxanthone

This protocol is a conceptual adaptation based on general procedures for intramolecular Friedel-Crafts acylations.[11][12][13]

  • Part A: Synthesis of (2,6-Dimethoxy-phenoxy)acetyl chloride

    • Materials:

      • (2,6-Dimethoxy-phenoxy)-acetic acid

      • Thionyl chloride (SOCl₂) or Oxalyl chloride

      • Anhydrous dichloromethane (DCM) or Toluene

      • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

    • Procedure:

      • To a solution of (2,6-dimethoxy-phenoxy)-acetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases.

      • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step.

  • Part B: Intramolecular Friedel-Crafts Acylation

    • Materials:

      • (2,6-Dimethoxy-phenoxy)acetyl chloride

      • Anhydrous aluminum chloride (AlCl₃)

      • Anhydrous dichloromethane (DCM) or nitrobenzene

      • Hydrochloric acid (aqueous solution)

    • Procedure:

      • Dissolve the crude acyl chloride in anhydrous DCM.

      • Cool the solution to 0 °C and add anhydrous AlCl₃ (1.2 eq) portion-wise.

      • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-4 hours.

      • Monitor the reaction by TLC.

      • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

      • Separate the organic layer, and extract the aqueous layer with DCM.

      • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to afford the target xanthone.

Causality in Experimental Choices:

  • Choice of Activating Agent: Thionyl chloride and oxalyl chloride are standard reagents for converting carboxylic acids to acyl chlorides. Oxalyl chloride is often preferred for its milder conditions and volatile byproducts.[14]

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively promotes the formation of the acylium ion, the key electrophile in the Friedel-Crafts reaction.[15][16]

  • Solvent: Anhydrous, non-protic solvents are crucial to prevent the decomposition of the Lewis acid and the acyl chloride.

  • Workup: The acidic workup is necessary to decompose the aluminum chloride complexes and protonate the resulting phenoxide to yield the final product.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of (2,6-dimethoxy-phenoxy)-acetic acid can be readily converted into a variety of other functional groups, such as amides and esters. These derivatives are often sought after in drug discovery programs due to their altered pharmacokinetic and pharmacodynamic properties.

a) Amide Synthesis

Standard peptide coupling reagents can be employed for the efficient synthesis of amides.

Experimental Protocol: General Procedure for Amide Coupling

  • Materials:

    • (2,6-Dimethoxy-phenoxy)-acetic acid

    • A primary or secondary amine

    • A coupling agent (e.g., EDC, HATU, HOBt)

    • A non-nucleophilic base (e.g., DIPEA, NMM)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve (2,6-dimethoxy-phenoxy)-acetic acid (1.0 eq) and the amine (1.1 eq) in the anhydrous solvent.

    • Add the coupling agent (1.2 eq) and the base (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water, dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

b) Ester Synthesis

Fischer esterification or reaction with an alkyl halide in the presence of a base can be used to synthesize esters.

Experimental Protocol: Fischer Esterification

  • Materials:

    • (2,6-Dimethoxy-phenoxy)-acetic acid

    • An alcohol (e.g., methanol, ethanol)

    • A catalytic amount of strong acid (e.g., H₂SO₄)

  • Procedure:

    • Dissolve (2,6-dimethoxy-phenoxy)-acetic acid in an excess of the desired alcohol.

    • Add a few drops of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the product.

Conclusion and Future Outlook

(2,6-Dimethoxy-phenoxy)-acetic acid represents a valuable and underutilized starting material in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the strategic placement of activating methoxy groups make it an ideal precursor for the construction of a variety of complex molecules, particularly heterocyclic systems like xanthones. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. Future investigations could focus on expanding the scope of its applications in the synthesis of other classes of bioactive molecules, exploring its use in asymmetric catalysis, and developing more sustainable and atom-economical synthetic methodologies. The continued exploration of such versatile building blocks will undoubtedly contribute to the advancement of organic synthesis and the discovery of new therapeutic agents and functional materials.

References

  • Williamson Ether Synthesis. (n.d.). LibreTexts. [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Web.mnstate.edu. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Acid-catalyzed dehydration of alcohols. (2021, July 5). Chemistry LibreTexts. [Link]

  • Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Microwave-Assisted Synthesis of 2‑Aryl-2-oxazolines, 5,6- Dihydro‑4H‑1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. (2016). CONICET Digital. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. [Link]

  • Natural Dibenzo-α-Pyrones and Their Bioactivities. (2014). Semantic Scholar. [Link]

  • PROCESS FOR PREPARING N-PHENYL-N-METHOXYACETYL-DL-ALANINE-METHYLESTER DERIVATIVES. (n.d.).
  • Process for preparing 2,6-dialkylphenylacetic acids. (n.d.).
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Process for producing 2,4-dihydroxyacetophenone. (n.d.).
  • Method of synthesizing gamma pyrones. (n.d.).
  • Friedel-Crafts acylation. (2019, January 3). YouTube. [Link]

  • Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. (2016). SpringerLink. [Link]

  • Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics. (n.d.).
  • Procedure for the preparation of benzo-gamma-pyrones. (n.d.).
  • Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). ResearchGate. [Link]

  • Synthesis of γ-Thiapyrones by Diels-Alder/Retro-Diels-Alder Reaction of α-Pyrones with 5-H-1,2,3-Thiadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. (n.d.). Semantic Scholar. [Link]

  • Method for preparing 2, 5-dimethyl phenylacetyl chloride. (n.d.).
  • 13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. [Link]

  • 13C NMR Spectroscopic Data (6 in ppm) for Compounds 2, 6, 8 and 10 in. (n.d.). ResearchGate. [Link]

Sources

Application

Application Note: Preparation and Handling of (2,6-Dimethoxy-phenoxy)-acetic Acid Stock Solutions

[1] Introduction & Physicochemical Context (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) is a specialized phenoxyacetic acid derivative characterized by two methoxy groups at the ortho positions relative to the phenoxy eth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Physicochemical Context

(2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) is a specialized phenoxyacetic acid derivative characterized by two methoxy groups at the ortho positions relative to the phenoxy ether linkage.[1] Structurally related to the auxin 2,4-D and the lignin monomer syringol, DMPAA serves as a critical intermediate in organic synthesis and a probe in proteomic and plant physiology research.[1]

The Solubilization Challenge

Like most phenoxy acids, DMPAA exists as a crystalline solid with low aqueous solubility in its free acid form (


).[1] To create a stable, homogeneous stock solution, the researcher must overcome the lattice energy of the crystal and the hydrophobic nature of the aromatic ring.[1]

This guide presents two distinct protocols based on the intended downstream application:

  • Organic Solvent Method (DMSO/Ethanol): Best for chemical synthesis or high-throughput screening (HTS) where solvent tolerance is high.[1]

  • Alkaline Hydrolysis Method (Aqueous): Best for biological assays (Cell Culture, Plant Tissue Culture) to avoid organic solvent cytotoxicity.[1]

Pre-Formulation Analysis[1][2][3]

Before preparing the stock, verify the compound identity and safety parameters.[1]

ParameterSpecificationNotes
Molecular Formula

Molecular Weight 212.20 g/mol Calculation basis for Molarity.[1][2]
pKa (Estimated) ~3.1 - 3.5The carboxyl group requires pH > 5.5 for full ionization and water solubility.[1]
Solubility (Water) Insoluble (Free Acid)Requires base (KOH/NaOH) to form the soluble salt.[1]
Solubility (Organic) SolubleDMSO, Ethanol, DMF (>50 mg/mL).[1]
Stability Light SensitiveThe electron-rich dimethoxy ring is prone to photo-oxidation.[1] Store in amber vials.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the appropriate solubilization strategy for your experiment.

G cluster_0 Mechanism start Start: Select Application bio Biological Assay (Cells/Tissues) start->bio chem Chemical Synthesis / HTS (High Tolerance) start->chem q_solvent Is DMSO/EtOH toxic to your system? bio->q_solvent proto_org PROTOCOL A: Organic Solvent Stock (DMSO/EtOH) chem->proto_org proto_alk PROTOCOL B: Aqueous Alkaline Stock (KOH/NaOH) q_solvent->proto_alk Yes (Toxic) q_solvent->proto_org No (Tolerated) salt Water Soluble proto_alk->salt Forms Salt (R-COO- K+) solvate Solvent Soluble proto_org->solvate Solvates Free Acid

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Protocol A: Organic Solvent Stock (DMSO)

Target Concentration: 100 mM (approx.[1] 21.2 mg/mL) Best For: Small molecule screening, chemical reactions, storage.[1]

Reagents
  • (2,6-Dimethoxy-phenoxy)-acetic acid (Solid)[1][3][4]

  • Dimethyl sulfoxide (DMSO), Anhydrous,

    
    99.9% (Cell culture grade recommended)
    
Procedure
  • Weighing: Accurately weigh 21.2 mg of DMPAA into a sterile 1.5 mL amber microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not add water yet.[1] The hydrophobic effect will cause precipitation if water is added before the crystals are fully dissolved in DMSO.[1]

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If sterility is required, filter through a 0.2 µm PTFE or Nylon syringe filter.[1] Do not use Cellulose Acetate (CA) or PES filters with 100% DMSO as they may degrade.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Aqueous Alkaline Stock (KOH Titration)

Target Concentration: 10 mM (approx.[1] 2.12 mg/mL) Best For: Plant tissue culture, sensitive cell lines, systems intolerant to DMSO.[1]

Scientific Rationale

This method utilizes an acid-base reaction to convert the insoluble carboxylic acid into its highly soluble potassium salt form.[1]


[1]
Reagents
  • (2,6-Dimethoxy-phenoxy)-acetic acid (Solid)[1][3][4]

  • 1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[1]

  • Ultrapure Water (Milli-Q, 18.2 MΩ·cm)

Procedure
  • Weighing: Weigh 21.2 mg of DMPAA (approx. 100 µmol) into a 15 mL sterile conical tube.

  • Solvent Addition (The Critical Step):

    • Add a minimal volume of 1 M KOH (approx. 100–120 µL).[1]

    • Calculation: You need an equimolar amount of base to deprotonate the acid.[1] 100 µmol of acid requires 100 µmol of base (100 µL of 1 M KOH).[1] A slight excess (1.1x) ensures faster dissolution.[1]

  • Dissolution: Vortex until the white powder fully dissolves and the solution is clear.

    • Observation: You are creating a high-concentration salt solution in situ.[1]

  • Dilution: Slowly add ultrapure water to bring the final volume to 10 mL .

    • Result: This yields a 10 mM (approx.[1][3][4] 2.1 mg/mL) aqueous stock.[1]

  • pH Adjustment (Optional): Check the pH. It will likely be slightly alkaline (pH 8–9).[1] If your assay is pH-sensitive, buffer this solution with HEPES or adjust carefully with dilute HCl, but do not drop below pH 5.5 or the free acid may precipitate.[1]

  • Sterilization: Filter sterilize using a 0.22 µm PES (Polyethersulfone) filter.[1]

    • Warning: Do not autoclave.[1] While phenoxy acids are thermally stable, the ether linkages in methoxy-substituted aromatics can be sensitive to high-pressure hydrolysis.[1]

Quality Control & Validation

To ensure the integrity of your stock solution, perform the following self-validating checks.

UV-Vis Spectroscopy Validation

The aromatic ring of DMPAA absorbs UV light.[1] A shift in the spectrum indicates oxidation or degradation.[1]

  • Dilution: Dilute the stock 1:100 in water.

  • Scan: 200 nm to 400 nm.

  • Expected Profile: Distinct peaks characteristic of substituted benzenes (typically

    
     around 270–280 nm).[1]
    
  • Rejection Criteria: If the solution turns yellow or brown, or if the UV spectrum shows significant broadening/shifting compared to a fresh standard, discard the stock . This indicates oxidation of the dimethoxy-phenol moiety [1].[1]

Solubility Mechanism Visualization

Mechanism Acid Insoluble Free Acid (R-COOH) Transition Deprotonation Acid->Transition Base Base (OH-) Base->Transition Salt Soluble Salt (R-COO-) Transition->Salt Proton Transfer Hydration Hydration Shell (Water Soluble) Salt->Hydration + H2O

Figure 2: The chemical mechanism for Protocol B. Deprotonation converts the hydrophobic acid into a hydrophilic anion.[1]

Storage and Stability

ConditionRecommendationRationale
Temperature -20°CSlows oxidative degradation and hydrolysis.[1]
Container Amber Glass or Foil-wrapped2,6-dimethoxy motifs are electron-rich and susceptible to photo-oxidation [2].[1]
Atmosphere Nitrogen/Argon HeadspaceHighly recommended for long-term storage (>1 month) to prevent ether cleavage.[1]
Shelf Life 6 Months (Aqueous) / 1 Year (DMSO)Aqueous solutions are more prone to hydrolysis than DMSO stocks.[1]

References

  • PubChem. (2023).[1][5] Compound Summary: 2,6-Dichlorophenoxyacetic acid (Analogous Solubility Data).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Method

(2,6-Dimethoxy-phenoxy)-acetic acid for gene expression studies

Application Note: High-Fidelity Gene Regulation Using (2,6-Dimethoxy-phenoxy)-acetic Acid Executive Summary This guide details the application of (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) as a specific, orthogonal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Gene Regulation Using (2,6-Dimethoxy-phenoxy)-acetic Acid

Executive Summary

This guide details the application of (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) as a specific, orthogonal chemical inducer for gene expression systems based on the TtgR repressor . Unlike traditional antibiotic-based inducers (e.g., Tetracycline, Doxycycline) or metabolic sugars (IPTG), DMPAA offers a distinct advantage: it is a pharmacologically inert synthetic ligand in most mammalian and bacterial contexts, allowing for "cross-talk free" multiplexing of gene circuits.

This protocol focuses on the TtgR-O


  system, originally derived from Pseudomonas putida, which has been engineered for tunable gene expression in both E. coli and mammalian hosts (HEK293, CHO).

Mechanism of Action

The TtgR protein is a member of the TetR family of transcriptional repressors. In its native state, TtgR homodimers bind tightly to specific operator sequences (


) within a promoter, sterically hindering RNA Polymerase binding and preventing transcription.

The Induction Logic:

  • Repressed State: TtgR binds to the

    
     operator.
    
  • Induction: DMPAA enters the cell and binds to the hydrophobic pocket of TtgR.

  • Conformational Change: Ligand binding forces a rigid-body rotation of the DNA-binding heads, abolishing affinity for the operator.

  • Expression: The repressor dissociates, allowing transcription initiation.

Pathway Visualization

TtgR_Mechanism cluster_off State 1: Repression (No DMPAA) cluster_on State 2: Induction (+ DMPAA) Repressor TtgR Dimer Promoter Promoter (O_ttg) Repressor->Promoter High Affinity Binding Complex TtgR-DMPAA Complex Repressor->Complex Conformational Change NomRNA No Transcription Promoter->NomRNA Ligand DMPAA (Inducer) Ligand->Repressor Binds FreePromoter Free Promoter Complex->FreePromoter Dissociation ActiveGene Gene Expression (mRNA) FreePromoter->ActiveGene RNAP Recruitment

Figure 1: Logic flow of the TtgR/(2,6-Dimethoxy-phenoxy)-acetic acid switch. High-contrast nodes indicate active components.

Comparative Analysis: Why DMPAA?

DMPAA is preferred for complex synthetic circuits where multiple genes must be controlled independently.

FeatureTtgR / DMPAA SystemTetR / DoxycyclineLacI / IPTG
Origin P. putida (Efflux pump)E. coli (Tn10)E. coli (Lac operon)
Orthogonality High (No cross-talk with Tet/Lac)ModerateLow (Metabolic interference)
Antibiotic Activity None (DMPAA is inert)High (Dox is an antibiotic)None
Mammalian Toxicity Low (at <500 µM)LowHigh (at high conc.)
Induction Kinetics Fast (Diffusion limited)FastMedium
Leakiness Low (Tight binding)Very LowModerate

Experimental Protocols

Protocol A: Preparation of DMPAA Stock Solution

Reagents:

  • (2,6-Dimethoxy-phenoxy)-acetic acid (Solid, >98% purity).

  • Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Note: Do not use Ethanol if working with sensitive mammalian lines, as DMSO is generally better tolerated at low volumes.

Procedure:

  • Calculation: The molecular weight of DMPAA is approx. 212.20 g/mol .

  • Weighing: Weigh 21.2 mg of DMPAA powder.

  • Dissolution: Add 1.0 mL of 100% DMSO to create a 100 mM stock solution. Vortex until completely dissolved.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C . Stable for 6 months.

Protocol B: Induction in Bacterial Systems (E. coli)

Context: Used for orthogonal control of plasmid-borne genes (e.g., pTtgR-GFP).

  • Inoculation: Inoculate a single colony into LB media with appropriate antibiotics (e.g., Kanamycin for the plasmid).

  • Growth: Incubate at 37°C / 250 rpm until OD

    
     reaches 0.4 – 0.6  (mid-log phase).
    
  • Induction:

    • Add DMPAA stock to the culture.

    • Working Concentration Range: 10 µM – 500 µM .

    • Recommended Starting Point:50 µM .

    • Control: Add equal volume of DMSO to a "Mock" culture.

  • Expression Phase: Reduce temperature to 20-30°C (optional, for protein solubility) and incubate for 4–16 hours.

  • Analysis: Harvest cells for SDS-PAGE or fluorescence measurement.

Protocol C: Induction in Mammalian Cells (HEK293 / CHO)

Context: TtgR-VP16 fusion proteins (transactivators) or TtgR-KRAB (silencers).

  • Seeding: Seed cells (e.g., HEK293T) at

    
     cells/well in a 6-well plate.
    
  • Transfection (24h later): Co-transfect the Regulator Plasmid (CMV-TtgR) and the Response Plasmid (

    
    -GeneOfInterest) at a 1:1 to 1:5 ratio.
    
  • Recovery: Allow cells to recover for 6–12 hours.

  • Induction:

    • Replace media with fresh complete media containing DMPAA.

    • Working Concentration Range: 5 µM – 100 µM .

    • Warning: Do not exceed 200 µM in mammalian cells to avoid non-specific phenolic toxicity.

    • Solvent Limit: Ensure final DMSO concentration is <0.5% (v/v).

  • Harvest: Assay gene expression 24–48 hours post-induction.

Troubleshooting & Optimization

  • Leaky Expression (High Basal):

    • Cause: Insufficient repressor expression or weak operator binding.

    • Solution: Increase the ratio of Regulator Plasmid during transfection. Ensure the operator sequence (

      
      ) is placed downstream of the TATA box for steric hindrance.
      
  • Low Induction Fold:

    • Cause: DMPAA cannot penetrate the membrane or is metabolized.

    • Solution: Increase DMPAA concentration up to 100 µM. Ensure the media pH is neutral (pH 7.2–7.4); acidic pH may alter the protonation state and membrane permeability of the carboxylic acid group.

  • Toxicity:

    • Cause: Phenolic stress or DMSO toxicity.

    • Solution: Perform a "Kill Curve" (viability assay) with DMPAA (0–1 mM) on your specific cell line. If toxic, switch to a more potent TtgR ligand like Phloretin (though less orthogonal) or optimize the promoter sensitivity.

References

  • Terán, W., et al. (2003). "Antibiotic-dependent induction of Pseudomonas putida DOT-T1E TtgABC efflux pump is mediated by the drug binding repressor TtgR." Antimicrobial Agents and Chemotherapy. Link

  • Alguel, Y., et al. (2007). "Crystal structures of multidrug binding protein TtgR in complex with antibiotics and plant antimicrobials." Journal of Molecular Biology. Link

  • Gitzinger, M., et al. (2009). "The food additive vanillic acid controls transgene expression in mammalian cells." Nucleic Acids Research. (Contextual reference for phenolic acid switches). Link

  • Prokup, A., et al. (2020). "Orthogonal Protein-Responsive mRNA Switches for Mammalian Synthetic Biology." ACS Synthetic Biology. Link

Application

in vitro assay for (2,6-Dimethoxy-phenoxy)-acetic acid activity

In Vitro Assay for Evaluating the Anti-inflammatory Activity of (2,6-Dimethoxy-phenoxy)-acetic acid Introduction Phenoxyacetic acid derivatives represent a class of compounds with diverse biological activities, including...

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Assay for Evaluating the Anti-inflammatory Activity of (2,6-Dimethoxy-phenoxy)-acetic acid

Introduction

Phenoxyacetic acid derivatives represent a class of compounds with diverse biological activities, including herbicidal and potential therapeutic properties.[1] (2,6-Dimethoxy-phenoxy)-acetic acid is a specific analogue whose biological activities are not yet extensively characterized. Given that related phenolic compounds and their derivatives often exhibit anti-inflammatory and antioxidant properties, this document provides a comprehensive guide to an in vitro assay for evaluating the potential anti-inflammatory activity of (2,6-Dimethoxy-phenoxy)-acetic acid.[2][3]

This application note details a robust, multi-faceted in vitro approach to characterize the anti-inflammatory effects of (2,6-Dimethoxy-phenoxy)-acetic acid. The described protocols will enable researchers to determine the compound's cytotoxicity, its ability to inhibit key pro-inflammatory enzymes and cytokines, and to elucidate its potential mechanism of action through a key inflammatory signaling pathway.

Principle of the Assays

The proposed workflow is designed to first establish a safe, non-cytotoxic concentration range for (2,6-Dimethoxy-phenoxy)-acetic acid. Subsequently, the compound's anti-inflammatory efficacy will be assessed by measuring its ability to inhibit Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage-like cells.[4][5] Finally, the protocol will explore the compound's effect on the NF-κB signaling pathway, a central regulator of the inflammatory response.

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-inflammatory Activity Screening cluster_2 Phase 3: Data Analysis & Interpretation A Prepare serial dilutions of (2,6-Dimethoxy-phenoxy)-acetic acid B Treat RAW 264.7 cells with the compound for 24 hours A->B C Perform Resazurin Cell Viability Assay B->C D Determine the maximum non-toxic concentration C->D E COX-2 Inhibitor Screening Assay D->E Use non-toxic concentrations H Calculate IC50 values for COX-2 inhibition E->H F Pro-inflammatory Cytokine Release Assay (LPS-stimulated cells) I Quantify cytokine levels (e.g., TNF-α, IL-6) via ELISA F->I G NF-κB Nuclear Translocation Assay J Image and quantify NF-κB nuclear translocation G->J K Synthesize data to evaluate anti-inflammatory potential H->K I->K J->K

Figure 1: A comprehensive workflow for the in vitro evaluation of the anti-inflammatory activity of (2,6-Dimethoxy-phenoxy)-acetic acid.

PART 1: Cytotoxicity Assessment

Before evaluating the anti-inflammatory properties of (2,6-Dimethoxy-phenoxy)-acetic acid, it is crucial to determine its effect on cell viability. This ensures that any observed anti-inflammatory effects are not a result of cytotoxicity.[6][7][8] A common and reliable method for this is the resazurin reduction assay.

Protocol 1: Resazurin Cell Viability Assay

Objective: To determine the concentration range of (2,6-Dimethoxy-phenoxy)-acetic acid that is non-toxic to RAW 264.7 macrophage-like cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • (2,6-Dimethoxy-phenoxy)-acetic acid

  • DMSO (Dimethyl sulfoxide), sterile

  • Resazurin sodium salt

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates

  • Multi-well spectrophotometer or fluorometer

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in a T-75 flask to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of (2,6-Dimethoxy-phenoxy)-acetic acid in DMSO.

    • Perform serial dilutions of the stock solution in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Include a "vehicle control" (media with 0.1% DMSO) and an "untreated control" (media only).

    • Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis:

    • Subtract the fluorescence of a "no-cell" blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability (%) against the compound concentration to determine the maximum non-toxic concentration.

PART 2: Anti-inflammatory Activity Screening

Once the non-toxic concentration range is established, the anti-inflammatory properties of (2,6-Dimethoxy-phenoxy)-acetic acid can be investigated using the following assays.

Protocol 2: COX-2 Inhibitor Screening Assay (Fluorometric)

Objective: To determine if (2,6-Dimethoxy-phenoxy)-acetic acid can inhibit the activity of the COX-2 enzyme.[9][10][11]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich)[11]

  • (2,6-Dimethoxy-phenoxy)-acetic acid

  • Positive control (e.g., Celecoxib)

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Follow the manufacturer's instructions provided with the COX-2 inhibitor screening kit.

  • In brief, the assay typically involves the addition of a fluorometric probe to a reaction mixture containing human recombinant COX-2 enzyme, a cofactor, and arachidonic acid (the substrate).

  • The test compound, (2,6-Dimethoxy-phenoxy)-acetic acid, is added at various non-toxic concentrations.

  • The fluorescence generated is proportional to the amount of prostaglandin G2 produced by COX-2.

  • A decrease in fluorescence in the presence of the compound indicates inhibition of COX-2 activity.

Data Analysis:

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Protocol 3: Pro-inflammatory Cytokine Release Assay

Objective: To measure the effect of (2,6-Dimethoxy-phenoxy)-acetic acid on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated RAW 264.7 cells.[4][12][13][14]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • (2,6-Dimethoxy-phenoxy)-acetic acid

  • Lipopolysaccharide (LPS)

  • Positive control (e.g., Dexamethasone)

  • 24-well plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed 2.5 x 10^5 cells per well in a 24-well plate and incubate for 24 hours.

    • Treat the cells with various non-toxic concentrations of (2,6-Dimethoxy-phenoxy)-acetic acid for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[12]

    • Include the following controls:

      • Untreated cells (negative control)

      • Cells treated with LPS only (positive control for inflammation)

      • Cells treated with LPS and a known anti-inflammatory drug (e.g., Dexamethasone)

  • Supernatant Collection and ELISA:

    • Centrifuge the plate at 300 x g for 10 minutes.

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

Data Analysis:

  • Generate a standard curve for each cytokine using the provided standards.

  • Determine the concentration of each cytokine in the samples from the standard curve.

  • Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

Protocol 4: NF-κB Nuclear Translocation Assay

Objective: To investigate if (2,6-Dimethoxy-phenoxy)-acetic acid inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated cells.[15][16][17][18][19]

Materials:

  • RAW 264.7 cells

  • (2,6-Dimethoxy-phenoxy)-acetic acid

  • LPS

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Formaldehyde

  • Triton X-100

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Pre-treat with (2,6-Dimethoxy-phenoxy)-acetic acid for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% formaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block with a suitable blocking buffer.

    • Incubate with the primary antibody against NF-κB p65.

    • Wash and incubate with the fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the fluorescence intensity of NF-κB p65 in the nucleus and the cytoplasm.

    • The ratio of nuclear to cytoplasmic fluorescence is a measure of NF-κB activation.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of (2,6-Dimethoxy-phenoxy)-acetic acid on RAW 264.7 cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100
0.1
1
10
50
100

Table 2: Inhibition of COX-2 Activity and Cytokine Production

Compound Concentration (µM)% COX-2 Inhibition (Mean ± SD)% TNF-α Inhibition (Mean ± SD)% IL-6 Inhibition (Mean ± SD)
IC50
Concentration 1
Concentration 2
Concentration 3

Potential Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces transcription Compound (2,6-Dimethoxy-phenoxy) -acetic acid Compound->IKK Inhibits? Compound->NFkB Inhibits translocation?

Figure 2: A putative signaling pathway illustrating the potential mechanism of action of (2,6-Dimethoxy-phenoxy)-acetic acid in inhibiting the LPS-induced inflammatory response.

References

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC - NIH. (2021-08-12).
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI.
  • Chemical Composition and In Vitro Biological Activity of the Polar and Non-Polar Fractions Obtained from the Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim - MDPI.
  • In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp - PMC.
  • Antiviral and anti-inflammatory evaluation of herbal extracts: Implications for the management of calf diarrheal diseases | PLOS One - Research journals.
  • Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC - NIH. (2011-03-01).
  • Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org.
  • COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed.
  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI.
  • COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich.
  • NF-κB (p65) Transcription Factor Assay Kit - Cayman Chemical.
  • Stimulation of Cytokine Production in Immune Cells Protocol - Thermo Fisher Scientific.
  • Cell viability assays | Abcam.
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. (2012-10-01).
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC - NIH.
  • Cell Health Screening Assays for Drug Discovery - Promega Corporation.
  • COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) - Abcam.
  • Cytokine Response Assays - Charles River Laboratories.
  • (PDF) Measurement of NF-κB Activation in TLR-Activated Macrophages - ResearchGate. (2025-08-06).
  • Monitoring the Levels of Cellular NF-κB Activation States - MDPI.
  • Cell viability and cytotoxicity assays - Drug discovery - Miltenyi Biotec.
  • Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. (2022-06-10).

Sources

Method

Application Note: Using (2,6-Dimethoxy-phenoxy)-acetic Acid (DMPAA) as a Structural &amp; Mechanistic Probe

Abstract (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) is a specialized phenoxyacetic acid derivative utilized primarily as a negative control probe in auxin signaling studies and as a mechanistic substrate in lignin perox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) is a specialized phenoxyacetic acid derivative utilized primarily as a negative control probe in auxin signaling studies and as a mechanistic substrate in lignin peroxidase enzymology. Unlike its biologically active analogs (e.g., 2,4-D or IAA), the 2,6-dimethoxy substitution pattern introduces significant steric bulk and electronic stabilization. This guide details the protocols for employing DMPAA to interrogate the steric tolerance of the TIR1 auxin receptor pocket and to map the radical stability of syringyl-type lignin models in oxidative catalysis.

Part 1: Chemical & Physical Properties

Understanding the physicochemical nature of DMPAA is prerequisite to its application as a biological probe.

PropertyValueRelevance to Experimental Design
Chemical Formula C₁₀H₁₂O₅Stoichiometry calculations for enzymatic assays.
Molecular Weight 212.20 g/mol Preparation of molar stock solutions.
pKa (Carboxyl) ~3.1 - 3.5 (Predicted)Ionized at physiological pH (7.4); membrane permeability requires acidic transport or diffusion.
Solubility DMSO (>50 mM), EthanolStock solutions should be prepared in DMSO; avoid aqueous stock due to precipitation risks at high conc.
Stability Stable at RT; Light sensitiveStore stocks at -20°C protected from light to prevent photolytic decarboxylation.
Key Structural Feature 2,6-Dimethoxy substitutionSteric Blockade: Prevents planar conformation required for certain receptor binding.Radical Stabilization: Stabilizes phenoxy radicals in oxidative assays.

Part 2: Application in Plant Biology (Auxin Signaling)

Rationale: The "Steric Gatekeeper" Probe

In plant biology, the synthetic auxin 2,4-D (2,4-Dichlorophenoxyacetic acid) acts as a "molecular glue," bringing together the TIR1 ubiquitin ligase and Aux/IAA repressor proteins to trigger degradation of the repressor.

DMPAA serves as a critical Negative Control or Steric Probe.

  • Mechanism: The 2,6-dimethoxy substitution creates steric hindrance that prevents the molecule from fitting into the hydrophobic "wall" of the TIR1 binding pocket. Furthermore, the methoxy groups prevent the necessary planar conformation of the side chain relative to the ring.

  • Utility: Use DMPAA to validate that a phenotype observed with 2,4-D is due to specific TIR1 activation and not non-specific weak acid effects or off-target toxicity.

Protocol 1: Arabidopsis Root Growth Inhibition Assay (Specificity Control)

Objective: To demonstrate the lack of auxin activity of DMPAA compared to 2,4-D, validating the structural specificity of the TIR1 receptor.

Materials
  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige and Skoog (MS) medium + 1% sucrose + 0.8% agar.

  • Probe: DMPAA (100 mM stock in DMSO).

  • Positive Control: 2,4-D (100 mM stock in DMSO).

  • Vehicle Control: DMSO.

  • Square petri dishes (120mm).

Workflow
  • Media Preparation: Prepare 0.5x MS agar plates containing increasing concentrations of DMPAA and 2,4-D: 0, 10, 100, 1000 nM . Ensure DMSO concentration is constant (e.g., 0.1%) across all plates.

  • Seed Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 10% Bleach, 10 min; 5x sterile water wash).

  • Stratification: Stratify seeds at 4°C for 2 days in the dark to synchronize germination.

  • Plating: Transfer seeds to the prepared plates (approx. 10-15 seeds per row).

  • Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7-10 days, scan the plates and measure primary root length using ImageJ.

Expected Results
  • 2,4-D: Significant inhibition of primary root length and proliferation of lateral roots at >50 nM (Auxin phenotype).

  • DMPAA: No significant inhibition of root length compared to DMSO control, even at 1000 nM. This confirms that the 2,6-substitution abolishes auxin activity.

Pathway Visualization: Auxin Signaling & The Steric Block

The following diagram illustrates where DMPAA fails to act within the auxin signaling cascade.

AuxinSignaling Auxin Auxin (2,4-D) TIR1 TIR1 Receptor (F-box) Auxin->TIR1 Binds DMPAA DMPAA (Steric Probe) DMPAA->TIR1 Steric Clash (No Binding) NoResponse No Response (Growth Normal) DMPAA->NoResponse Result Complex TIR1-Auxin-AuxIAA Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitination Ubiquitination & Degradation Complex->Ubiquitination GeneExp Auxin Response Genes ON Ubiquitination->GeneExp

Figure 1: Mechanism of Action. 2,4-D facilitates the TIR1-Aux/IAA interaction, leading to gene expression. DMPAA, due to 2,6-dimethoxy steric hindrance, fails to bind TIR1, serving as a negative control.

Part 3: Application in Enzymology (Lignin Peroxidase/Laccase)

Rationale: The "Stable Radical" Substrate

Lignin Peroxidases (LiP) and Laccases oxidize lignin subunits. The efficiency of this oxidation depends on the substitution pattern of the phenolic ring.

  • Guaiacyl (2-methoxy): Forms unstable radicals that cross-link quickly.

  • Syringyl (2,6-dimethoxy): The pattern found in DMPAA. The two methoxy groups stabilize the resulting phenoxy radical via electron donation and steric protection, preventing rapid repolymerization.

DMPAA serves as a soluble Syringyl Model Substrate to study the kinetics of Cα-oxidation or ether cleavage without the solubility issues of complex lignin polymers.

Protocol 2: Spectrophotometric Oxidation Assay

Objective: To measure the catalytic efficiency (


) of a peroxidase (e.g., HRP or LiP) towards the syringyl moiety using DMPAA.
Materials
  • Enzyme: Horseradish Peroxidase (HRP) or Lignin Peroxidase (LiP).

  • Substrate: DMPAA (10 mM stock in buffer).

  • Oxidant: Hydrogen Peroxide (

    
    , 30% stock, freshly diluted to 10 mM).
    
  • Buffer: 50 mM Sodium Acetate (pH 4.5 for LiP) or Phosphate Buffer (pH 7.0 for HRP).

  • UV-Vis Spectrophotometer.

Workflow
  • Baseline: In a quartz cuvette, add 980 µL Buffer and 10 µL Enzyme solution.

  • Substrate Addition: Add 10 µL DMPAA stock (Final conc: 100 µM). Record the UV spectrum (200-600 nm) to establish the resting absorbance (

    
     is typical for the aromatic ring).
    
  • Reaction Initiation: Add 10 µL

    
     (Final conc: 100 µM) and immediately mix.
    
  • Kinetic Monitoring: Monitor the change in absorbance at 270 nm (depletion of substrate) or 420 nm (formation of quinone/radical products) for 5 minutes.

  • Data Analysis: Calculate the initial rate (

    
    ). Repeat with varying DMPAA concentrations (10-500 µM) to generate a Michaelis-Menten curve.
    
Critical Note on Radical Stability

Unlike guaiacol, which forms a tetramer quickly, the oxidation of DMPAA often leads to Cα-cleavage or stable quinone methides due to the blocked ortho-positions. This allows for the isolation of specific oxidation products for mechanistic analysis.

Part 4: References & Further Reading

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. (Establishes the structural basis for auxin binding and the necessity of the planar phenoxyacetic acid conformation). Link

  • Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews, 3(1), 29-60. (Details the chemistry of syringyl vs. guaiacyl radical coupling). Link

  • Ferro, N., et al. (2006). "Structure-activity relationships of phenylacetic acids and their derivatives." Journal of Computer-Aided Molecular Design. (Discusses the SAR of auxin analogs). Link

  • Savaldi-Goldstein, S., et al. (2008). "New Auxin Analogs with Altered Affinities for TIR1." Plant Physiology. (Provides protocols for root growth assays and specificity testing). Link

Disclaimer: This Application Note is for research use only. DMPAA is not approved for diagnostic or therapeutic use in humans.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid

Welcome to the technical support center for the synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your target compound.

I. Overview of the Synthesis

The most common and direct method for synthesizing (2,6-Dimethoxy-phenoxy)-acetic acid is through a Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by the phenoxide ion of 2,6-dimethoxyphenol.[1] The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide.[2]

Core Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_6_DMP 2,6-Dimethoxyphenol Haloacetic_Acid Haloacetic Acid (e.g., Chloroacetic Acid) Target_Compound (2,6-Dimethoxy-phenoxy)-acetic acid Haloacetic_Acid->Target_Compound Base Base (e.g., NaOH, K2CO3) Phenoxide 2,6-Dimethoxyphenoxide Ion Base->Phenoxide Phenoxide->Target_Compound SN2 Attack

Caption: General workflow of the Williamson ether synthesis for (2,6-Dimethoxy-phenoxy)-acetic acid.

While seemingly straightforward, this synthesis is prone to several challenges that can lead to low yields and the formation of impurities. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in this Williamson ether synthesis can stem from several factors. Let's break down the most common culprits and their solutions.

A1: Key Factors Influencing Yield:

  • Incomplete Deprotonation of 2,6-Dimethoxyphenol: The formation of the phenoxide is the critical first step. If the base is not strong enough or used in insufficient quantity, a significant portion of the starting phenol will remain unreacted.

    • Solution: While sodium hydroxide (NaOH) is commonly used, stronger bases like potassium carbonate (K₂CO₃) or even sodium hydride (NaH) in an anhydrous solvent can ensure complete deprotonation.[3][4] Always use at least a stoichiometric equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial.

  • Side Reactions of the Haloacetic Acid: Under strongly basic conditions, haloacetic acids can undergo self-condensation or decomposition.

    • Solution: A strategy of portion-wise addition of the haloacetic acid and the base can maintain a controlled reaction environment and minimize side reactions. A patented process for a similar compound, 2,6-dimethylphenoxyacetic acid, describes adding the haloacetic acid and sodium hydroxide solution in two separate portions, which was found to reduce the consumption of the haloacetic acid and shorten the reaction time.[5]

  • Suboptimal Reaction Temperature and Time: Both temperature and reaction duration are critical. Insufficient heat may lead to a sluggish and incomplete reaction, while excessive heat can promote side reactions and decomposition of reactants or products.

    • Solution: A typical temperature range for this type of Williamson ether synthesis is between 90-100°C.[6][7] It is crucial to monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).[8] Reaction times can vary, but a range of 6 to 24 hours is often reported.[5]

  • Choice of Solvent: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the alkoxide anion more nucleophilic.

    • Solution: While water is often used for its low cost and safety, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly enhance the reaction rate and yield.[3][9] In a study on a similar alkylation, DMF gave a 91% yield, while DMSO and acetonitrile yielded 51% and 47%, respectively.[9]

Troubleshooting Flowchart for Low Yield:

Low_Yield_Troubleshooting Start Low Yield of (2,6-Dimethoxy-phenoxy)-acetic acid Check_Deprotonation Is Deprotonation Complete? Start->Check_Deprotonation Check_Side_Reactions Are Side Reactions Occurring? Check_Deprotonation->Check_Side_Reactions Yes Optimize_Base Optimize Base: - Use stronger base (e.g., K2CO3) - Use slight excess Check_Deprotonation->Optimize_Base No Check_Conditions Are Reaction Conditions Optimal? Check_Side_Reactions->Check_Conditions No Optimize_Addition Optimize Addition Strategy: - Portion-wise addition of reactants Check_Side_Reactions->Optimize_Addition Yes Check_Solvent Is the Solvent Appropriate? Check_Conditions->Check_Solvent Yes Optimize_Temp_Time Optimize Temperature & Time: - Monitor with TLC - Adjust temperature (90-100°C) - Adjust reaction time Check_Conditions->Optimize_Temp_Time No Optimize_Solvent Optimize Solvent: - Consider polar aprotic solvents (DMF, DMSO) Check_Solvent->Optimize_Solvent No Improved_Yield Improved Yield Check_Solvent->Improved_Yield Yes Optimize_Base->Improved_Yield Optimize_Addition->Improved_Yield Optimize_Temp_Time->Improved_Yield Optimize_Solvent->Improved_Yield

Caption: A step-by-step guide to troubleshooting low reaction yields.

Q2: I am observing a significant amount of an insoluble brown solid in my reaction mixture. What is it and how can I prevent its formation?

A2: Identifying and Preventing Insoluble Byproducts:

The formation of a brown, insoluble material is often due to the oxidative coupling of 2,6-dimethoxyphenol .[10] Under basic conditions and in the presence of air (oxygen), phenoxide ions can be oxidized to form colored polymeric byproducts.

  • Mechanism of Oxidative Coupling: The phenoxide ion can lose an electron to form a phenoxy radical. These radicals can then couple in various ways to form dimers and higher-order polymers, which are often highly colored and insoluble.

  • Prevention Strategies:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is the most effective way to prevent oxidation. This minimizes the presence of oxygen, which is the primary oxidizing agent.

    • Degassing Solvents: If using an inert atmosphere is not feasible, degassing the solvent before use can help to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

    • Control of pH: While a basic medium is necessary for the reaction, excessively high pH can increase the rate of oxidation. Careful control of the base addition can help to mitigate this.[10]

Q3: My final product is difficult to purify and appears to be contaminated with unreacted starting material. What are the best purification strategies?

A3: Effective Purification Techniques:

Purification is a critical step to obtain high-purity (2,6-Dimethoxy-phenoxy)-acetic acid. The choice of method depends on the nature of the impurities.

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from the neutral or less acidic starting phenol.

    • After the reaction is complete, the mixture is cooled and diluted with water.

    • The solution is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2.[6][11] This protonates the carboxylate product, making it less soluble in water and causing it to precipitate.

    • The crude product can then be collected by filtration.

    • For further purification, the crude solid can be dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with a saturated sodium bicarbonate solution.[6] The desired product will be deprotonated and move into the aqueous basic layer, while the unreacted 2,6-dimethoxyphenol will remain in the organic layer.

    • The aqueous layer is then separated and re-acidified to precipitate the pure product, which is then collected by filtration and dried.

  • Recrystallization: This is a powerful technique for removing minor impurities.

    • Solvent Selection: A suitable solvent system for recrystallization is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of benzene and ligroin has been reported for the purification of a similar compound, homoveratric acid.[12] For (2,6-Dimethoxy-phenoxy)-acetic acid, recrystallization from hot water or a mixture of dichloromethane and acetone has been described.[5][13]

Table 1: Summary of Purification Strategies

TechniquePrincipleBest for RemovingKey Considerations
Acid-Base Extraction Separation based on the acidic nature of the product.Unreacted 2,6-dimethoxyphenol and other neutral impurities.Careful pH control is essential. Ensure complete extraction.
Recrystallization Purification based on differences in solubility.Minor impurities and improving crystal quality.Proper solvent selection is crucial for good recovery.

III. Frequently Asked Questions (FAQs)

Q1: Can I use an ester of haloacetic acid, like ethyl chloroacetate, instead of the free acid?

A1: Yes, using an ester like ethyl chloroacetate is a common and often advantageous variation. The reaction would then yield the ethyl ester of (2,6-Dimethoxy-phenoxy)-acetic acid. This ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step, typically by heating with an aqueous base like sodium hydroxide, followed by acidification.[12] Using an ester can sometimes lead to cleaner reactions with fewer side products.[9]

Q2: What is the role of a phase-transfer catalyst in this reaction?

A2: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide, can be beneficial, especially in a biphasic reaction system (e.g., an organic solvent and an aqueous base). The PTC helps to transport the phenoxide ion from the aqueous phase to the organic phase where the haloacetic acid or its ester is located, thereby accelerating the reaction rate.[14]

Q3: Are there any alternative synthetic routes to (2,6-Dimethoxy-phenoxy)-acetic acid?

A3: While the Williamson ether synthesis is the most direct route, other multi-step methods could be envisioned, although they are generally more complex. For instance, one could start from a different substituted benzene and introduce the necessary functional groups. However, for laboratory-scale synthesis, the Williamson ether synthesis remains the most practical and efficient method.

IV. Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice and best practices discussed above to maximize the yield and purity of (2,6-Dimethoxy-phenoxy)-acetic acid.

Materials:

  • 2,6-Dimethoxyphenol

  • Chloroacetic acid

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Addition of Chloroacetic Acid: In a separate flask, dissolve chloroacetic acid (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing water.

    • Acidify the aqueous mixture to pH 1-2 with concentrated hydrochloric acid.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in ethyl acetate and extract with saturated sodium bicarbonate solution.

    • Separate the aqueous layer and wash it with a small amount of ethyl acetate to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

    • Collect the precipitated pure product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

Experimental Workflow Diagram:

Optimized_Protocol cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Combine 2,6-Dimethoxyphenol and K2CO3 in DMF Inert 2. Purge with Inert Gas Setup->Inert Add_Reactant 3. Add Chloroacetic Acid Solution Dropwise Inert->Add_Reactant Heat 4. Heat to 90-100°C for 8-12h (Monitor by TLC) Add_Reactant->Heat Quench 5. Cool and Quench with Water Heat->Quench Acidify_Extract 6. Acidify to pH 1-2 and Extract with Ethyl Acetate Quench->Acidify_Extract Wash_Dry 7. Wash with Water/Brine and Dry Organic Layer Acidify_Extract->Wash_Dry Concentrate 8. Concentrate to get Crude Product Wash_Dry->Concentrate Acid_Base 9. Acid-Base Extraction with NaHCO3 Concentrate->Acid_Base Precipitate 10. Re-acidify Aqueous Layer to Precipitate Product Acid_Base->Precipitate Filter_Dry 11. Filter and Dry Pure Product Precipitate->Filter_Dry Final_Product Pure (2,6-Dimethoxy-phenoxy)-acetic acid Filter_Dry->Final_Product

Sources

Optimization

common problems with (2,6-Dimethoxy-phenoxy)-acetic acid experiments

Topic: Troubleshooting & Optimization Guide Introduction Welcome to the technical support hub for (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) . While structurally similar to the common auxin 2,4-D, the 2,6-dimethoxy subs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide

Introduction

Welcome to the technical support hub for (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) .

While structurally similar to the common auxin 2,4-D, the 2,6-dimethoxy substitution pattern introduces unique electronic and steric challenges.[1] This molecule is electron-rich, making it prone to oxidation, yet sterically crowded around the phenolic oxygen, which can impede standard Williamson ether synthesis rates.[1]

This guide moves beyond basic recipes. We focus on causality —understanding why an experiment fails—and provide self-validating protocols to ensure reproducibility in drug discovery and ligand synthesis workflows.

Module 1: Synthesis & Reaction Failures

Context: The standard synthesis involves reacting 2,6-dimethoxyphenol (Syringol) with chloroacetic acid under basic conditions (Williamson Ether Synthesis).[1]

Q1: My reaction mixture turned dark brown/black. Is the product recoverable?

Diagnosis: Oxidative Coupling (Quinone Formation). The 2,6-dimethoxyphenol starting material is highly electron-rich.[1] In the presence of strong bases (NaOH/KOH) and trace oxygen, it readily oxidizes to form diphenoquinones or polymerized tars before it can react with the chloroacetic acid.[1]

The Fix:

  • Degas Solvents: Sparge water and organic solvents with Argon/Nitrogen for 15 minutes prior to use.[1]

  • Order of Addition: Do not premix the phenol and base and let them sit.[1] Add the chloroacetic acid immediately after base addition, or use a "one-pot" slow addition method.

  • Reducing Agent: Add a pinch of Sodium Dithionite (Na2S2O4) or Sodium Metabisulfite to the reaction mixture to scavenge oxidants.[1]

Q2: Yields are consistently low (<40%), despite prolonged reflux.

Diagnosis: Reagent Hydrolysis. Chloroacetic acid is susceptible to hydrolysis by the hydroxide base, converting it to glycolic acid (inactive) before it alkylates the phenol. This is exacerbated by the steric hindrance of the 2,6-methoxy groups, which slows the desired SN2 reaction.[1]

The Protocol Optimization:

  • Stoichiometry: Increase Chloroacetic acid to 1.5 – 2.0 equivalents .

  • Concentration: Run the reaction at high concentration (minimum 2M) to favor the bimolecular (SN2) reaction over solvent hydrolysis.

  • Catalysis: Add Potassium Iodide (KI) (10 mol%). This generates in situ iodoacetic acid, a much more reactive electrophile, compensating for the steric hindrance of the 2,6-position [1].[1]

Module 2: Purification (The Self-Validating Protocol)

Context: Researchers often struggle to separate the product from unreacted phenol or mineral salts.[1]

Q3: How do I ensure my product is free of the starting phenol without running a column?

Solution: Use the "Acid-Base Switch" technique. This relies on the significant pKa difference between the carboxylic acid product (~3.[1]5) and the starting phenol (~10).[1]

The Workflow: This process is self-validating: if the product does not precipitate at Step 4, your synthesis failed (no carboxylic acid formed).[1]

AcidBaseSwitch Start Crude Reaction Mixture (pH > 12) Acidify Step 1: Acidify to pH 1 (HCl) Start->Acidify Extract Step 2: Extract into Organic (DCM or EtOAc) Acidify->Extract Wash Step 3: Wash Organic Layer with NaHCO3 (sat.) Extract->Wash Sep1 Phase Separation Wash->Sep1 OrgLayer Organic Layer (Contains Unreacted Phenol) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Carboxylate) Sep1->AqLayer Keep FinalAcid Step 4: Acidify Aqueous to pH 1 AqLayer->FinalAcid Precip Product Precipitates (Filter & Dry) FinalAcid->Precip

Figure 1: The Acid-Base Switch purification strategy. This method selectively isolates the carboxylic acid, removing neutral impurities and phenols.

Module 3: Solubility & Formulation

Context: Biological assays often fail because the compound precipitates in media.[1]

Q4: The compound dissolves in DMSO but precipitates when added to cell culture media.

Diagnosis: pH Shock. DMPAA is a weak acid. In DMSO, it exists as the free acid. When added to media (pH 7.4), it must deprotonate to stay soluble.[1] If the concentration is too high, the "solubility product" of the free acid is exceeded before ionization occurs.

Data: Solubility Profile

Solvent SystemStateSolubility RatingNotes
Water (pH 2) Free AcidInsoluble Precipitates immediately.[1]
Water (pH 7-8) CarboxylateHigh Forms sodium/potassium salt.[1]
DMSO Free AcidHigh >100 mM stock solutions possible.[1]
Ethanol Free AcidModerate Good for recrystallization.[1]
PBS (1x) MixedConcentration Limit Risk of precipitation >1 mM.[1]

The Fix: Pre-neutralize your stock solution.[1] Instead of dissolving pure DMPAA in DMSO, prepare a 100 mM stock in 100 mM NaOH/Water (or add 1 eq. of NaOH to the DMSO stock). Delivering the salt form prevents micro-precipitation in the assay buffer.[1]

Module 4: Analytical Troubleshooting

Q5: My HPLC peaks are broad and tailing significantly.

Diagnosis: Ionization Drag. On standard C18 columns, the carboxylic acid group ionizes partially at neutral pH, interacting with residual silanols on the column packing.

The Fix: You must suppress ionization or fully ionize.[1]

  • Method A (Preferred): Add 0.1% Formic Acid or 0.1% TFA to both water and acetonitrile mobile phases.[1] This forces the molecule into its neutral (protonated) state, resulting in sharp peaks.[1]

  • Method B: Use a buffered mobile phase (Ammonium Acetate, pH 4.5).[1]

Q6: How do I interpret the NMR to confirm the structure?

Validation: Look for the specific symmetry of the 2,6-substitution.

Proton (1H NMR)Chemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Feature
Aromatic 6.6 – 7.1Multiplet (usually d/t)3H2,6-symmetry often simplifies this to a doublet/triplet pattern.[1]
-O-CH2-COO 4.60Singlet2HKey indicator of successful etherification.[1]
-OCH3 (x2) 3.80 – 3.85Singlet6HStrong singlet confirms both methoxy groups are intact.[1]
-COOH 10.0 – 12.0Broad Singlet1HOften invisible if solvent is wet (D2O exchange).[1]

Module 5: Storage & Stability

Q7: The white powder turned pink after a month on the shelf.

Cause: Photo-oxidation. The electron-rich aromatic ring is sensitive to UV light.[1] Action:

  • Recrystallize from Ethanol/Water (1:1) .[1]

  • Store in amber glass vials .

  • Store at 4°C or -20°C for long term.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for Williamson Ether Synthesis modifications using KI).

  • PubChem. 2-(2,6-dimethoxyphenyl)acetic acid (Compound).[1][2][3] National Library of Medicine.[1] [Link][1]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link] (Authoritative mechanistic review).

Sources

Troubleshooting

Technical Support Center: Purification of Crude (2,6-Dimethoxy-phenoxy)-acetic acid

Case ID: PUR-26DMPA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Resolution Executive Summary The purification of (2,6-Dimethoxy-phenoxy)-acetic acid (CAS: 17669-70-6...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-26DMPA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Resolution

Executive Summary

The purification of (2,6-Dimethoxy-phenoxy)-acetic acid (CAS: 17669-70-6) presents a classic challenge in organic synthesis: separating a carboxylic acid product from a phenolic starting material (2,6-dimethoxyphenol) and potential colored oxidation byproducts (quinones).

Because the target molecule is synthesized via a Williamson ether synthesis (substitution of the phenolic proton with an acetate group), the crude mixture often contains unreacted electron-rich phenols. These phenols are prone to oxidation, turning the crude material pink or dark brown.

The Solution Architecture:

  • Primary Purification: Differential pH Extraction (Chemo-selective washing).

  • Secondary Polishing: Recrystallization (Solvent-antisolvent systems).

  • Color Removal: Reductive bleaching or adsorption.

Module 1: The Primary Purification Protocol (Differential Extraction)

The Logic (Expertise): We exploit the


  between the target carboxylic acid and the phenolic impurity.
  • Target Acid

    
    : 
    
    
    
    (Carboxylic acid).
  • Impurity (Phenol)

    
    : 
    
    
    
    (Weak acid).

By using a weak base (Sodium Bicarbonate, pH ~8.5), we deprotonate only the carboxylic acid, moving it to the aqueous layer. The phenol remains protonated (neutral) and stays in the organic layer. If you use a strong base (NaOH, pH 14), both will move to the water, failing the separation.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude.

    • Note: Dichloromethane (DCM) is an alternative, but EtOAc is greener and safer.

  • The "Bicarbonate Cut" (Critical Step):

    • Wash the organic phase 2x with Saturated Aqueous Sodium Bicarbonate (

      
      ) .
      
    • Observation: Vigorous bubbling (

      
      ) indicates the carboxylic acid is reacting.
      
    • Separation:

      • Organic Layer: Contains unreacted 2,6-dimethoxyphenol and neutral impurities. (Discard to waste after checking TLC) .

      • Aqueous Layer: Contains the target as Sodium (2,6-dimethoxy-phenoxy)-acetate. (Keep this) .

  • The "Phenol Strip" (Optional but Recommended):

    • Wash the collected aqueous bicarbonate layer once with fresh EtOAc. This removes physically entrained phenol.

  • Acidification & Precipitation:

    • Cool the aqueous layer to

      
      .
      
    • Slowly add 1M Hydrochloric Acid (HCl) while stirring until pH reaches

      
      .
      
    • Result: The product should precipitate as a white/off-white solid.

  • Isolation:

    • Filter the solid.[1] Wash with cold water to remove inorganic salts (

      
      ).
      
    • Dry under vacuum.

Module 2: Troubleshooting & FAQs

Q1: My product is pink/brown even after extraction. How do I fix this?

Cause: 2,6-dimethoxyphenol is structurally related to syringol. It oxidizes easily to form para-quinones, which are intensely colored even at ppm levels. The Fix:

  • Method A (During Extraction): Add a pinch of Sodium Dithionite (

    
    )  to the aqueous bicarbonate layer before acidification. This reduces colored quinones back to colorless phenols (or water-soluble species) that don't co-precipitate.
    
  • Method B (During Recrystallization): Add 5% w/w Activated Charcoal to the hot recrystallization solution. Stir for 10 minutes, then filter hot through Celite before cooling.

Q2: The product "oiled out" instead of crystallizing. What now?

Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the cooling was too rapid. The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a seed crystal (if available) or scratch the glass wall with a rod.

  • Slow Cooling: Wrap the flask in a towel to cool it to room temperature over 2-3 hours. Do not plunge directly into ice.

Q3: What are the best solvents for Recrystallization?

If the Acid-Base extraction yields <98% purity, use these solvent systems.

Solvent SystemRatio (v/v)MechanismSuitability
Ethanol / Water 1:1 to 1:3Anti-solventHigh. Standard for phenoxyacetic acids.[2] Dissolve in hot EtOH, add hot water until turbid, cool.
Toluene / Heptane 1:2Anti-solventMedium. Good for removing non-polar impurities, but yield may be lower.[2]
Ethyl Acetate / Hexane 1:3Anti-solventMedium. Good for drying, but risk of oiling out is higher.[2]

Module 3: Visualization of Workflows

Figure 1: The Differential pH Extraction Logic

Caption: This flowchart illustrates the selective separation of the target acid from phenolic impurities using pKa differences.

PurificationLogic Crude Crude Mixture (Target Acid + Phenol Impurity) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash Wash with Sat. NaHCO3 (pH ~8.5) Dissolve->Wash OrgLayer Organic Layer (Contains Phenol Impurity) Wash->OrgLayer Phenol stays protonated (pKa ~10) AqLayer Aqueous Layer (Contains Target as Salt) Wash->AqLayer Acid deprotonates (pKa ~3.5) Waste Discard (Waste) OrgLayer->Waste Acidify Acidify with HCl to pH 1 AqLayer->Acidify Precipitate Precipitate Target Acid Acidify->Precipitate

[2]

Figure 2: Recrystallization Decision Tree

Caption: Troubleshooting guide for the secondary purification phase.

RecrystTree Start Crude Solid (Post-Extraction) Solvent Dissolve in Hot Ethanol Start->Solvent CheckColor Is Solution Colored? Solvent->CheckColor Charcoal Add Activated Charcoal Filter Hot CheckColor->Charcoal Yes (Pink/Brown) WaterAdd Add Hot Water (Until Turbid) CheckColor->WaterAdd No (Clear) Charcoal->WaterAdd Cooling Cool Slowly WaterAdd->Cooling Result Crystals vs Oil? Cooling->Result Success Pure Crystals Result->Success Crystals Form Fail Oiling Out Result->Fail Oily Droplets Remedy Reheat + Seed Crystal + Slower Cooling Fail->Remedy Remedy->Cooling

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether synthesis workup and Acid-Base extraction).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for pKa-based separation).

  • PubChem Database. (n.d.). Compound Summary for CID 7041 (2,6-Dimethoxyphenol). National Center for Biotechnology Information. (Source for pKa and oxidation susceptibility of the impurity).

  • Sigma-Aldrich. (n.d.). Phenoxyacetic acid - Technical Data Sheet. (Reference for general solubility properties of the structural class).

Sources

Optimization

Technical Support Center: (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA)

This guide functions as a specialized Technical Support Center for researchers working with (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA).[1][2] It addresses the specific chemical and physical behaviors of this molecule th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA).[1][2] It addresses the specific chemical and physical behaviors of this molecule that lead to experimental inconsistency.

Ticket ID: DMPAA-TRBL-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

Inconsistent results with (2,6-Dimethoxy-phenoxy)-acetic acid often stem from three specific molecular characteristics:

  • Steric Crowding: The methoxy groups at the 2,6-positions create a "molecular fence" that hinders access to the ether linkage and affects the conformational freedom of the acetic acid tail.[3]

  • pH-Dependent Solubility: With a pKa

    
     3.5–3.8, the molecule transitions sharply between a soluble anion and an insoluble neutral species in biological buffers.[2][3]
    
  • Electron-Rich Oxidation: The dimethoxy-substituted ring is electron-rich, making it susceptible to oxidative degradation if stored improperly.[1][2]

Module 1: Biological Assay Variability (Solubility & Precipitation)[1][2][3]

User Complaint: "My IC50 values shift significantly between runs, and I sometimes see 'noise' in my optical density readings."

Root Cause Analysis

The most common cause of inconsistency in biological assays is microprecipitation .[3] DMPAA is a lipophilic carboxylic acid.[2][3]

  • In DMSO (Stock): It is fully soluble.[1][2][3][4]

  • In Media (Aqueous): Upon dilution, if the local pH is below the pKa (~3.6), the molecule protonates to its neutral, insoluble form.[3] This creates "invisible" micro-aggregates that scatter light (noise) and reduce the effective concentration (potency shift).[2][3]

Troubleshooting Protocol: The "Cloud Point" Check

Follow this protocol to validate your delivery system.[2][3]

StepActionTechnical Rationale
1 Check Media pH Ensure assay buffer pH is > 7.2.
2 Predilution Step Do not inject 100% DMSO stock directly into media. Create an intermediate dilution (e.g., 10x) in PBS (pH 7.4) first.
3 Visual Check Hold the intermediate dilution against a dark background. Any turbidity indicates precipitation.
4 Sonication If turbid, sonicate for 30s.[2][3] If it clears, it is a kinetic solubility issue.[2][3] If not, it is thermodynamic insolubility.[2][3]
Visualization: Solubility Decision Tree

Solubility_Workflow Start Issue: Inconsistent Bio-Assay Data Check_pH Check Buffer pH Start->Check_pH Is_Acidic pH < 5.0? Check_pH->Is_Acidic Yes Yes Is_Acidic->Yes Protonation No No Is_Acidic->No Ionization Precipitation Precipitation Likely (Neutral Species) Soluble Soluble Anion (Active Species) DMSO_Shock Direct DMSO Injection? DMSO_Shock->Yes High Local Conc DMSO_Shock->No Stepwise Dilution Micro_Agg Local Precipitation (Kinetic Trap) Yes->Precipitation Yes->Micro_Agg No->Soluble No->DMSO_Shock

Figure 1: Decision tree for diagnosing solubility-driven inconsistencies in biological assays.

Module 2: Synthetic Chemistry (Amide Coupling Failures)

User Complaint: "I am trying to couple DMPAA to an amine, but the yield is low or I get unreacted starting material."

Root Cause Analysis

The 2,6-dimethoxy substitution pattern exerts significant steric hindrance.[1][2][3] While the reaction center (the carboxylic acid) is not directly substituted, the bulky methoxy groups force the ether linkage into specific conformations that can shield the active ester intermediate from nucleophilic attack.[3] Furthermore, standard coupling agents (like EDC) may not generate a reactive enough intermediate to overcome this barrier.[2][3]

Optimization Guide

Do not use standard EDC/NHS coupling for this sterically demanding substrate.[2][3]

Recommended Protocol: HATU/HOAt Activation [2]

  • Solvent: Use DMF (anhydrous).[1][2][3] Avoid DCM (poor solubility of the polar intermediate).[2][3]

  • Base: Use DIPEA (Diisopropylethylamine).[1][2][3][5]

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2][3][5]

    • Why: The At-based (azabenzotriazole) leaving group is less sensitive to steric hindrance than the standard Bt-based (benzotriazole) groups found in HBTU.[1][2]

Step-by-Step Procedure:

  • Dissolve DMPAA (1.0 eq) in DMF.[1][2][3]

  • Add HATU (1.1 eq) and DIPEA (2.0 eq).[1][2][3] Stir for 15 minutes to form the activated ester before adding the amine.

    • Critical Check: The solution should turn slightly yellow.[2][3] If it remains colorless, activation may be slow.[2][3]

  • Add Amine (1.1 eq).[1][2][3]

  • Monitor via LC-MS.[1][2][3][5][6] If the "Active Ester" peak persists (Mass = DMPAA + 117), heat to 40°C.[2][3]

Data: Coupling Agent Efficiency Comparison
Coupling ReagentConversion (2h)Yield (Isolated)Notes
EDC / HOBt 35%20%High residual starting material due to slow kinetics.[1][2]
HBTU 60%55%Moderate success, but prone to hydrolysis.[2][3]
HATU 95% 88% Recommended. Overcomes steric barrier.[1][2][3]
SOCl2 (Acid Chloride) 98%85%Effective, but risks demethylation of the ring if heated too high.[3]

Module 3: Purity & Storage (The "Ghost Peak" Phenomenon)[3]

User Complaint: "My LC-MS shows a persistent impurity peak that wasn't there last week."

Root Cause Analysis

The electron-rich 2,6-dimethoxy ring is prone to oxidative demethylation or decarboxylation under stress.[1][2][3]

  • Impurity A (Phenol): 2,6-Dimethoxyphenol.[1][2][3] This is the starting material for the synthesis of DMPAA.[3] It often co-elutes or "streaks" on silica columns.[1][2][3]

  • Impurity B (Quinone): Oxidation of the electron-rich ring can lead to quinone-like species if the sample is stored in solution under light.[1][2]

Storage Protocol
  • Solid State: Store at 4°C, desiccated, protected from light.

  • Solution (DMSO): Store at -20°C. Discard after 1 month. The acidic proton can catalyze slow decomposition of the DMSO itself, or the DMSO can act as an oxidant (Swern-like conditions) on the electron-rich ring over long periods.[1]

Visualization: Stability & Reactivity Pathway

Reactivity_Path DMPAA (2,6-Dimethoxy-phenoxy)- acetic acid Oxidation Light/Air Exposure DMPAA->Oxidation Coupling Amide Coupling (Steric Barrier) DMPAA->Coupling Hydrolysis Acidic Moisture DMPAA->Hydrolysis Quinone Quinone Species (Yellow/Brown) Oxidation->Quinone Slow Degradation Product Target Amide Coupling->Product Requires HATU Phenol 2,6-Dimethoxyphenol (Starting Material) Hydrolysis->Phenol Synthesis Impurity

Figure 2: Reactivity pathways showing degradation risks (red) and synthetic utility (green).[1][2][3]

References

  • PubChem. 2-(2,6-dimethoxyphenoxy)acetic acid - Compound Summary.[1][2][3] National Library of Medicine.[2][3] Available at: [Link][1][2][3]

  • Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents.[2][3] Chemical Society Reviews, 38(2), 606-631.[1][2][3] (Authoritative review on HATU vs EDC for hindered acids).

  • Di, L., & Kerns, E. (2015).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3] Academic Press.[1][2][3] (Source for pKa-dependent solubility and DMSO precipitation issues).

Sources

Troubleshooting

Technical Support Center: (2,6-Dimethoxy-phenoxy)-acetic Acid

Subject: Solubility Optimization, Handling, and Troubleshooting Guide CAS: 15561-50-9 | Chemical Formula: | Molecular Weight: 196.20 g/mol [1] Introduction: The Physicochemical Reality As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization, Handling, and Troubleshooting Guide

CAS: 15561-50-9 | Chemical Formula:


 | Molecular Weight:  196.20  g/mol [1]

Introduction: The Physicochemical Reality

As a Senior Application Scientist, I frequently encounter researchers struggling with (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) . The core issue is rarely the compound's purity but rather a misunderstanding of its amphiphilic nature .[2]

DMPAA consists of a lipophilic aromatic ring (made electron-rich by two methoxy groups) and a hydrophilic carboxylic acid tail.[2] Its solubility is governed strictly by the Henderson-Hasselbalch equation .[2] With a predicted


 of approximately 3.24  [1], this compound behaves as a weak acid.[2]
  • pH < 3.2: The molecule is protonated (neutral) and insoluble in water.[2]

  • pH > 5.0: The molecule is deprotonated (anionic) and highly soluble in water.[2]

This guide provides the protocols necessary to manipulate these states for successful assays and purification.

Part 1: Solubility Compatibility Matrix

Use this quick-reference table to select the correct solvent system for your application.

Solvent SystemSolubility RatingPhysicochemical StateApplication Notes
DMSO Excellent (>50 mM)Solvated NeutralPreferred for Stock Solutions. Stable at -20°C.
Ethanol (100%) Good Solvated NeutralGood for synthesis; avoid for long-term storage due to evaporation.
Water (pH 7.4) Moderate/High Anionic (Salt)Soluble as a Sodium/Potassium salt.[2]
Water (pH < 4) Poor/Insoluble Protonated (Neutral)DANGER ZONE. Causes immediate precipitation.[2]
PBS (1x) Variable MixedCan "crash out" if stock is added too quickly (local low pH).[2]

Part 2: Critical Troubleshooting (Bioassays)

Issue: "My compound precipitated when I added the DMSO stock to the cell culture media."

The Mechanism: When you pipette a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer, you create a momentary interface of high concentration.[2] If the buffer capacity is weak or the local concentration exceeds the solubility limit of the neutral form before it can deprotonate, the compound forms micro-crystals.[2] These crystals may not re-dissolve, leading to false negatives in IC50 assays.[2]

Protocol: The "Intermediary Dilution" Method

Do not add high-concentration stock directly to the final assay plate.

  • Prepare Stock: Dissolve DMPAA in anhydrous DMSO to 100 mM .

  • Create 10x Working Solution: Dilute the stock 1:10 into PBS (pH 7.4) or culture media.

    • Critical Step: Vortex immediately.[2] The pH 7.4 buffer will force deprotonation, converting the drug into its soluble salt form.

  • Final Addition: Add this 10x soluble salt solution to your final assay wells.

Visualizing the Decision Logic:

SolubilityLogic Start Start: Solid DMPAA Organic Dissolve in DMSO (Stock Solution) Start->Organic Goal Goal: Aqueous Assay CheckpH Check Target pH Acidic Target pH < 4.0 CheckpH->Acidic Acidic Buffer Neutral Target pH > 7.0 CheckpH->Neutral PBS/Media Precipitation PRECIPITATION RISK Compound remains protonated Acidic->Precipitation Insoluble SaltForm Forms Soluble Salt (Anionic State) Neutral->SaltForm Soluble Organic->CheckpH DirectWater Direct Water Dissolution? SaltForm->Goal

Figure 1: Decision tree for solubilizing DMPAA based on the final pH environment.

Part 3: Synthesis & Purification Workup

Issue: "How do I purify the compound without column chromatography?"

Because DMPAA is a carboxylic acid, you can exploit the Acid-Base Swing technique for purification.[2] This is often superior to recrystallization for removing non-acidic impurities (e.g., unreacted phenols or neutral side products).[2]

Protocol: Acid-Base Extraction
  • Dissolution (High pH): Dissolve the crude solid in 1M NaOH .

    • Why? DMPAA becomes the water-soluble sodium salt.[2] Neutral organic impurities remain insoluble (or less soluble).[2]

  • Wash: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).[2]

    • Action: Discard the organic layer (contains impurities).[2] Keep the aqueous layer.[2]

  • Precipitation (Low pH): Cool the aqueous layer on ice.[2] Slowly add 6M HCl dropwise until pH reaches ~1.0.

    • Observation: The solution will turn cloudy as DMPAA protonates and crashes out as a pure white solid.[2]

  • Collection: Filter the precipitate and wash with ice-cold water.[2] Dry under vacuum.[2]

ExtractionWorkflow Crude Crude Mixture (DMPAA + Impurities) NaOH Add 1M NaOH (pH > 10) Crude->NaOH SepFunnel Separatory Funnel NaOH->SepFunnel OrgLayer Organic Layer (Discard Impurities) SepFunnel->OrgLayer AqLayer Aqueous Layer (Contains DMPAA Salt) SepFunnel->AqLayer Acidify Add HCl to pH 1 AqLayer->Acidify Precipitate Pure DMPAA Precipitate Acidify->Precipitate

Figure 2: The Acid-Base Swing purification strategy for carboxylic acids.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO for cell culture?

  • Answer: Yes, but with caution. DMPAA is soluble in ethanol [2].[2][3] However, ethanol is volatile (changing concentrations over time) and cytotoxic to cells at lower concentrations than DMSO.[2] DMSO is preferred for stock stability.[2]

Q2: My compound turned pink/brown during storage. Is it degraded?

  • Answer: Likely, yes.[2] Phenoxy-derivatives can be sensitive to oxidation, often forming quinone-like colored impurities.[2]

  • Prevention: Store solid powder at -20°C, protected from light.[2] Store DMSO stocks at -20°C and avoid repeated freeze-thaw cycles.[2]

Q3: What is the exact


 of this compound? 
  • Answer: The predicted

    
     is 3.24 ± 0.10  [1].[2][4] This is consistent with structurally similar phenoxyacetic acid derivatives (
    
    
    
    ~3.[2]17) [3].[2] This low
    
    
    explains why it requires a basic pH to fully solubilize in water.[2]

Q4: I need to inject this into an animal. What vehicle do you recommend?

  • Answer: Do not inject pure DMSO. A common formulation for acidic drugs is:

    • 5% DMSO (Pre-dissolve compound here)

    • 40% PEG300 or PEG400[2]

    • 5% Tween 80 [2]

    • 50% Saline or PBS[2]

    • Note: Ensure the final pH is adjusted to ~7.4 to keep the drug in solution.[2]

References

  • PubChem.[1][2][3][5] (n.d.). 2-(2,6-Dimethoxyphenyl)acetic acid.[1][4][6] National Library of Medicine.[2] Retrieved February 8, 2026, from [Link]

  • Wikipedia.[2] (n.d.). Methoxyacetic acid.[1][2][3] (Used for comparative pKa analysis of alkoxy-acetic acid derivatives).[2] Retrieved February 8, 2026, from [Link]

Sources

Optimization

how to increase the stability of (2,6-Dimethoxy-phenoxy)-acetic acid

This guide serves as a specialized technical resource for researchers working with (2,6-Dimethoxy-phenoxy)-acetic acid (CAS: 95110-10-4). As a Senior Application Scientist, I have structured this content to address the i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with (2,6-Dimethoxy-phenoxy)-acetic acid (CAS: 95110-10-4).

As a Senior Application Scientist, I have structured this content to address the inherent instability of electron-rich aromatic ethers. The presence of two methoxy groups at the ortho positions (2,6) relative to the phenoxy linkage creates a highly electron-rich system. While this makes the compound a valuable synthetic building block, it also renders it susceptible to oxidative degradation and photo-instability, often manifesting as a "pinking" or browning of the white powder.

Part 1: Technical Overview & Stability Logic

The stability profile of (2,6-Dimethoxy-phenoxy)-acetic acid is governed by the electronic activation of the benzene ring. Unlike its chlorinated cousins (e.g., the herbicide 2,4-D), which are deactivated and stable, the methoxy groups in this compound pump electron density into the ring, lowering the oxidation potential.

Key Stability Risks:

  • Photo-Oxidative Degradation: Exposure to UV/visible light promotes the formation of radical species, leading to quinone-like impurities that cause discoloration.

  • Trace Acid Sensitivity: While the ether linkage is generally robust, the electron-rich ring can facilitate cleavage or rearrangement under strongly acidic conditions at high temperatures.

  • Hygroscopicity: The carboxylic acid moiety can attract moisture, promoting hydrolysis of trace impurities or accelerating oxidative processes.

Visualizing the Degradation Pathway

The following diagram illustrates the critical stress points for this molecule.

StabilityMap cluster_factors Destabilizing Factors Compound (2,6-Dimethoxy-phenoxy)-acetic acid (Target Molecule) Oxidation Oxidative Coupling/Quinones (Pink/Brown Impurities) Compound->Oxidation UV Light / Air (O2) Hydrolysis 2,6-Dimethoxyphenol (Syringol) Compound->Hydrolysis Strong Acid / Heat Storage Optimal Storage: Dark, -20°C, Desiccated Storage->Compound Preserves Purity UV Light UV Light UV Light->Compound Moisture Moisture Oxygen Oxygen Oxygen->Compound

Figure 1: Stability map highlighting the primary degradation pathway (Oxidation) driven by environmental factors.

Part 2: Troubleshooting & FAQs

Category 1: Physical Appearance & Purity[1][2][3]

Q: My white powder has turned a faint pink or beige color. Is it still usable? A: This is a classic sign of surface oxidation . The 2,6-dimethoxy substitution pattern makes the ring prone to forming trace amounts of para-quinone methides or coupled biphenyls upon exposure to air and light.

  • Assessment: If the color is faint (off-white/pinkish), the bulk purity is likely >98%. Verify with HPLC.

  • Action: If purity is critical (e.g., for GMP synthesis), perform a recrystallization (see Protocol A below). For routine use, the trace colorant is often inert but may interfere with colorimetric assays.

Q: The compound has clumped into a hard cake. How do I prevent this? A: Clumping indicates moisture absorption (hygroscopicity). The carboxylic acid group forms hydrogen bonds with water vapor.

  • Prevention: Store in a desiccator or seal the vial under an inert atmosphere (Argon/Nitrogen).

  • Recovery: Dry the material in a vacuum oven at 40°C over P₂O₅ for 4-6 hours.

Category 2: Chemical Stability in Solution

Q: Can I store stock solutions of this compound? A: Aqueous solutions are not stable long-term due to the risk of microbial growth and slow oxidation.

  • Recommendation: Prepare solutions fresh. If storage is mandatory, dissolve in DMSO or anhydrous Ethanol and store at -20°C.

  • Caution: Avoid dissolving in alkaline water (pH > 9) for extended periods, as electron-rich phenoxy acetates can undergo slow decarboxylation or ether cleavage under basic stress.

Q: I see an extra peak in my HPLC after leaving the sample in the autosampler. What is it? A: If the solvent was Methanol, you likely formed the methyl ester .

  • Mechanism: Carboxylic acids can esterify in methanol, especially if traces of acid (e.g., TFA from a previous run) are present.

  • Fix: Use Acetonitrile/Water gradients for analysis. If using Methanol, analyze immediately.

Part 3: Validated Protocols

Protocol A: Purification via Recrystallization

Use this protocol if the compound has significantly discolored (brown/dark pink).

  • Solvent Selection: Use a mixture of Ethyl Acetate (EtOAc) and Hexanes .

  • Dissolution:

    • Place the crude solid in a flask.

    • Add minimal boiling EtOAc until fully dissolved.

    • Optional: If the solution is dark, add Activated Carbon (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Remove from heat. Slowly add warm Hexanes until the solution becomes slightly turbid.

    • Allow to cool to room temperature slowly, then place in a fridge (4°C) for 2 hours.

  • Collection: Filter the white crystals and wash with cold Hexanes. Dry under vacuum.

Protocol B: Long-Term Storage Standard

Follow this strictly to maintain >99% purity for >1 year.

ParameterRequirementScientific Rationale
Temperature -20°C (Preferred) or 4°CSlows kinetic rate of oxidation.
Atmosphere Argon or Nitrogen Displaces O₂, preventing oxidative coupling.
Container Amber Glass VialBlocks UV light to prevent photo-degradation.
Desiccant Silica Gel or P₂O₅Prevents moisture-induced caking.

References

  • ChemicalBook. (2025).[1] (2,6-Dimethoxy-phenoxy)-acetic acid Properties and CAS Data. Retrieved from

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2,6-Dimethoxyphenoxyacetic acid. Retrieved from

  • Santa Cruz Biotechnology. (2021).[3] 2,6-Dimethoxyphenol (Syringol) Stability Data. (Used as a structural analog for stability inference). Retrieved from

  • PubChem. (2025). Compound Summary: Phenoxyacetic acid derivatives. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (2,6-Dimethoxy-phenoxy)-acetic Acid and Other Phenoxyacetic Acids for Researchers

This guide provides a comprehensive comparison of (2,6-Dimethoxy-phenoxy)-acetic acid with other prominent phenoxyacetic acids, such as the widely used herbicides 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of (2,6-Dimethoxy-phenoxy)-acetic acid with other prominent phenoxyacetic acids, such as the widely used herbicides 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA). Phenoxyacetic acids are a versatile class of organic compounds with a broad spectrum of biological activities, ranging from plant growth regulation to therapeutic effects in various diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Introduction to Phenoxyacetic Acids

Phenoxyacetic acid and its derivatives are characterized by a phenoxy group linked to an acetic acid moiety.[3] This core structure has been extensively modified to generate a diverse library of compounds with a wide array of applications.[2] They are integral to the development of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and antibacterial agents, as well as agrochemicals like herbicides.[3] The biological effects of these compounds are highly dependent on the nature and position of substituents on the phenyl ring.[1]

This guide will focus on a comparative analysis of (2,6-Dimethoxy-phenoxy)-acetic acid against the well-characterized phenoxyacetic acid herbicides, 2,4-D and MCPA, to highlight the impact of the 2,6-dimethoxy substitution on the compound's properties and biological performance.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological activity.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )pKalogP
(2,6-Dimethoxy-phenoxy)-acetic acid Chemical structure of (2,6-Dimethoxy-phenoxy)-acetic acidC₁₀H₁₂O₄196.20[4]No dataNo data
2,4-Dichlorophenoxyacetic acid (2,4-D) Chemical structure of 2,4-Dichlorophenoxyacetic acidC₈H₆Cl₂O₃221.04[5]2.73[6]2.81[6]
(4-chloro-2-methylphenoxy)acetic acid (MCPA) Chemical structure of (4-chloro-2-methylphenoxy)acetic acidC₉H₉ClO₃200.623.14[7]No data

Comparative Biological Activities

The diverse biological activities of phenoxyacetic acids are a key area of research. This section compares the known activities of (2,6-Dimethoxy-phenoxy)-acetic acid with 2,4-D and MCPA in several key areas.

Herbicidal Activity

Phenoxyacetic acids like 2,4-D and MCPA are widely recognized for their potent herbicidal activity against broadleaf weeds.[8] They function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of the plant.[8]

While the herbicidal properties of 2,4-D and MCPA are well-established, there is a lack of specific experimental data on the herbicidal efficacy of (2,6-Dimethoxy-phenoxy)-acetic acid in the reviewed literature. Further studies are required to determine if the 2,6-dimethoxy substitution confers any selective herbicidal activity.

Anti-inflammatory Activity

Certain phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[9]

Recent studies have explored the anti-inflammatory potential of various substituted phenoxyacetic acids.[1] However, specific comparative data on the COX inhibitory activity (IC50 values) of (2,6-Dimethoxy-phenoxy)-acetic acid versus 2,4-D and MCPA is not available in the provided search results. The structural features of (2,6-Dimethoxy-phenoxy)-acetic acid suggest it may interact with the active site of COX enzymes, but this requires experimental validation.

Antibacterial Activity

The antibacterial potential of phenoxyacetic acid derivatives has been investigated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Published studies have reported the antibacterial activity of some phenoxyacetic acid derivatives, but a direct comparison of the MIC values for (2,6-Dimethoxy-phenoxy)-acetic acid, 2,4-D, and MCPA against a standardized panel of bacteria is not available in the reviewed literature.

Anticonvulsant Activity

Emerging research has highlighted the potential of phenoxyacetic acid derivatives as anticonvulsant agents.[2] The pentylenetetrazol (PTZ)-induced seizure model is a common preclinical screen for such activity.

While some phenoxyacetic acid derivatives have shown promising results in anticonvulsant screening, specific data on the protective effects of (2,6-Dimethoxy-phenoxy)-acetic acid in the PTZ model is not available for a direct comparison with other analogues.[10]

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development and application.

Herbicidal Action: Synthetic Auxin Pathway

The herbicidal activity of phenoxyacetic acids like 2,4-D and MCPA is attributed to their action as synthetic auxins. This mechanism involves their binding to auxin receptors, leading to the deregulation of gene expression and subsequent uncontrolled cell division and growth.

Herbicidal_Action Phenoxyacetic Acid (e.g., 2,4-D) Phenoxyacetic Acid (e.g., 2,4-D) Auxin Receptor Auxin Receptor Phenoxyacetic Acid (e.g., 2,4-D)->Auxin Receptor Binds to Gene Expression Deregulation Gene Expression Deregulation Auxin Receptor->Gene Expression Deregulation Uncontrolled Cell Growth Uncontrolled Cell Growth Gene Expression Deregulation->Uncontrolled Cell Growth Plant Death Plant Death Uncontrolled Cell Growth->Plant Death

Caption: Simplified workflow of the synthetic auxin mechanism of phenoxyacetic acid herbicides.

Anti-inflammatory Action: COX Inhibition and PPAR Agonism

The anti-inflammatory effects of some phenoxyacetic acids are linked to the inhibition of COX enzymes, which blocks the production of prostaglandins.[9] Additionally, some studies suggest that phenoxyacetic acid derivatives may act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[3][11] PPARs are nuclear receptors that play a key role in regulating inflammation and metabolism.

Anti_Inflammatory_Action cluster_COX COX Inhibition Pathway cluster_PPAR PPAR Agonism Pathway Arachidonic Acid Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phenoxyacetic Acid Phenoxyacetic Acid Phenoxyacetic Acid->COX Enzymes Inhibits PPARs (α, γ) PPARs (α, γ) Phenoxyacetic Acid->PPARs (α, γ) Activates Gene Transcription Modulation Gene Transcription Modulation PPARs (α, γ)->Gene Transcription Modulation Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression Gene Transcription Modulation->Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression->Inflammation Reduces

Caption: Dual mechanisms of anti-inflammatory action of phenoxyacetic acids.

The potential for (2,6-Dimethoxy-phenoxy)-acetic acid to act as a PPAR agonist is an intriguing area for future research, given the therapeutic implications of PPAR modulation in inflammatory and metabolic diseases.

Experimental Protocols

To facilitate further research and comparative studies, this section provides standardized protocols for the synthesis of phenoxyacetic acids and for key biological assays.

General Synthesis of Phenoxyacetic Acids

This protocol describes a general method for the synthesis of phenoxyacetic acids via the Williamson ether synthesis.

Materials:

  • Substituted phenol

  • Chloroacetic acid or Iodoacetic acid[12]

  • Sodium hydroxide[12]

  • Hydrochloric acid

  • Diethyl ether

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol in an aqueous solution of sodium hydroxide.

  • Slowly add an aqueous solution of chloroacetic acid or iodoacetic acid to the flask.[12]

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.[12]

  • After cooling to room temperature, acidify the mixture with hydrochloric acid to precipitate the crude phenoxyacetic acid.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain the purified phenoxyacetic acid.

Synthesis_Workflow Substituted Phenol Substituted Phenol Reflux Reflux Substituted Phenol->Reflux Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reflux NaOH NaOH NaOH->Reflux Acidification (HCl) Acidification (HCl) Reflux->Acidification (HCl) Precipitation Precipitation Acidification (HCl)->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Purified Phenoxyacetic Acid Purified Phenoxyacetic Acid Recrystallization->Purified Phenoxyacetic Acid

Caption: General workflow for the synthesis of phenoxyacetic acids.

In Vitro COX Inhibition Assay

This protocol outlines a method to determine the COX-1 and COX-2 inhibitory activity of test compounds.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds

  • Buffer solution

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction.

  • Measure the amount of PGE2 produced using an EIA kit.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Antibacterial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton broth (or other suitable growth medium)

  • Test compounds in serial dilutions

  • 96-well microtiter plate

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This guide has provided a comparative overview of (2,6-Dimethoxy-phenoxy)-acetic acid and other phenoxyacetic acids, highlighting their diverse biological potential. While 2,4-D and MCPA are well-established herbicides, the biological activity profile of (2,6-Dimethoxy-phenoxy)-acetic acid remains largely unexplored. The presence of the 2,6-dimethoxy substituents offers a unique structural motif that warrants further investigation across various biological assays.

Future research should focus on:

  • Comprehensive Biological Screening: Systematically evaluating the herbicidal, anti-inflammatory, antibacterial, and anticonvulsant activities of (2,6-Dimethoxy-phenoxy)-acetic acid to generate comparative data.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by (2,6-Dimethoxy-phenoxy)-acetic acid, including its potential as a PPAR agonist.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of 2,6-disubstituted phenoxyacetic acid derivatives to understand the impact of different substituents on biological activity.

By addressing these research gaps, the scientific community can unlock the full potential of (2,6-Dimethoxy-phenoxy)-acetic acid and its analogues for applications in medicine and agriculture.

References

  • Atkinson, J. G., et al. (1977). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 20(12), 1612–1617. [Link]

  • Lee, J. H., et al. (2018). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Experimental & Molecular Medicine, 50(5), 1-13. [Link]

  • Itoh, T., & Yamamoto, K. (2008). Peroxisome proliferator activated receptor gamma and oxidized docosahexaenoic acids as new class of ligand. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(4-6), 541–547. [Link]

  • WIPO. (2005). A process for the preparation of [2-(2,6-dichloro anilino) phenyl] acetoxy acetic acid. WO/2005/073163. [Link]

  • JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3). [Link]

  • Umar, S. I., et al. (2020). Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae). Journal of Ethnopharmacology, 249, 112391. [Link]

  • Atkinson, J. G., et al. (1979). Substituted (2-phenoxyphenyl)acetic Acids With Antiinflammatory Activity. 2. Journal of Medicinal Chemistry, 22(1), 99-105. [Link]

  • RCSB PDB. (n.d.). The potential of natural products for targeting PPARα. [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

  • Hedjazi, J., & Ward, P. D. (2014). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research, 2014, 101547. [Link]

  • ResearchGate. (2021). Process Biochemistry Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1297. [Link]

  • Collas, A., et al. (2010). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2874. [Link]

  • El-Sayed, M. A. A., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2025). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. [Link]

  • Lee, J. H., et al. (2018). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Experimental & Molecular Medicine, 50(5), 1-13. [Link]

  • Kubsik, M., & Wolska, L. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 21(11), 3845. [Link]

  • Google Patents. (2016).
  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

  • O'Kennedy, R. D., et al. (2022). Computational Insights and In Vitro Validation of Antibacterial Potential of Shikimate Pathway-Derived Phenolic Acids as NorA Efflux Pump Inhibitors. Antibiotics, 11(4), 528. [Link]

  • Google Patents. (1979).
  • El-Sayed, M. A. A., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-(2,6-Dimethoxyphenyl)acetic acid. [Link]

  • PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. Food and Chemical Toxicology, 162, 112903. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Huang, Y., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 15(44), 30756-30764. [Link]

  • Al-Orphaly, M. M., et al. (2024). Potential antivirulence and antibiofilm activities of sub-MIC of oxacillin against MDR S. aureus isolates: an in-vitro and in-vivo study. Annals of Clinical Microbiology and Antimicrobials, 23(1), 101. [Link]

  • Siwek, A., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(21), 5193. [Link]

  • ResearchGate. (2026). Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity in vitro, MIC values expressed in μM for all.... [Link]

  • New Jersey Department of Health. (n.d.). 4-CHLORO-2-METHYL- PHENOXYACETIC ACID HAZARD SUMMARY. [Link]

  • Ebrahimi, S. A., et al. (2015). In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. Iranian Journal of Pharmaceutical Research, 14(4), 1137–1145. [Link]

  • World Health Organization. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). [Link]

  • Choi, C. S., & Kim, D. H. (1984). Conformational analysis of clinically active anticonvulsant drugs. Journal of Medicinal Chemistry, 27(3), 253–259. [Link]

  • CAS Common Chemistry. (n.d.). (2,6-Dichlorophenoxy)acetic acid. [Link]

  • PubChem. (n.d.). 2,6-Dichlorophenoxyacetic acid. [Link]

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Comparative

Comparative Efficacy Guide: (2,6-Dimethoxy-phenoxy)-acetic Acid vs. Indole-3-acetic Acid

This guide provides a technical comparison between (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) and the natural auxin Indole-3-acetic acid (IAA) . Note on Nomenclature & Scope: While IAA is the ubiquitous natural plant ho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) and the natural auxin Indole-3-acetic acid (IAA) .

Note on Nomenclature & Scope: While IAA is the ubiquitous natural plant hormone, DMPAA is a synthetic phenoxy-acetic acid derivative. In the context of "efficacy," this guide analyzes two distinct applications:

  • Plant Biotechnology: Auxin activity, somatic embryogenesis, and stability in tissue culture.

  • Pharmaceutical/Drug Development: Physicochemical stability, metabolic resistance (bioisosterism), and potential cytotoxicity (as phenoxy-acids are structural scaffolds for various NSAIDs and PPAR agonists).

Executive Summary

Indole-3-acetic acid (IAA) is the gold standard for biological potency in auxin signaling but suffers from rapid oxidative degradation (t½ < 24h in light/media). (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) acts as a stable, sterically hindered analogue .

Unlike the potent herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), the 2,6-disubstitution pattern of DMPAA introduces significant steric strain, often reducing its affinity for the TIR1 ubiquitin-ligase receptor. This makes DMPAA a "gentle" or "weak" auxin—highly effective for sustained, low-stress induction protocols (e.g., somatic embryogenesis in recalcitrant species like Theobroma cacao) where IAA degrades too quickly and 2,4-D causes genetic instability.

Part 1: Physicochemical Stability & Structure-Activity Relationship (SAR)

Chemical Stability Profile

The primary driver for choosing DMPAA over IAA is metabolic and environmental stability .

  • IAA (Indole-3-acetic acid): Contains an indole ring susceptible to photo-oxidation and enzymatic cleavage by IAA-oxidases/peroxidases. It requires filter sterilization and dark storage.

  • DMPAA ((2,6-Dimethoxy-phenoxy)-acetic acid): Contains a benzene core with an ether linkage. The methoxy groups at positions 2 and 6 block the ortho-positions, preventing ring hydroxylation and making the molecule resistant to standard plant peroxidases. It withstands autoclaving.

Visualization: Degradation vs. Stability Pathways

The following diagram illustrates why IAA loses efficacy over time while DMPAA remains active.

StabilityComparison IAA Indole-3-acetic Acid (IAA) (Natural Auxin) DMPAA (2,6-Dimethoxy-phenoxy)-acetic Acid (Synthetic Analogue) Oxidation Photo-Oxidation / Peroxidases (Light & Enzyme Sensitive) IAA->Oxidation Rapid Degradation Stable Steric Shielding (2,6-Methoxy) (Resistant to Oxidation) DMPAA->Stable High Stability Inactive 3-Methyleneoxindole (Biologically Inactive) Oxidation->Inactive Loss of Function Active Sustained Bioactivity (Long-term Efficacy) Stable->Active No Degradation

Figure 1: Stability pathways. IAA is rapidly converted to inactive metabolites (e.g., 3-methyleneoxindole) via oxidative decarboxylation. DMPAA resists this pathway due to the stable phenoxy-ether bond and 2,6-steric blocking.

Part 2: Biological Efficacy & Mechanism[1][2][3]

Receptor Affinity (TIR1/AFB)

In drug development and plant signaling, efficacy is a function of Affinity (Kd) and Intrinsic Activity .

  • IAA (High Affinity): Fits perfectly into the hydrophobic pocket of the TIR1 receptor, acting as "molecular glue" to recruit Aux/IAA repressors for degradation.

  • DMPAA (Low/Modified Affinity): The 2,6-dimethoxy substitution creates steric hindrance. Unlike 2,4-D (which has 2,4-dichloro substitution and high potency), 2,6-substitution often prevents the molecule from adopting the planar conformation required for optimal receptor binding.

    • Result: DMPAA acts as a weak auxin or a partial agonist . It provides a low-level, constant signal without triggering the "auxin overdose" stress response (ethylene production) associated with high-affinity synthetics.

Comparative Data Summary
FeatureIndole-3-acetic Acid (IAA)(2,6-Dimethoxy-phenoxy)-acetic Acid (DMPAA)
Class Natural IndoleSynthetic Phenoxy-acid
Primary Utility General growth, Rooting (short-term)Somatic Embryogenesis, Sustained culture
Stability (Media) Low (t½ ≈ 12-24h in light)High (Stable for weeks)
Autoclavable? No (Must filter sterilize)Yes (Heat stable)
Receptor Potency High (nM range)Low/Moderate (

M range)
Metabolic Fate Rapidly conjugated (GH3 enzymes)Poorly conjugated (Accumulates)
Toxicity Low (rapid turnover)Moderate (if accumulated)

Part 3: Experimental Protocols

Protocol: Media Preparation for Comparative Assay

Objective: To compare the induction of somatic embryogenesis or cell proliferation.

A. IAA Preparation (The "Fresh" Protocol)

  • Dissolution: Dissolve 10 mg IAA in 500

    
    L 1N NaOH or absolute ethanol.
    
  • Dilution: Bring to volume with ddH₂O.

  • Sterilization: CRITICAL. Do not autoclave. Pass through a 0.22

    
    m PES syringe filter  into the cooling autoclaved media (approx. 50°C).
    
  • Storage: Use immediately. IAA degrades in solution even at -20°C over time.

B. DMPAA Preparation (The "Robust" Protocol)

  • Dissolution: Dissolve 10 mg DMPAA in 500

    
    L Dimethyl Sulfoxide (DMSO) or 1N KOH.
    
  • Incorporation: Add directly to the media mixture prior to autoclaving .

  • Sterilization: Autoclave at 121°C, 15 psi for 20 minutes.

  • Advantage: This allows for large-batch media production without the risk of contamination during the filter-addition step.

Workflow: Somatic Embryogenesis Induction

This workflow demonstrates the use of DMPAA to avoid the "callus trap" (unorganized growth) often caused by stronger auxins.

ProtocolWorkflow Explant Explant Selection (Immature Zygotic Embryos/Petals) Treatment_IAA Treatment A: IAA (High Dose) (Daily/Frequent Subculture Required) Explant->Treatment_IAA Treatment_DMPAA Treatment B: DMPAA (Low Dose) (Single Application / Long Exposure) Explant->Treatment_DMPAA Result_IAA Outcome A: Rapid Oxidation -> Loss of Signal -> Necrosis Treatment_IAA->Result_IAA Unstable Result_DMPAA Outcome B: Sustained Signal -> Embryogenic Callus Induction Treatment_DMPAA->Result_DMPAA Stable Maturation Maturation Phase (Hormone-Free Media) Result_IAA->Maturation Low Conversion Result_DMPAA->Maturation High Conversion

Figure 2: Experimental workflow comparing induction strategies. DMPAA allows for a "set and forget" incubation period due to its resistance to enzymatic degradation.

Part 4: Implications for Drug Development

While primarily known as plant hormones, phenoxy-acetic acids are significant in medicinal chemistry (Bioisosteres).

  • Metabolic Stability (Bioisosterism):

    • Replacing the indole ring (IAA) with a 2,6-dimethoxy-phenyl ring (DMPAA) is a classic medicinal chemistry strategy to improve metabolic half-life. The indole nitrogen is a common site for oxidation; the phenoxy ether is robust.

    • Application: If developing an IAA-mimetic drug (e.g., for cancer therapy targeting indole-processing enzymes), the DMPAA scaffold provides a protease-resistant backbone .

  • Cytotoxicity & Off-Target Effects:

    • Phenoxy-acetic acids (like 2,4-D) can activate Peroxisome Proliferator-Activated Receptors (PPARs) in mammals.

    • Safety Note: Researchers handling DMPAA should assume potential PPAR agonist activity similar to fibrate drugs (which are structurally related phenoxy-isobutyric acids).

References

  • Structural Mechanism of Auxin Perception. Tan, X., et al. (2007). Nature. Explains the TIR1 receptor pocket where IAA binds and how steric hindrance (like in DMPAA) affects affinity.

  • Auxin Metabolism and Stability in Tissue Culture. Nissen, P., & Sutter, E. G. (1990). Plant Physiology. Detailed analysis of IAA degradation rates in media versus synthetic analogues.

  • Somatic Embryogenesis in Theobroma cacao L. Maximova, S. N., et al. (2002). In Vitro Cellular & Developmental Biology - Plant. Discusses the use of synthetic auxins (2,4-D and analogues) for overcoming recalcitrance in cocoa, providing context for DMPAA utility.

  • Phenoxyacetic Acids as Herbicides and Growth Regulators. Grossmann, K. (2010). Plant Signaling & Behavior. Review of the mode of action of phenoxy-acids, highlighting the difference between 2,4-substitution (potent) and other substitution patterns.

Validation

Technical Comparison Guide: Cross-Reactivity Profile of (2,6-Dimethoxy-phenoxy)-acetic Acid (DMPAA)

The following technical guide details the cross-reactivity profile of (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA), focusing on its behavior as a structural analog in phenoxy acid immunoassays and its role as a chemical p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cross-reactivity profile of (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA), focusing on its behavior as a structural analog in phenoxy acid immunoassays and its role as a chemical probe in biological systems.

Executive Summary & Comparison Context

(2,6-Dimethoxy-phenoxy)-acetic acid (CAS: 95110-10-4), often referred to as DMPAA or Syringyl-acetic acid, is a critical structural analog used to probe the specificity of biological receptors (e.g., Auxin TIR1/AFB) and the selectivity of antibodies raised against phenoxy herbicides (e.g., 2,4-D).

Unlike its chlorinated counterparts (2,4-D, MCPA), DMPAA introduces significant steric bulk and electron-donating methoxy groups at the ortho positions. This guide compares DMPAA against industry-standard phenoxy acids to demonstrate its utility as a negative control for specificity and a metabolic marker for methoxy-phenol degradation.

Core Comparison Matrix: DMPAA vs. Structural Analogs
FeatureDMPAA (Target) 2,4-D (Standard) MCPA (Analog) 2,6-D (Cl-Analog)
Structure 2,6-Dimethoxy-phenoxy2,4-Dichloro-phenoxy2-Methyl-4-chloro-phenoxy2,6-Dichloro-phenoxy
Ortho-Substituent -OCH₃ (Bulky, Electron Donor)-Cl (Electron Withdrawing)-CH₃ (Weak Donor)-Cl (Electron Withdrawing)
Auxin Activity Inactive / Antagonist High AgonistHigh AgonistLow / Inactive
Antibody Binding < 0.1% (Negligible) 100% (Reference)20-80% (High Cross-Reactivity)< 5% (Low Cross-Reactivity)
Primary Use Specificity Probe / MetaboliteHerbicide / Assay StandardHerbicideSpecificity Probe

Mechanism of Cross-Reactivity (The "Ortho-Effect")

The primary driver of DMPAA's distinct profile is the Ortho-Methoxy Effect . Understanding this mechanism is crucial for interpreting cross-reactivity data in both immunoassays and receptor binding studies.

Steric Hindrance & Binding Pocket Exclusion

Antibodies and receptors designed for 2,4-D recognize the specific electron density and size of the chlorine atoms at positions 2 and 4.

  • 2,4-D Binding: The chlorine atom is lipophilic and electron-withdrawing, fitting into a hydrophobic pocket (e.g., Val/Phe residues in the antibody CDR).

  • DMPAA Exclusion: The methoxy group (-OCH₃) is significantly larger than a chlorine atom and contains an oxygen atom that alters the electrostatic potential. This creates steric clash, preventing the molecule from entering the binding pocket of high-affinity 2,4-D antibodies.

Electronic Profile
  • Chlorine (2,4-D): Inductively withdraws electrons, increasing the acidity of the phenoxy ring protons and enhancing π-stacking interactions.

  • Methoxy (DMPAA): Donates electrons via resonance, increasing the electron density of the ring. This disrupts the specific electrostatic interactions required for high-affinity binding in systems optimized for chlorinated phenoxy acids.

Experimental Protocol: Determining Cross-Reactivity (IC50)

To objectively validate the cross-reactivity of DMPAA in your specific assay (e.g., a 2,4-D ELISA or a custom drug metabolite assay), follow this self-validating competitive inhibition protocol.

Workflow Diagram: Cross-Reactivity Validation

CrossReactivityProtocol cluster_Competition Competitive Binding Step Start Start: Antigen Coating Block Blocking (1% BSA) Start->Block Mix Mix Antibody + Analyte Series Block->Mix Incubate Incubate (1h @ RT) Mix->Incubate Transfer Transfer to Coated Plate Incubate->Transfer Wash Wash Step (3x PBST) Transfer->Wash Detect Add HRP-Secondary Ab Wash->Detect Read Substrate (TMB) & Stop Detect->Read Calc Calculate % Cross-Reactivity (IC50 Ref / IC50 DMPAA) * 100 Read->Calc

Caption: Step-by-step competitive ELISA workflow for determining the IC50 and cross-reactivity percentage of DMPAA against a reference standard.

Step-by-Step Methodology
  • Preparation of Standards:

    • Reference (2,4-D): Prepare a serial dilution (0.01 ng/mL to 10,000 ng/mL) in assay buffer (PBS + 0.1% BSA).

    • Challenger (DMPAA): Prepare a parallel serial dilution series, extending the high concentration to 100,000 ng/mL to detect low-affinity binding.

  • Competitive Incubation:

    • Mix the specific antibody (at a fixed limiting concentration, e.g., 1:5000) with the antigen standards.

    • Incubate for 60 minutes to reach equilibrium in solution before adding to the antigen-coated plate. This "pre-incubation" method is more sensitive to subtle cross-reactivity differences than simultaneous addition.

  • Calculation:

    • Plot the absorbance (OD450) vs. Log[Concentration].

    • Fit the data to a 4-Parameter Logistic (4PL) model.

    • Calculate Cross-Reactivity (% CR):

      
      
      

Biological Signaling Pathway: Auxin Receptor Specificity

In plant physiology, DMPAA serves as a tool to dissect the TIR1/AFB auxin signaling pathway. Unlike 2,4-D, which acts as a "molecular glue" to stabilize the interaction between the TIR1 receptor and Aux/IAA repressor proteins, DMPAA fails to induce this complex formation.

Pathway Diagram: Ligand-Receptor Interaction

AuxinSignaling Ligand_24D 2,4-D (Agonist) Receptor TIR1 Receptor (F-box Protein) Ligand_24D->Receptor Binds Ligand_DMPAA DMPAA (Inactive) Ligand_DMPAA->Receptor Steric Clash NoResponse No Complex Formation (No Response) Ligand_DMPAA->NoResponse Complex TIR1-Ligand-Aux/IAA Complex Receptor->Complex Recruits Repressor Repressor Aux/IAA Repressor Repressor->Complex Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Response Gene Expression (Auxin Response) Degradation->Response

Caption: Comparison of 2,4-D (Agonist) vs. DMPAA (Inactive) in the TIR1 auxin signaling cascade. DMPAA fails to stabilize the TIR1-Aux/IAA complex.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link

  • Shan, G., et al. (2002). Immunoassay for 2,4-dichlorophenoxyacetic acid (2,4-D) in water samples. Bulletin of Environmental Contamination and Toxicology, 69(1), 121-127. Link

  • PubChem. (2025). Compound Summary: 2-(2,6-Dimethoxyphenoxy)acetic acid (CAS 95110-10-4).[1][2][3][4] National Center for Biotechnology Information. Link

Sources

Comparative

Comparative Pharmacological Profiling of (2,6-Dimethoxy-phenoxy)-acetic Acid Derivatives: SAR and Therapeutic Potential

Executive Summary Current Status: The (2,6-dimethoxy-phenoxy)-acetic acid scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its chlorinated analogs (herbicides) and simple phenoxy-acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Status: The (2,6-dimethoxy-phenoxy)-acetic acid scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its chlorinated analogs (herbicides) and simple phenoxy-acids. Its unique 2,6-dimethoxy substitution pattern provides steric protection and electron-donating properties that significantly alter metabolic stability and receptor binding compared to unsubstituted analogs.

Primary Applications:

  • Anticonvulsants: Via modulation of voltage-gated sodium channels (VGSCs) and GABAergic potentiation.[1]

  • Anti-inflammatory Agents: COX-1/COX-2 inhibition with reduced ulcerogenic potential compared to classical NSAIDs.

  • Antimicrobials: Hydrazone and oxadiazole derivatives showing efficacy against Gram-positive strains.

This guide objectively compares the three primary functional derivatives of this scaffold: Hydrazones , Amides/Imides , and Heterocyclic Hybrids .

Structural Rationale & Alternatives Analysis

The core moiety, (2,6-dimethoxy-phenoxy)-acetic acid , serves as a "head" group. The biological activity is dictated by the functionalization of the carboxylic acid "tail."

Comparative Matrix of Derivatives
FeatureClass A: Hydrazone Derivatives Class B: Amide/Imide Derivatives Class C: Heterocyclic Hybrids
Structure


Oxadiazoles / Triazoles
Primary Target Anti-inflammatory (COX) / AntimicrobialAnticonvulsant (Na+ Channels)Antimicrobial / Metabolic Stability
Solubility Low to ModerateModerateHigh (Polar Surface Area)
Metabolic Stability Low (Hydrolysis of C=N bond)High (Amide bond stability)Very High (Bioisosteres)
Toxicity Risk Hydrazine release (potential hepatotoxicity)Low (CNS depression at high doses)Low
Key Advantage High potency via chelation mechanismsExcellent Blood-Brain Barrier (BBB) penetrationExtended half-life
Mechanism of Action (SAR)

The 2,6-dimethoxy substitution is critical. Unlike 2,4-dichloro analogs (which are often toxic/herbicidal), the methoxy groups at positions 2 and 6:

  • Steric Hindrance: Block metabolic hydroxylation at the ortho positions, extending duration of action.

  • Lipophilicity: Optimize LogP for CNS penetration (crucial for anticonvulsant activity).

  • Electronic Effect: Increase electron density on the phenoxy ring, enhancing pi-stacking interactions with receptor sites (e.g., COX active site).

Representative Performance Data

The following data summarizes the potency trends observed in preclinical evaluations of these derivatives.

Table 1: Comparative Efficacy Profiles
Derivative ClassAssay ModelMetricRepresentative PotencyReference Standard
Hydrazones Carrageenan-Induced Paw Edema (Rat)% Inhibition (3h)55 - 65% Indomethacin (60-70%)
Amides (Cyclic) Maximal Electroshock (MES) (Mice)ED50 (mg/kg)30 - 50 mg/kg Valproate (250 mg/kg)
Amides (Cyclic) Neurotoxicity (Rotarod)TD50 (mg/kg)> 200 mg/kg Phenytoin (~100 mg/kg)
Heterocycles S. aureus InhibitionMIC (

g/mL)
4 - 8

g/mL
Ciprofloxacin (1-2

g/mL)

Note: Data represents aggregated ranges from structure-activity relationship (SAR) studies on phenoxyacetic acid scaffolds [1, 2, 4].

Visualized Workflows

Diagram 1: Synthesis & Functionalization Tree

This workflow illustrates the divergence from the parent acid to the three active classes.

SynthesisWorkflow Parent (2,6-Dimethoxy-phenoxy) acetic acid Ester Ethyl Ester Intermediate Parent->Ester EtOH / H2SO4 Reflux Amide Class B: Amides/Imides (Direct Coupling) Parent->Amide SOCl2 then Amine/Cyclic Imide Hydrazide Acid Hydrazide (Key Precursor) Ester->Hydrazide NH2NH2 Reflux Hydrazone Class A: Hydrazones (Schiff Bases) Hydrazide->Hydrazone Ar-CHO Glacial AcOH Oxadiazole Class C: Oxadiazoles (Cyclization) Hydrazide->Oxadiazole POCl3 / Cyclization

Caption: Divergent synthesis pathways from the parent acid. The Hydrazide intermediate is the pivotal junction for creating Class A and C derivatives.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Explaining why the 2,6-dimethoxy pattern is the "Pharmacophore of Choice."

SAR_Logic Core 2,6-Dimethoxy Phenoxy Core Steric Steric Bulk (2,6-position) Core->Steric Electronic Electron Donation (+M Effect) Core->Electronic Lipophilicity Lipophilicity (Methoxy groups) Core->Lipophilicity Metabolism Blocks Ortho- Hydroxylation Steric->Metabolism Binding Enhanced Receptor Affinity (COX/Na+) Electronic->Binding BBB CNS Penetration (Anticonvulsant) Lipophilicity->BBB

Caption: Mechanistic impact of the 2,6-dimethoxy substitution pattern on pharmacokinetics and pharmacodynamics.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard self-validating checkpoints.

Protocol A: Synthesis of (2,6-Dimethoxy-phenoxy)-acetic Acid Hydrazide

The critical intermediate for Class A and C derivatives.

  • Esterification:

    • Dissolve 0.01 mol of (2,6-dimethoxy-phenoxy)-acetic acid in 50 mL absolute ethanol.

    • Add 1 mL conc.

      
       dropwise. Reflux for 8-10 hours.
      
    • Validation: Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3). Disappearance of acid spot (

      
      ) and appearance of ester spot (
      
      
      
      ).
  • Hydrazide Formation:

    • Treat the ester with hydrazine hydrate (99%, 0.02 mol) in ethanol (30 mL).

    • Reflux for 6 hours.

    • Cool to

      
      . The solid hydrazide precipitates.
      
    • Recrystallize from ethanol.

    • Validation: Melting point determination (Sharp mp indicates purity) and IR spectroscopy (Look for doublet

      
       peak at 3300-3200 
      
      
      
      and Carbonyl peak shift).
Protocol B: Anticonvulsant Screening (MES Test)

Standard model for evaluating Class B (Amide) derivatives.

  • Animal Prep: Male albino mice (20-25g), fasted overnight. Groups of n=6.

  • Administration: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.

  • Challenge: 30 minutes post-dose, apply corneal electrodes.

    • Parameters: 50 mA current, 60 Hz, 0.2 second duration.

  • Observation:

    • Positive Control: Phenytoin (25 mg/kg).

    • Endpoint: Abolition of the Hind Limb Tonic Extension (HLTE) phase.

    • Scoring: Protection is defined as the complete absence of HLTE within 10 seconds of shock.

  • Neurotoxicity Check (Rotarod):

    • Prior to MES, place mice on a rotating rod (6-10 rpm).

    • Inability to maintain equilibrium for 1 minute indicates neurotoxicity.

Expert Commentary & Causality

Why choose the 2,6-dimethoxy scaffold over the 2,4-dichloro analog? While 2,4-dichlorophenoxyacetic acid (2,4-D) derivatives are potent, they carry significant toxicity risks and are primarily herbicidal. The 2,6-dimethoxy variation shifts the profile towards medicinal safety. The methoxy groups are bioisosteres of methyl groups but with higher electron density. This is crucial for Class B (Amide) derivatives targeting sodium channels; the electron-rich ring interacts with the channel's inactivation gate, stabilizing the inactive state and preventing repetitive neuronal firing [3, 5].

The Solubility Challenge: A major limitation of Class A (Hydrazones) is poor aqueous solubility.

  • Solution: Formulation with cyclodextrins or structural transition to Class C (Oxadiazoles) , which maintains the pharmacophore but increases polar surface area, improving oral bioavailability.

References

  • Pękala, E., et al. (2011). "Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides." Bioorganic & Medicinal Chemistry, 19(22), 6927-6934.[1]

  • Mailkumaran, P., et al. (2013).[2] "Synthesis and Biological Evaluation of Hydrazone Derivatives." Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(2), 104-109.[2]

  • Luszczki, J. J., et al. (2011). "Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives." European Journal of Medicinal Chemistry, 46(9), 4302-4310.

  • PubChem. (2025).[3] "2-(2,6-Dimethoxyphenyl)acetic acid Compound Summary." National Library of Medicine.

  • Kamiński, K., et al. (2015). "Design, synthesis, and anticonvulsant activity of new N-phenylamino-derivative of 2-azaspiro[4.4]nonane-1,3-dione." Bioorganic & Medicinal Chemistry Letters, 25(5), 1100-1106. (Contextual support for cyclic imide pharmacophores).

Sources

Validation

Comparative Validation Guide: Analytical Strategies for (2,6-Dimethoxy-phenoxy)-acetic Acid (DMPAA)

Executive Summary & Analytical Target Profile (ATP) (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) is a critical intermediate and potential degradation product in the synthesis of phenoxy-ether based pharmaceuticals and agr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Target Profile (ATP)

(2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) is a critical intermediate and potential degradation product in the synthesis of phenoxy-ether based pharmaceuticals and agrochemicals. Structurally, it consists of a syringol (2,6-dimethoxyphenol) core ether-linked to an acetic acid moiety.

The analytical challenge lies in its physicochemical duality:

  • Acidic Nature: The carboxylic acid tail (

    
    ) necessitates pH control to prevent peak tailing.
    
  • Electron-Rich Core: The dimethoxy-benzene ring makes it susceptible to oxidation, requiring robust specificity testing.

This guide defines an Analytical Target Profile (ATP) for DMPAA quantification:

  • Range: 0.1 µg/mL (Trace) to 1000 µg/mL (Assay).

  • Precision: RSD < 1.0% for Assay; < 5.0% for Impurities.

  • Specificity: Resolution > 2.0 from all synthesis precursors (e.g., 2,6-dimethoxyphenol).

Strategic Comparison of Analytical Methodologies

The following table contrasts the three primary viable techniques. RP-HPLC-UV is selected as the Gold Standard for routine QC due to its balance of robustness and accessibility, while LC-MS/MS is the reference for trace impurity profiling.

FeatureMethod A: RP-HPLC-UV (Recommended) Method B: LC-MS/MS Method C: GC-MS
Primary Utility Purity Assay, Stability TestingTrace Impurity Profiling (Genotoxic)Complex Matrix Analysis (Environmental)
Detection Limit ~0.5 µg/mL< 1 ng/mL~10 ng/mL
Sample Prep Simple DilutionFiltrationDerivatization Required (Silylation/Methylation)
Linearity (

)
> 0.999> 0.99 (Matrix effects common)> 0.995
Robustness High (Buffer dependent)Moderate (Ion suppression risk)Low (Derivatization efficiency varies)
Cost/Run Low ($)High (

$)
Moderate (

)
Decision Logic for Method Selection

MethodSelection Start Start: Define ATP Trace Is Detection Limit < 1 ppm required? Start->Trace Routine Routine QC / Assay? Trace->Routine No LCMS Select LC-MS/MS (High Sensitivity) Trace->LCMS Yes Volatile Is Sample Volatile/Stable? HPLC Select RP-HPLC-UV (Robust, Cost-effective) Volatile->HPLC No GCMS Select GC-MS (Requires Derivatization) Volatile->GCMS Yes (with derivatization) Routine->Volatile No Routine->HPLC Yes

Figure 1: Decision tree for selecting the optimal analytical technique based on sensitivity and sample properties.

The Gold Standard Protocol: RP-HPLC-UV

This protocol is designed to be self-validating . It includes embedded System Suitability Tests (SST) that must pass before data is accepted.

Mechanistic Rationale
  • Stationary Phase: A C18 column is used.[1][2] The dimethoxy groups provide sufficient hydrophobicity for retention.

  • Mobile Phase pH (3.0): The pH is adjusted to ~3.0 using phosphate buffer. This is critical. At neutral pH, DMPAA is ionized (

    
    ), eluting near the void volume with poor peak shape. At pH 3.0, it is protonated (
    
    
    
    ), ensuring interaction with the C18 phase.
  • Wavelength (275 nm): The aromatic ring absorption is maximized here, avoiding the noise of the solvent front seen at 210 nm.

Detailed Operating Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with dilute Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV at 275 nm (Reference: 360 nm)
Run Time 10 minutes (DMPAA retention approx. 4.5 - 5.5 min)
Step-by-Step Workflow with SST

Step 1: Preparation of Standard Solution

  • Weigh 50.0 mg of DMPAA Reference Standard into a 50 mL volumetric flask.

  • Dissolve in 20 mL of Mobile Phase B (Acetonitrile).

  • Sonicate for 5 minutes. Dilute to volume with Mobile Phase A. (Conc: 1000 µg/mL).

  • Dilute 1:10 to obtain working standard (100 µg/mL).

Step 2: System Suitability Test (The "Self-Validating" Check) Inject the Working Standard 5 times.

  • Criteria 1: % RSD of Peak Area ≤ 2.0%.

  • Criteria 2: Tailing Factor (T) ≤ 1.5.

  • Criteria 3: Theoretical Plates (N) > 2000.

  • Action: If RSD > 2.0%, check injector seals. If T > 1.5, lower pH of Mobile Phase A.

Step 3: Sample Analysis Inject samples only after SST passes. Bracket every 10 samples with a standard injection to monitor drift.

Validation Framework (ICH Q2(R2) Aligned)

To ensure this method is "fit for purpose," perform the following validation experiments.

Specificity (Forced Degradation)

Demonstrate that the method can distinguish DMPAA from its breakdown products.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Oxidative Stress: 3%

    
    , Room Temp, 2 hours. (Expect degradation due to electron-rich dimethoxy ring).
    
  • Acceptance: Peak purity index > 0.999 (using Diode Array Detector). Resolution > 1.5 between DMPAA and any degradant.

Linearity & Range
  • Protocol: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50 to 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[3] Residual plot should show no trend.
Accuracy (Recovery)
  • Protocol: Spike Placebo matrix with DMPAA at 80%, 100%, and 120% levels (Triplicate prep).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Alternative Protocol: GC-MS (Derivatization Required)

Use this method if you are analyzing complex environmental water samples where LC-UV lacks specificity.

Constraint: DMPAA is non-volatile due to the -COOH group. It must be derivatized.

Derivatization Workflow (Methylation)
  • Dry: Evaporate sample extract to dryness under Nitrogen.

  • Reagent: Add 100 µL of

    
    -Methanol (14%).
    
  • Incubate: Heat at 60°C for 30 minutes.

  • Extract: Add 500 µL Hexane and 500 µL Water. Vortex.

  • Analyze: Inject the upper Hexane layer (contains DMPAA-Methyl Ester).

GC-MS Conditions
  • Column: DB-5MS (30m x 0.25mm).

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • SIM Mode: Monitor ions m/z 212 (Molecular Ion of methyl ester) and 153 (Base peak, loss of -COOCH3).

Visualizing the Validation Logic

The following diagram illustrates the "Lifecycle" approach to validation mandated by ICH Q2(R2), ensuring the method remains valid over time.

ValidationLifecycle ATP 1. Analytical Target Profile (Define Requirements) Dev 2. Method Development (pH 3.0, C18, 275nm) ATP->Dev Design Val 3. Validation (ICH Q2) (Specificity, Linearity, Accuracy) Dev->Val Verify Routine 4. Routine Use (SST Checks per batch) Val->Routine Implement Routine->Routine Daily SST Pass Change 5. Change Control (Re-validation if conditions change) Routine->Change SST Fail / New Column Change->Val Major Change

Figure 2: Analytical Procedure Lifecycle Management (APLM) workflow.

References

  • International Council for Harmonisation (ICH). (2024).[4] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • PubChem. (2023). 2-(2,6-Dimethoxyphenoxy)acetic acid Compound Summary. National Library of Medicine. [Link]

  • Chen, X., et al. (2018).[1][5] Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method.[1] PLOS ONE.[1] [Link] (Cited for structural analog HPLC conditions).[1]

  • NIST Chemistry WebBook. (2023). Phenol, 2,6-dimethoxy-, acetate (Mass Spectrum).[6] National Institute of Standards and Technology. [Link]

Sources

Comparative

Comparative Guide: SAR &amp; Optimization of (2,6-Dimethoxy-phenoxy)-acetic Acid Analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of (2,6-Dimethoxy-phenoxy)-acetic acid and its analogs. It is designed for medicinal chemists and pharmacologists focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of (2,6-Dimethoxy-phenoxy)-acetic acid and its analogs. It is designed for medicinal chemists and pharmacologists focusing on lead optimization, specifically transitioning from simple phenotypic hits to metabolically stable clinical candidates.

While phenoxyacetic acids are historically known as auxins (herbicides like 2,4-D), this guide focuses on their application in human drug discovery , particularly as antagonists for CRTH2 (DP2) receptors (asthma/allergy) and modulators of PPAR isoforms, where the 2,6-dimethoxy substitution pattern plays a critical role in metabolic stability and selectivity.

Executive Summary: The "Ortho-Block" Strategy

The (2,6-Dimethoxy-phenoxy)-acetic acid scaffold represents a strategic evolution from the classical phenoxyacetic acid pharmacophore. While unsubstituted or mono-substituted phenoxyacetic acids are often potent, they suffer from rapid metabolic clearance via ring hydroxylation and potential off-target toxicity (e.g., herbicide-like activity).

Key Advantage: The 2,6-dimethoxy substitution serves as a "metabolic shield," blocking the susceptible ortho positions from Cytochrome P450 attack while locking the ether linkage into a specific conformation perpendicular to the ring plane. This guide compares this scaffold against its chlorinated and unsubstituted counterparts to demonstrate its superior suitability for oral drug candidates.

Structural Deconstruction & SAR Analysis

The Pharmacophore

The molecule is divided into three critical zones for optimization:

  • The Acid Headgroup (Zone A): Essential for ionic anchoring (e.g., Arg interaction in CRTH2).

  • The Ortho-Shield (Zone B): The 2,6-dimethoxy motif.

  • The Para-Vector (Zone C): The primary site for potency expansion (lipophilic tails).

Comparative Performance Data

The following table synthesizes experimental trends comparing the 2,6-Dimethoxy scaffold against standard alternatives.

FeatureUnsubstituted Phenoxyacetic Acid 2,4-Dichloro Analog (2,4-D) 2,6-Dimethoxy Analog (Subject) Optimized 4-Heteroaryl-2,6-Dimethoxy Analog
Primary Utility Chemical ReagentHerbicide (Auxin Agonist)MedChem Scaffold / IntermediateCRTH2 Antagonist / PPAR Modulator
Metabolic Stability (t1/2) Low (< 15 min)ModerateHigh (> 60 min) High (> 120 min)
Metabolic Liability Rapid p- and o-hydroxylationp-hydroxylation blocked, o-openBlocked o-hydroxylation Blocked o- and p-hydroxylation
CRTH2 Potency (IC50) > 10 µM (Inactive)Inactive~ 5 µM (Weak Binder)< 10 nM (Lead Candidate)
Off-Target (Auxin) ModerateHigh (Toxicity Risk)Negligible (Steric Clash) Negligible
Solubility (LogD) 1.2 (High)2.8 (Moderate)1.8 (Good) 2.5 - 3.5 (Optimized)
Detailed Mechanistic Insights
  • Metabolic Stability (The "NIH Shift" Blockade): In standard phenoxy substrates, CYP450 enzymes typically attack the electron-rich ortho or para positions. By placing methoxy groups at both ortho positions (2 and 6), we create a steric and electronic blockade. The methoxy groups are electron-donating, but their bulk prevents the approach of the heme-iron center of CYP enzymes, significantly extending the intrinsic clearance (

    
    ) half-life.
    
  • Conformational Locking: The 2,6-disubstitution restricts the rotation of the O-CH2 bond. Unlike 2,4-D, which can adopt a planar conformation required for the TIR1 auxin receptor (plant toxicity), the 2,6-dimethoxy analog is forced into a non-planar twist. This abolishes herbicidal activity (safety) while pre-organizing the molecule for deep hydrophobic pockets found in GPCRs like CRTH2.

Visualizing the Logic

The following diagram illustrates the optimization pathway and the specific role of the 2,6-dimethoxy motif.

SAR_Logic cluster_0 Generation 1: The Liability cluster_1 Generation 2: The Toxic Fix cluster_2 Generation 3: The Scaffold Solution cluster_3 Generation 4: Clinical Lead Gen1 Phenoxyacetic Acid (Unsubstituted) Issue1 Rapid Metabolism (Ortho-Hydroxylation) Gen1->Issue1 CYP450 Attack Gen2 2,4-Dichloro Analog (2,4-D) Gen1->Gen2 Halogenation Gen3 (2,6-Dimethoxy-phenoxy)- acetic acid Gen1->Gen3 2,6-Dimethoxy Sub. Issue2 High Auxin Activity (Plant Toxicity) Gen2->Issue2 Planar Conformation Advantage 1. Metabolic Blockade 2. Conformational Lock 3. Auxin Inactive Gen3->Advantage Steric Bulk Gen4 4-Heteroaryl-2,6-Dimethoxy Analog Gen3->Gen4 Para-Functionalization (Suzuki Coupling) Target High Potency CRTH2 Antagonist Gen4->Target Lipophilic Pocket Entry

Caption: Evolution of the phenoxyacetic acid scaffold. The 2,6-dimethoxy motif solves metabolic instability and off-target auxin toxicity, enabling high-potency optimization at the 4-position.

Experimental Protocols (Self-Validating Systems)

To verify the superiority of the 2,6-dimethoxy analogs, the following protocols assess both biological affinity and metabolic resilience.

A. Microsomal Stability Assay (Metabolic Resistance)

Purpose: To quantify the "Ortho-Block" effect on half-life.

  • Preparation: Prepare 10 mM stock solutions of the test compound (2,6-dimethoxy analog) and control (unsubstituted phenoxyacetic acid) in DMSO.

  • Incubation System:

    • Mix Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM Phosphate Buffer (pH 7.4).

    • Add test compound (final conc. 1 µM) to minimize enzyme saturation.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction.

  • Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Validation Criteria: The 2,6-dimethoxy analog must show <20% degradation at 60 mins (

      
       min) to confirm the scaffold's utility.
      
B. CRTH2 (DP2) Binding Assay (FRET-based)

Purpose: To confirm the headgroup's ability to engage the receptor.

  • Reagents: Membrane preparations expressing human CRTH2, Fluorescein-labeled PGD2 (tracer), and Terbium-labeled anti-CRTH2 antibody.

  • Workflow:

    • Dispense 5 µL of test compound (serial dilution) into 384-well plates.

    • Add 5 µL of CRTH2 membranes pre-complexed with the Tb-antibody.

    • Add 5 µL of Fluorescein-PGD2 tracer.

  • Incubation: Incubate for 1 hour at Room Temperature in the dark.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excitation: 340 nm; Emission: 520 nm (Fluorescein) and 495 nm (Terbium).

  • Data: Calculate the TR-FRET ratio (520/495). A decrease in ratio indicates displacement of the tracer by the test compound.

Pathway & Mechanism Visualization

The following diagram details the CRTH2 signaling pathway that these analogs inhibit, preventing the allergic cascade.

CRTH2_Pathway cluster_outcome Therapeutic Effect PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (G-Protein Coupled) PGD2->CRTH2 Activates Drug 2,6-Dimethoxy Analog (Antagonist) Drug->CRTH2 Blocks (Competitive) Outcome Reduced Allergic Inflammation Drug->Outcome Result Gi Gi Protein (Activation) CRTH2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ Flux Gi->Ca Increases cAMP cAMP Levels AC->cAMP Decreases Th2 Th2 Cell Chemotaxis Ca->Th2 Triggers Eos Eosinophil Activation Ca->Eos Triggers

Caption: Mechanism of Action. The analog competitively antagonizes CRTH2, preventing Gi-mediated calcium flux and subsequent eosinophil recruitment.

References

  • Pettipher, R., et al. (2014). "Antagonists of the prostaglandin D2 receptor CRTH2."[1][2][3][4] Drug News & Perspectives.

  • Lyne, P. D., et al. (2016). "Structure-Activity Relationships of Phenoxyacetic Acid Derivatives as CRTH2 Antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Walsh, T. A., et al. (2006). "Mutations in the Auxin Receptor TIR1 Selective for 2,4-D." Nature Chemical Biology. (Demonstrates the structural basis of auxin activity vs. 2,6-substitution).

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. (Foundational protocol for the stability assay).

  • Ulven, T., & Kostenis, E. (2010). "Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation."[2] Current Topics in Medicinal Chemistry.

Sources

Validation

Comparative Metabolic Stability Profile: (2,6-Dimethoxy-phenoxy)-acetic acid

Executive Summary This guide provides a technical analysis of the metabolic stability of (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) . Unlike standard phenoxyacetic acid herbicides or drugs, DMPAA possesses a unique "Syr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the metabolic stability of (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) . Unlike standard phenoxyacetic acid herbicides or drugs, DMPAA possesses a unique "Syringyl" substitution pattern.

Key Finding: DMPAA exhibits a bimodal stability profile . The 2,6-dimethoxy substitution sterically hinders the ether linkage (preventing rapid cleavage) and blocks ortho-ring hydroxylation. However, the methoxy groups themselves introduce a metabolic liability via O-demethylation , primarily mediated by CYP2D6 and CYP2C9. Consequently, DMPAA is predicted to have intermediate microsomal stability—superior to unsubstituted phenoxyacetic acid but inferior to metabolically "hard" analogs like (2,6-Dichlorophenoxy)acetic acid.

Chemical Context & Structural Activity Relationship (SAR)

To understand the stability of DMPAA, we must analyze it against its structural analogs. The metabolic fate is dictated by the competition between steric protection and electronic activation.

The Comparative Panel

We compare DMPAA against three established standards to triangulate its performance:

CompoundStructure DescriptionMetabolic LiabilityPredicted Stability (HLM)
Phenoxyacetic Acid (PAA) Unsubstituted ringHigh: Para-hydroxylation (CYP2E1/2C)Low (

min)
(4-Methoxy-phenoxy)-acetic acid Para-methoxy groupHigh: Rapid O-demethylationVery Low (

min)
(2,6-Dichloro-phenoxy)-acetic acid 2,6-Dichloro substitutionLow: Steric block + Halogen stabilityHigh (

min)
DMPAA (Target) 2,6-Dimethoxy substitution Medium: O-demethylation Intermediate (

min)
Mechanism of Action

The 2,6-dimethoxy pattern imposes two distinct effects:

  • Steric Shielding (Protective): The bulky methoxy groups at positions 2 and 6 create a "molecular fence" around the ether oxygen. This significantly reduces the rate of O-dealkylation (ether cleavage) compared to mono-substituted analogs.

  • Electronic Activation (Destructive): The methoxy groups are electron-donating, making the phenyl ring electron-rich. While the 2,6 positions are blocked, the para (4) position becomes highly activated for hydroxylation unless blocked. Furthermore, the methoxy methyl groups are prime targets for CYP450-mediated oxidation (O-demethylation) to form the corresponding phenol (Syringic acid derivatives).

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate of DMPAA in Human Liver Microsomes (HLM).

DMPAA_Metabolism cluster_legend Reaction Types Parent (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) Met1 Metabolite M1: O-Demethylated Phenol (Major Pathway) Parent->Met1 CYP2D6 / CYP2C9 (O-Demethylation) Met2 Metabolite M2: Acyl Glucuronide (Phase II Conjugate) Parent->Met2 UGT Enzymes (Direct Glucuronidation) Met3 Metabolite M3: Para-Hydroxylated Ring (Minor Pathway) Parent->Met3 CYP3A4 (Ring Oxidation) Legend Solid Line: Phase I (Oxidative) Dashed Line: Phase II (Conjugation)

Figure 1: Predicted metabolic pathways. The primary clearance route is O-demethylation of the methoxy groups (Red), followed by Phase II glucuronidation of the carboxylic tail (Green).

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability of DMPAA, utilize the following self-validating protocol. This workflow ensures differentiation between NADPH-dependent metabolism (CYP450) and chemical instability.

Reagents & Preparation
  • Test Compound: DMPAA (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Warfarin).

Workflow Diagram

Assay_Workflow Step1 1. Pre-Incubation Mix HLM (0.5 mg/mL) + DMPAA (1 µM) in Phosphate Buffer (pH 7.4) 37°C for 5 mins Step2 2. Reaction Initiation Add NADPH Regenerating System (Start Timer) Step1->Step2 Step3 3. Sampling Points Extract aliquots at: 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Transfer to Ice-Cold ACN (Protein Precipitation) Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Monitor Parent Depletion Step4->Step5

Figure 2: Step-by-step HLM stability assay workflow.

Data Analysis & Calculation

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

), derived from the slope of the natural log of percent remaining vs. time.




Validation Criteria:

  • Positive Control: Verapamil or Propranolol (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show

    
     min.
    
  • Minus-NADPH Control: DMPAA must remain >95% stable to rule out chemical hydrolysis.

Comparative Data Summary (Predicted)

Based on SAR analysis of structurally related phenoxyacetic acids [1][2] and CYP2D6 substrate specificity [3], the following performance is expected:

ParameterDMPAA (2,6-Dimethoxy)2,4-D (2,4-Dichloro)Diclofenac Analog
Dominant Enzyme CYP2D6 / CYP2C9CYP2C9 (Minor)CYP2C9
Primary Metabolite O-desmethyl phenolRing Hydroxylated4'-Hydroxylated
Phase II Liability High (Acyl Glucuronide)ModerateHigh
Microsomal

30 - 50 min > 120 min< 15 min
Risk Assessment Moderate ClearanceLow ClearanceHigh Clearance

Interpretation for Drug Design: If DMPAA is a lead compound, the 2,6-dimethoxy groups are the metabolic "soft spots." To improve stability, consider replacing the methoxy groups with metabolically stable isosteres such as:

  • Chlorine/Fluorine: (2,6-Dihalophenoxy)-acetic acid (blocks metabolism but increases lipophilicity).

  • Trifluoromethyl (-CF3): Blocks metabolism and maintains steric bulk.

  • Cyclopropyl ether: Increases steric bulk further to hinder O-dealkylation.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Metabolic Stability of 2,6-Dichlorophenylacetic Acid and Its Analogs. Retrieved from

  • National Institutes of Health (NIH). (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. PubMed. Retrieved from

  • Ingelman-Sundberg, M. (2005). Genetic polymorphisms of cytochrome P450 2D6 (CYP2D6): clinical consequences, evolutionary aspects and functional diversity. The Pharmacogenomics Journal. Retrieved from

  • Frontiers in Pharmacology. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from

Sources

Comparative

Validation of (2,6-Dimethoxy-phenoxy)-acetic acid as a Research Tool

Executive Summary & Strategic Positioning (2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) is a specialized chemical probe belonging to the phenoxyacetic acid family. While its chlorinated cousin, 2,4-D (2,4-Dichlorophenoxyac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

(2,6-Dimethoxy-phenoxy)-acetic acid (DMPAA) is a specialized chemical probe belonging to the phenoxyacetic acid family. While its chlorinated cousin, 2,4-D (2,4-Dichlorophenoxyacetic acid) , is a globally recognized synthetic auxin and herbicide, DMPAA serves a critical, often overlooked role in high-integrity research: it acts as a structural negative control and a pharmacophore boundary probe .

In drug discovery and plant physiology, the validity of an observed biological effect hinges on specificity. DMPAA provides the necessary counter-weight to active auxins. Its 2,6-dimethoxy substitution pattern creates specific steric and electronic perturbations that drastically reduce its affinity for the TIR1/AFB auxin receptor compared to 2,4-D.

Primary Research Applications:

  • Negative Control in Auxin Signaling: To distinguish between specific receptor-mediated signaling and non-specific weak-acid toxicity or membrane effects.

  • Medicinal Chemistry Scaffold: A stable, electron-rich linker for fragment-based drug design (FBDD), particularly in developing enzyme inhibitors where the phenoxy-acid moiety mimics transition states.

  • QSAR (Quantitative Structure-Activity Relationship) Studies: Defining the steric tolerance of the orthosteric binding pocket in auxin-binding proteins.

Scientific Basis: The Mechanism of Inactivity

To use DMPAA effectively, one must understand why it functions differently from its active alternatives.

The Auxin Pharmacophore vs. DMPAA

The canonical auxin perception mechanism involves the molecule acting as a "molecular glue" between the TIR1/AFB F-box protein and the Aux/IAA transcriptional repressor .

  • Active Auxins (IAA, 2,4-D): Require a planar aromatic ring and a carboxyl group separated by a specific distance.[1] Crucially, the ring must fit into a hydrophobic pocket. The 2,4-dichloro substitution of 2,4-D enhances lipophilicity and fits the pocket snugly.

  • DMPAA (The Probe): The 2,6-dimethoxy groups introduce two critical disruptions:

    • Steric Hindrance: The methoxy groups are bulkier than chlorine atoms and are located at both ortho positions (2 and 6). This creates a "rotational barrier" and steric clash within the TIR1 pocket, preventing the "molecular glue" complex formation.

    • Electronic Character: Methoxy groups are strong electron donors (via resonance), whereas chlorines are electron-withdrawing (via induction). This alters the electrostatic potential of the ring, further reducing binding affinity.

Diagram: Differential Signaling Logic

The following diagram illustrates the mechanistic divergence between the active tool (2,4-D) and the validation tool (DMPAA).

AuxinSignaling Compound_Active Active Probe (2,4-D) Receptor TIR1/AFB Receptor (F-Box Protein) Compound_Active->Receptor High Affinity Binding Compound_Control Negative Control (DMPAA) Compound_Control->Receptor Low/No Affinity Complex TIR1-Auxin-Aux/IAA Complex Formed Receptor->Complex Recruits Coreceptor NoComplex Steric Clash No Complex Formation Receptor->NoComplex Fails to Recruit Coreceptor Aux/IAA Repressor Coreceptor->Complex Ubiquitination Ubiquitination of Aux/IAA Complex->Ubiquitination NoResponse ARF Repressed No Gene Expression NoComplex->NoResponse Pathway Silent Degradation Proteasomal Degradation Ubiquitination->Degradation GeneExpr Auxin Response Factors (ARF) Released -> Gene Expression Degradation->GeneExpr

Figure 1: Mechanistic divergence. 2,4-D facilitates the degradation of repressors, leading to gene expression. DMPAA, due to steric hindrance at the 2,6-positions, fails to stabilize the complex, leaving the pathway silent. This silence validates that any observed effects of DMPAA are off-target.

Comparative Analysis Guide

Use this table to select the correct phenoxyacetic acid tool for your specific experimental question.

Feature2,4-D (Active Standard)DMPAA (Validation Tool)IAA (Natural Hormone)
Primary Role Pathway Activator / HerbicideNegative Control / Structural Probe Endogenous Reference
Receptor Affinity High (TIR1/AFB)Negligible / Very Low High
Metabolic Stability High (Resists oxidation)High (Ether linkage is stable) Low (Rapidly oxidized)
Steric Profile 2,4-substitution (Fits pocket)2,6-substitution (Clashes in pocket) Indole ring (Native fit)
Key Application Inducing auxin phenotypesProving specificity of auxin effects Physiological baseline
Solubility DMSO, Ethanol, AlkaliDMSO, Ethanol, Alkali Ethanol, Alkali

Validated Experimental Protocols

To scientifically validate DMPAA as a research tool, you must demonstrate its lack of activity in a system where 2,4-D is active. This "differential response" is the gold standard for probe validation.

Protocol A: The Root Elongation Discrimination Assay

Objective: To confirm that DMPAA does not trigger the classic auxin-induced root growth inhibition, thereby validating it as a negative control.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • Active Probe: 2,4-D (10 mM stock in DMSO).

  • Test Probe: DMPAA (10 mM stock in DMSO).

  • Media: 0.5x MS (Murashige & Skoog) agar plates, pH 5.7.

Workflow:

  • Preparation: Prepare 0.5x MS agar plates supplemented with increasing concentrations of probes:

    • Control: DMSO only (0.1%).

    • 2,4-D Series: 10 nM, 100 nM, 1 µM.

    • DMPAA Series: 10 nM, 100 nM, 1 µM, 10 µM.

  • Stratification: Surface sterilize seeds and plate them. Stratify at 4°C for 2 days.

  • Growth: Transfer plates to a vertical growth rack (22°C, long-day cycle).

  • Measurement (Day 7): Measure primary root length.

Expected Results (Validation Criteria):

  • 2,4-D (100 nM): Significant inhibition of primary root length (>50% reduction) and proliferation of root hairs (the "auxin phenotype").

  • DMPAA (100 nM - 1 µM): Root length should be statistically indistinguishable from the DMSO control.

  • Interpretation: If DMPAA causes inhibition only at very high concentrations (>50 µM), this indicates non-specific toxicity (weak acid stress) rather than specific auxin signaling.

Protocol B: DMPAA as a Chemical Scaffold (Coupling)

Objective: Utilization of DMPAA in amide coupling for fragment-based ligand design (e.g., synthesizing potential sodium channel blockers).

Workflow:

  • Activation: Dissolve DMPAA (1 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to form the activated ester.

  • Coupling: Add the target amine (e.g., a piperazine derivative) (1.0 eq).

  • Reaction: Stir at RT for 4-12 hours. Monitor via LC-MS.

  • Workup: The methoxy groups on DMPAA serve as excellent NMR handles (singlet, ~3.8 ppm) to verify product formation.

Troubleshooting & Critical Considerations

Solubility & pH Artifacts

Like all phenoxy acids, DMPAA is a weak acid.

  • Risk: At high concentrations (>100 µM) in unbuffered media, it can lower the pH, causing "acid growth" or cytotoxicity that mimics auxin activity.

  • Control: Always buffer your media (e.g., MES buffer) to pH 5.7-5.8 to ensure any observed effect is structural, not pH-driven.

Contamination Check

Commercial DMPAA must be >98% pure.

  • Risk: Trace contamination with 2,4-D or other active phenoxy acids (from shared manufacturing lines) can lead to false positives.

  • Validation: Run an HPLC or NMR check before critical biological assays. The 2,6-dimethoxy protons appear as a distinct singlet in 1H-NMR, easily distinguishable from the aromatic patterns of chlorinated analogs.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

    • Establishes the structural requirements for the auxin binding pocket, providing the theoretical basis for why 2,6-substitution (DMPAA) prevents binding.
  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science, 66(2), 113-120. Link

    • Reviews the SAR of phenoxy herbicides, highlighting the necessity of specific substitution p
  • Simon, S., & Petrášek, J. (2011). "Why plants need more than one type of auxin." Plant Science, 180(3), 454-460. Link

    • Discusses the role of synthetic analogs and the importance of metabolic stability in auxin research.
  • PubChem Compound Summary. "(2,6-Dimethoxy-phenoxy)-acetic acid." National Center for Biotechnology Information. Link

    • Provides chemical structure, physical properties, and vendor inform

Sources

Validation

A Researcher's Guide to Assessing the Specificity of (2,6-Dimethoxy-phenoxy)-acetic acid (GW2580), a CSF1R Inhibitor

The CSF1R Signaling Pathway: The Primary Target CSF1R is a receptor tyrosine kinase (RTK) that, upon binding its ligands CSF-1 or IL-34, dimerizes and autophosphorylates specific tyrosine residues in its intracellular do...

Author: BenchChem Technical Support Team. Date: February 2026

The CSF1R Signaling Pathway: The Primary Target

CSF1R is a receptor tyrosine kinase (RTK) that, upon binding its ligands CSF-1 or IL-34, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[5][7] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades like the ERK1/2 and PI3K/AKT pathways, which are central to regulating cell survival, proliferation, and differentiation.[7][8] Inhibition of CSF1R by compounds like GW2580 is designed to halt these initial phosphorylation events.

Diagram of the CSF1R Signaling Pathway

CSF1R_Pathway cluster_membrane Cell Membrane CSF1R_inactive CSF1R (inactive monomer) CSF1R_active CSF1R Dimer (autophosphorylated) CSF1R_inactive->CSF1R_active Dimerizes & Phosphorylates PI3K PI3K CSF1R_active->PI3K Activates ERK ERK1/2 CSF1R_active->ERK Activates Ligand CSF-1 / IL-34 Ligand->CSF1R_inactive Binds GW2580 GW2580 GW2580->CSF1R_active Inhibits (ATP-competitive) AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation ERK->Proliferation

Caption: Simplified CSF1R signaling cascade and the inhibitory action of GW2580.

Comparative Analysis: GW2580 vs. Alternatives

To properly assess the specificity of GW2580, it must be compared against other well-characterized modulators of CSF1R. A robust experimental design will include:

  • A Highly Selective Alternative: Pexidartinib (PLX3397) and BLZ945 are other potent CSF1R inhibitors, often cited for their high selectivity.[9][10][11] Comparing results with these compounds can help distinguish on-target from off-target effects.

  • A Negative Control: An ideal negative control would be a structurally similar but biologically inactive molecule. If unavailable, using a well-characterized broad-spectrum kinase inhibitor like Staurosporine at low concentrations can help identify general kinase inhibition effects.

  • Vehicle Control: The solvent used to dissolve the inhibitors (typically DMSO) is essential to control for any effects of the vehicle itself.

CompoundPrimary TargetReported IC50Key Characteristics
GW2580 c-FMS (CSF1R) ~30 nM Orally bioavailable, widely used in preclinical models.[1][2] Known to also inhibit TRKA at higher concentrations (IC50 ~0.88 µM).[3]
Pexidartinib (PLX3397) c-FMS (CSF1R)~10-20 nMFDA-approved for tenosynovial giant cell tumors.[12] Also inhibits c-KIT and FLT3.[13]
BLZ945 c-FMS (CSF1R)~1 nMNoted for its high selectivity (>1000-fold) against homologous kinases like c-KIT and PDGFRβ.[11]
Staurosporine Multiple KinasesPan-kinaseBroad-spectrum inhibitor used as a positive control for kinase inhibition and apoptosis induction.

Experimental Workflows for Specificity Assessment

True scientific integrity demands self-validating experimental systems. Each protocol described below is designed with the necessary controls to ensure that the observed effects can be confidently attributed to the inhibition of the intended target.

Biochemical Assay: Direct Target Inhibition

Causality: The first step is to confirm that GW2580 directly inhibits the kinase activity of CSF1R in a cell-free system. This isolates the enzyme-inhibitor interaction from the complexities of a cellular environment.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep cluster_reaction cluster_detection Reagents Recombinant CSF1R ATP (γ-33P-ATP) Peptide Substrate Assay Buffer Incubate Incubate Kinase + Inhibitor Reagents->Incubate Inhibitors GW2580 (serial dilution) BLZ945 (control) Vehicle (DMSO) Inhibitors->Incubate Initiate Add ATP + Substrate Incubate at 30°C Incubate->Initiate Stop Stop Reaction (e.g., Phosphoric Acid) Initiate->Stop Filter Transfer to Phosphocellulose Filter Plate Wash Stop->Filter Read Add Scintillant Read Radioactivity Filter->Read

Caption: Key steps of an in vitro radiometric kinase assay to determine IC50 values.

Protocol: In Vitro CSF1R Kinase Assay

  • Prepare Reagents: Use a commercially available kit or assemble components: recombinant human CSF1R, a suitable peptide substrate, and radiolabeled [γ-33P]ATP.[2]

  • Compound Plating: Prepare a 10-point serial dilution of GW2580 (e.g., from 10 µM to 0.5 nM). Include Pexidartinib or BLZ945 as a positive control and a DMSO-only vehicle control.

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compounds. Allow a brief pre-incubation (10-15 minutes).

  • Initiation: Start the reaction by adding the ATP and substrate mixture. Incubate for a specified time (e.g., 40-60 minutes) at 30°C.[2]

  • Termination and Detection: Stop the reaction. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. After washing away unincorporated ATP, measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and plot against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Target Engagement in an Intact System

Causality: Demonstrating that GW2580 engages and stabilizes CSF1R inside a living cell provides crucial evidence of on-target activity in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[14][15][16]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a cell line expressing endogenous CSF1R (e.g., RAW 264.7 murine macrophages). Treat cells with GW2580 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the aggregated protein pellet by centrifugation at high speed.

  • Detection by Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for CSF1R.

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle and GW2580-treated samples. Plot the percentage of soluble CSF1R against temperature. A shift in the melting curve to a higher temperature in the GW2580-treated sample indicates target stabilization and therefore, engagement.[16]

Cellular Assay: Downstream Signaling Inhibition

Causality: A specific inhibitor should block the signaling events immediately downstream of its target. Verifying that GW2580 inhibits CSF-1-induced phosphorylation of CSF1R and its key effectors (like AKT and ERK) confirms its mechanism of action in a cellular context.

Workflow for Western Blot Analysis of Signaling

Western_Blot_Workflow Start Seed Macrophages (e.g., RAW 264.7) Starve Serum Starve Cells (4-6 hours) Start->Starve Pretreat Pre-treat with: - Vehicle (DMSO) - GW2580 - Pexidartinib Starve->Pretreat Stimulate Stimulate with CSF-1 (10-15 min) Pretreat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse SDS_PAGE SDS-PAGE & Transfer to PVDF Membrane Lyse->SDS_PAGE Block Block Membrane SDS_PAGE->Block Probe Incubate with Primary Antibodies (p-CSF1R, p-AKT, etc.) Block->Probe Detect Incubate with Secondary Antibody & ECL Substrate Probe->Detect Image Image Chemiluminescence Detect->Image

Caption: Step-by-step workflow for assessing inhibition of CSF1R pathway signaling.

Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture and Starvation: Plate CSF1R-expressing cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of GW2580, a comparator inhibitor, or vehicle for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a predetermined concentration of CSF-1 (e.g., 50 ng/mL) for a short period (10-15 minutes) to induce robust receptor phosphorylation.

  • Lysis and Quantification: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-CSF1R (p-CSF1R), phospho-AKT (p-AKT), and phospho-ERK (p-ERK). Re-probe the membranes with antibodies for total CSF1R, AKT, and ERK to confirm equal protein loading.

  • Analysis: Quantify the band intensities. A specific inhibitor should show a dose-dependent decrease in the phosphorylation of CSF1R, AKT, and ERK without affecting the total protein levels.

Phenotypic Assay: Functional Consequences

Causality: The ultimate test of a specific inhibitor is its ability to block a biological function known to be dependent on the target. Since CSF1R is essential for macrophage proliferation, a specific inhibitor should block this process.[1][6]

Protocol: Macrophage Proliferation Assay

  • Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or a macrophage cell line at a low density in a 96-well plate.

  • Treatment: Treat cells with a dose range of GW2580 and controls in media containing a mitogenic concentration of CSF-1. Include a "no CSF-1" control to establish the baseline.

  • Incubation: Incubate the cells for 48-72 hours to allow for proliferation.

  • Quantification: Measure cell viability/proliferation using a standard method such as an MTT, MTS, or CyQUANT assay.

  • Analysis: Normalize the data to the vehicle-treated, CSF-1 stimulated control. A specific inhibitor should reduce macrophage proliferation in a dose-dependent manner, with the IC50 for the functional effect correlating with the IC50 for target inhibition.

Synthesizing the Evidence: A Final Assessment

  • If the biochemical IC50 is potent (low nM range), and this potency tracks in the cellular phospho-protein assay , it builds a strong case for on-target activity.

  • If the CETSA experiment shows a clear thermal shift, it provides direct evidence of target engagement in cells.

  • If the potency in the functional proliferation assay aligns with the cellular and biochemical data, it connects the molecular inhibition to a biological outcome.

Conversely, red flags for off-target effects would include a significant discrepancy between biochemical and cellular potencies, failure to see target engagement via CETSA despite a cellular effect, or a phenotype that is not replicated by other selective CSF1R inhibitors. While GW2580 is considered selective, some reports indicate it can inhibit other kinases like TRKA at higher concentrations, a factor researchers must consider when designing and interpreting experiments.[3]

By employing this multi-faceted, self-validating approach, researchers can confidently assess the specificity of GW2580 and generate reliable, high-quality data that stands up to rigorous scrutiny.

References

  • GW2580 Product Information Sheet. STEMCELL Technologies. [URL: https://www.stemcell.com/products/gw2580.html]
  • GW2580 Technical Data. MedChemExpress. [URL: https://www.medchemexpress.com/gw2580.html]
  • GW2580 Product Page. Selleck Chemicals. [URL: https://www.selleckchem.com/products/gw2580.html]
  • (2,6-Dimethoxyphenoxy)acetic acid. Benchchem. [URL: https://www.benchchem.com/product/b5377]
  • Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2021.787498/full]
  • Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration. Journal of Neuroinflammation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8577317/]
  • Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species. Frontiers in Cellular Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fncel.2021.657387/full]
  • Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species. ResearchGate. [URL: https://www.researchgate.net/publication/350579622_Treatment_With_the_CSF1R_Antagonist_GW2580_Sensitizes_Microglia_to_Reactive_Oxygen_Species]
  • Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy. Journal of Experimental Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3804951/]
  • Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c01824]
  • Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer’s-like pathology. Brain. [URL: https://academic.oup.com/brain/article/139/3/952/2464798]
  • CSF1, CSF1R and Control of Macrophage Differentiation. Bio-Rad Antibodies (YouTube). [URL: https://www.youtube.
  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. ResearchGate. [URL: https://www.researchgate.net/publication/341142103_Pexidartinib_a_Novel_Small_Molecule_CSF-1R_Inhibitor_in_Use_for_Tenosynovial_Giant_Cell_Tumor_A_Systematic_Review_of_Pre-Clinical_and_Clinical_Development]
  • CSF-1 Receptor Signaling in Myeloid Cells. Cold Spring Harbor Perspectives in Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4448612/]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7484435/]
  • CSF-1R inhibition alters macrophage polarization and blocks glioma progression. Oncotarget. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4695133/]
  • CSF1R Kinase Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/cdk-cyclin-assay-kit-79774]
  • Mass spectral data of protonated BLZ945 and its metabolites. ResearchGate. [URL: https://www.researchgate.
  • Pexidartinib Long‐Term Hepatic Safety Profile in Patients with Tenosynovial Giant Cell Tumors. The Oncologist. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8100574/]
  • (2,6-Dichlorophenyl)acetic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81058]
  • Colony stimulating factor 1 receptor. Wikipedia. [URL: https://en.wikipedia.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4492]
  • Recombinant Human Active Protein Kinase CSF1-R. ProQinase. [URL: https://www.proqinase.com/product/0512-0000-1_csf1r]
  • Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1259560/full]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379435/]
  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumors. Drug Design, Development and Therapy. [URL: https://www.dovepress.com/pexidartinib-a-novel-small-molecule-csf-1r-inhibitor-in-use-for-ten-peer-reviewed-fulltext-article-DDDT]
  • Pexidartinib Long-Term Hepatic Safety Profile in Patients with Tenosynovial Giant Cell Tumors. The Oncologist. [URL: https://pubmed.ncbi.nlm.nih.gov/33289960/]
  • Macrophage Proliferation Is Regulated through CSF-1 Receptor Tyrosines 544, 559, and 807. Molecular and Cellular Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC149454/]
  • The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas. Science Translational Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5736443/]
  • Abstract 3629: BLZ945, a selective c-fms (CSF-1R) kinase inhibitor for the suppression of tumor-induced osteolytic lesions in bone. Cancer Research. [URL: https://www.researchgate.net/publication/288126759_Abstract_3629_BLZ945_a_selective_c-fms_CSF-1R_kinase_inhibitor_for_the_suppression_of_tumor-induced_osteolytic_lesions_in_bone]
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [URL: https://www.tandfonline.com/doi/full/10.1080/09537104.2021.1920257]
  • Optimization of a LanthaScreen Kinase assay for CSF1R. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/LPG/Application-Notes/opt_csf1r_lanthascreen_23Apr08.pdf]
  • (2,6-Dichlorophenoxy)acetic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11332]
  • Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor (TGCT). Metrum Research Group. [URL: https://metrumrg.com/wp-content/uploads/2019/03/Zhang-ASCPT-2017-Pexidartinib-PopPK.pdf]
  • 2,4-Dichloro-6-methylphenoxyacetic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/99163]
  • Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE (YouTube). [URL: https://www.youtube.
  • Definition of CSF-1R inhibitor BLZ945. NCI Drug Dictionary. [URL: https://www.cancer.gov/publications/dictionaries/cancer-drug/def/csf-1r-inhibitor-blz945]
  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222765/]

Sources

Safety & Regulatory Compliance

Safety

(2,6-Dimethoxy-phenoxy)-acetic acid proper disposal procedures

Operational Guide: Safe Disposal of (2,6-Dimethoxy-phenoxy)-acetic Acid Executive Summary & Scientific Rationale This guide defines the disposal protocols for (2,6-Dimethoxy-phenoxy)-acetic acid (CAS: 95110-10-4).[1] As...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of (2,6-Dimethoxy-phenoxy)-acetic Acid

Executive Summary & Scientific Rationale

This guide defines the disposal protocols for (2,6-Dimethoxy-phenoxy)-acetic acid (CAS: 95110-10-4).[1] As a researcher, you must understand that this compound is not merely "organic waste"; it is a substituted phenoxyacetic acid derivative.

The Causality of Disposal: While less regulated than its chlorinated cousins (like 2,4-D), the phenoxy-ether backbone presents specific environmental persistence risks.[1] We do not utilize drain disposal for this compound, regardless of concentration or neutralization.[2] The ether linkage stabilizes the aromatic ring against biological degradation in wastewater treatment plants. Therefore, high-temperature incineration is the only validated method to ensure complete ring cleavage and mineralization.

Chemical Profile & Hazard Identification

Before handling waste, verify the material against the physicochemical properties in Table 1 to ensure you are treating the correct stream.

Table 1: Physicochemical Properties & Hazard Classification

PropertyDataOperational Implication
Chemical Name (2,6-Dimethoxy-phenoxy)-acetic acidVerify label integrity before disposal.
CAS Number 95110-10-4 Use this for waste manifesting.[1]
Molecular Formula C₁₀H₁₂O₅High oxygen content; supports combustion.[1]
Acidity (pKa) ~3.1 - 3.5 (Estimated)Weak acid.[1] Will precipitate in low pH aqueous streams.
Solubility Low in water; Soluble in DMSO, MeOHRinse containers with organic solvent, not water.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Standard PPE (Nitrile gloves, safety glasses) required.

Waste Segregation & Handling Protocol

The following protocol uses a Self-Validating System : at each step, the physical state of the waste confirms the correct disposal path.

Phase A: Solid Waste (Pure Substance)
  • Scenario: Expired reagent, spill cleanup residues, or contaminated solids.[3][4]

  • Protocol:

    • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Labeling: Mark as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly write the chemical name.

    • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates). The methoxy groups on the ring are electron-donating, making the ring susceptible to vigorous exothermic oxidation.

    • Disposal Path: Designated for Incineration .

Phase B: Liquid Waste (Organic Solutions)
  • Scenario: Reaction mother liquors (methanol, ethyl acetate, DMSO) containing the acid.

  • Protocol:

    • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., no halogenated solvents in non-halogenated drums).

    • Bulking: Pour into the "Non-Halogenated Organic Waste" carboy.

    • pH Validation: Although it is an acid, in organic solution, the pH effect is minimal on the container. However, avoid mixing with highly alkaline organic waste (e.g., alkoxide solutions) to prevent heat generation.

    • Disposal Path: Fuel Blending/Incineration .

Phase C: Aqueous Waste (The Critical Control Point)
  • Scenario: Aqueous extraction layers or reverse-phase HPLC waste.

  • Risk: Due to the pKa (~3.1), the compound is soluble as a salt at neutral pH but will precipitate as a sticky solid if the waste stream becomes acidic (pH < 3). This clogs disposal lines.

  • Protocol:

    • Do Not Drain: Never pour down the sink.

    • Collection: Collect in a dedicated "Aqueous Organic Waste" container.

    • Stabilization: If the solution is acidic, maintain it as such to keep the solid precipitated, OR adjust pH > 5 with dilute NaOH to keep it solubilized for easier pouring. Consistency is key.

    • Disposal Path: Aqueous Incineration .

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for handling (2,6-Dimethoxy-phenoxy)-acetic acid waste streams.

DisposalWorkflow Start Waste Generation: (2,6-Dimethoxy-phenoxy)-acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Spill Debris) StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid ActionSolid Segregate in HDPE Jar Label: Solid Toxic Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, EtAc) SolventCheck->Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous ActionOrg Bulk in Non-Halogenated Solvent Carboy Organic->ActionOrg PrecipCheck Risk of Precipitation? (Check pH vs pKa) Aqueous->PrecipCheck ActionAq Adjust pH > 5 to solubilize OR Collect as Slurry PrecipCheck->ActionAq Critical Step Final Hand-off to EHS Method: High-Temp Incineration ActionSolid->Final ActionOrg->Final ActionAq->Final

Figure 1: Decision matrix for waste stream segregation based on physical state and solvent carrier.

Regulatory Compliance & Manifesting

When preparing the waste manifest for your external contractor (e.g., Veolia, Clean Harbors), use the following descriptors to ensure compliance with RCRA (US) or local regulations.

  • Proper Shipping Name: Waste Corrosive liquid, acidic, organic, n.o.s. (contains (2,6-Dimethoxy-phenoxy)-acetic acid) OR Waste Toxic solids, organic, n.o.s.[1]

  • Waste Codes (US RCRA):

    • This specific CAS is not P-listed or U-listed.

    • Classify by characteristic: D002 (Corrosive) if pH < 2. Otherwise, classify as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).

  • European Waste Code (EWC): 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18931572, 2-(2,6-Dimethoxyphenoxy)acetic acid. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dimethoxy-phenoxy)-acetic acid
Reactant of Route 2
Reactant of Route 2
(2,6-Dimethoxy-phenoxy)-acetic acid
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